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  • Product: Methyl 1-aminocyclopentanecarboxylate hydrochloride
  • CAS: 60421-23-0

Core Science & Biosynthesis

Foundational

Structure Elucidation of Methyl 1-aminocyclopentanecarboxylate Hydrochloride

Technical Whitepaper for Analytical Development Executive Summary This guide details the structural characterization of Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS: 60421-23-0), a non-proteinogenic amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Analytical Development

Executive Summary

This guide details the structural characterization of Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS: 60421-23-0), a non-proteinogenic amino acid derivative often referred to as cycloleucine methyl ester hydrochloride.[1][2][3] Due to the gem-disubstituted quaternary carbon at the 1-position, this molecule exhibits restricted conformational flexibility, making it a critical scaffold in peptidomimetic drug design.[2]

This document moves beyond standard spectral listing to provide a causal analysis of the structural proof. We address the specific analytical challenges posed by the achiral quaternary center and the symmetry of the cyclopentane ring.

Part 1: Chemical Context & Synthesis Strategy[2][4]

Understanding the synthetic origin is the first step in impurity profiling.[2] The compound is typically synthesized via the esterification of 1-aminocyclopentanecarboxylic acid (Cycloleucine).[2]

Synthesis Pathway & Impurity Logic

The standard protocol involves the activation of the carboxylic acid using thionyl chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) or chlorotrimethylsilane (TMSCl) in methanol.
  • Reaction Type: Acid-catalyzed Fischer Esterification.[2]

  • Critical Intermediate: The acyl chloride or mixed anhydride species formed in situ.[2]

  • Impurity Risks:

    • Hydrolysis Product: Reversion to the free acid (Cycloleucine) if moisture is present.[2]

    • Dimerization:[2] Formation of diketopiperazines (rare due to steric bulk, but possible under high thermal stress).[2]

Analytical Workflow Diagram

The following diagram outlines the decision matrix for releasing this material, emphasizing the "Self-Validating" checkpoints.

AnalyticalWorkflow Start Crude Product (HCl Salt) Purification Recrystallization (MeOH/Et2O) Start->Purification Remove Residual Acid IR FT-IR (Functional Group ID) Purification->IR Dry Solid MS LC-MS (ESI+) (MW Confirmation) Purification->MS Dilute Soln NMR 1D/2D NMR (Structural Proof) IR->NMR Confirm Ester C=O MS->NMR Confirm Mass 144.1 QC QC Release (Titration + MP) NMR->QC Purity >98%

Part 2: Mass Spectrometry & Elemental Composition[2]

Experimental Rationale

Mass spectrometry provides the first "Go/No-Go" decision.[2] We utilize Electrospray Ionization (ESI) in positive mode.[2] Because the compound is an HCl salt, it exists as a pre-formed cation in solution.[2]

Data Interpretation[1][2][4][5][6][7][8][9][10][11]
  • Formula (Salt):

    
    
    
  • Formula (Free Base):

    
    
    
  • Molecular Weight: 143.18 (Free Base) / 179.64 (Salt)[2]

ParameterObserved ValueTheoretical OriginValidation Status
Ion Mode ESI (+)Protonation of amineStandard
Base Peak 144.1 m/z

of free base
CONFIRMED
Adducts 166.1 m/z

Common in glass
Fragment 84.1 m/z

Loss of ester

Mechanistic Insight: The loss of the methoxycarbonyl group (


, mass 59) is a characteristic fragmentation pathway for 

-amino esters, confirming the ester linkage is external to the ring.

Part 3: Vibrational Spectroscopy (FT-IR)

Protocol
  • Method: KBr Pellet or ATR (Diamond Crystal).[2]

  • Scan Range: 4000–400 cm⁻¹.[2]

  • Resolution: 4 cm⁻¹.[2]

Spectral Assignment

The IR spectrum validates the functional group transformation from acid to ester.[2]

Frequency (cm⁻¹)IntensityAssignmentDiagnostic Value
2800–3200 Broad, Strongngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Stretch (

)
Confirms Ammonium Salt form.
1745–1750 Sharp, Strongngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Stretch (Ester)
Critical: Shift from ~1710 (Acid) to 1745 confirms esterification.
1200–1250 Medium

Stretch
Confirms Ester linkage.
1500–1600 Medium

Bend
Amine deformation.

Part 4: Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive structural proof. The analysis must account for the molecular symmetry.[2] The cyclopentane ring possesses a plane of symmetry passing through C1 and bisecting the C3-C4 bond, rendering C2 equivalent to C5, and C3 equivalent to C4.[2]

Solvent Selection[2][5]
  • Primary: DMSO-

    
     .
    
    • Reason: It prevents rapid proton exchange, allowing observation of the ammonium protons (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) as a discrete triplet or broad singlet.
      
  • Secondary:

    
    .
    
    • Reason: Collapses the ammonium signal (H/D exchange) to simplify the aliphatic region.

1H-NMR Assignment (600 MHz, DMSO- )
Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.85 Broad Singlet3H

Deshielded ammonium protons; exchangeable with

.
3.76 Singlet3Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Characteristic methyl ester; no coupling neighbors.
2.15 – 2.25 Multiplet2HRing ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(eq)
Protons on C2/C5 (same face as amine).
1.85 – 1.95 Multiplet2HRing ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(ax)
Protons on C2/C5 (opposite face).
1.70 – 1.80 Multiplet4HRing ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Distal ring protons.

Note: In lower field instruments (300/400 MHz), the ring protons (1.70–2.25 ppm) often appear as a complex, overlapping envelope.[2]

13C-NMR Assignment (150 MHz, DMSO- )
Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ppm)
Carbon TypeAssignmentConnectivity Proof
171.5 Quaternary (

)
CarbonylHMBC corr. to

and Ring protons.
64.8 Quaternary (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
C1 (Alpha Carbon)Pivot Point. No DEPT signal.
53.2 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


DEPT-135 positive (Up).
34.5

C2, C5DEPT-135 negative (Down). Symmetric.
24.1 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

C3, C4DEPT-135 negative (Down). Symmetric.
2D-NMR Correlation Logic

To rigorously prove the structure, we map the connectivity around the "blind" quaternary carbon (C1).[2]

NMR_Correlations NH3 NH3+ (8.8 ppm) C_Quat C-Quat (64.8 ppm) NH3->C_Quat HMBC (Weak) OMe OMe (3.76 ppm) C_Carbonyl C=O (171.5 ppm) OMe->C_Carbonyl HMBC (Strong) C_OMe C-OMe (53.2 ppm) OMe->C_OMe HSQC RingH Ring H (1.7-2.2 ppm) RingH->C_Carbonyl HMBC RingH->C_Quat HMBC C_Ring C-Ring (34.5 ppm) RingH->C_Ring HSQC

Part 5: Quality Control & Purity Specifications

For drug development applications, structural identity must be paired with purity quantification.[2]

Chloride Content (Stoichiometry Check)

Since this is a hydrochloride salt, verifying the counter-ion stoichiometry is a self-validating step for the molecular weight.[2]

  • Method: Potentiometric Titration with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Expected % Cl:

    • MW = 179.64 g/mol .[1][2]

    • Atomic Mass Cl = 35.45 g/mol .[2]

    • Theoretical % = ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      
  • Acceptance Criteria: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
Melting Point
  • Value: 203°C (with decomposition).[2]

  • Significance: Sharp melting point indicates high crystalline purity.[2] Broadening implies residual solvent or free acid impurity.[2]

Optical Rotation
  • Observation: The molecule is Achiral .[2]

  • Result: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Note: Even though C1 is tetrasubstituted, the plane of symmetry in the cyclopentane ring makes the molecule meso/achiral.[2] Any observed rotation indicates contamination with chiral impurities (unlikely given the synthesis) or instrument error.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11513856, Methyl 1-aminocyclopentanecarboxylate hydrochloride.[2] Retrieved from [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts of Cycloalkanes and Methyl Esters. Retrieved from [Link][2]

  • NIST Chemistry WebBook. Infrared Spectrum of Methyl Cyclopentanecarboxylate (Analog). Retrieved from [Link][2]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectral Data of Methyl 1-aminocyclopentanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: The Structural Elucidation of a Non-canonical Amino Acid Analogue Methyl 1-aminocyclopentanecarboxylate hydrochloride, a derivative of the non-pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Non-canonical Amino Acid Analogue

Methyl 1-aminocyclopentanecarboxylate hydrochloride, a derivative of the non-proteinogenic α-amino acid cycloleucine, represents a class of compounds with significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl framework offers a unique conformational constraint compared to linear amino acids, making it a valuable building block for peptides and peptidomimetics with tailored biological activities. The precise characterization of this molecule is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for its structural elucidation in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of Methyl 1-aminocyclopentanecarboxylate hydrochloride. In the absence of publicly available, fully assigned experimental spectra, this document presents a detailed prediction and interpretation based on established NMR principles, data from analogous structures, and theoretical considerations. The aim is to equip researchers with a thorough understanding of the expected spectral features, enabling confident identification and characterization of this important compound.

Molecular Structure and NMR-Active Nuclei

Methyl 1-aminocyclopentanecarboxylate hydrochloride possesses a unique structure featuring a quaternary α-carbon at the junction of a cyclopentane ring, an amino group (protonated as an ammonium chloride salt), and a methyl ester. This arrangement dictates the chemical environment of each proton and carbon atom, giving rise to a distinct NMR fingerprint.

Figure 2: Expected COSY correlation for the cyclopentane protons.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons:

  • A cross-peak between the signal at ~3.8 ppm in the ¹H spectrum and the signal at ~53 ppm in the ¹³C spectrum would confirm the assignment of the methoxy group.

  • Cross-peaks would connect the Hα/Hα' multiplet to the C3/C4 carbon signal and the Hβ/Hβ' multiplet to the C2/C5 carbon signal, confirming their respective assignments.

Figure 3: Expected HSQC correlations.

HMBC (Heteronuclear Multiple Bond Correlation)

An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the assignment of the quaternary carbon and the carbonyl carbon:

  • Correlations from the Hβ/Hβ' protons to the quaternary carbon (C1) and the carbonyl carbon would be expected.

  • A correlation from the methyl protons (-OCH₃) to the carbonyl carbon would definitively establish the ester functionality.

DEPT (Distortionless Enhancement by Polarization Transfer)

A DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups. In this case, it would show positive signals for the methoxy carbon and negative signals for the two methylene carbons of the cyclopentane ring, while the quaternary and carbonyl carbons would be absent. This would provide further confirmation of the carbon assignments.

Experimental Protocol for NMR Data Acquisition: A Self-Validating System

To obtain high-quality, reproducible NMR data for Methyl 1-aminocyclopentanecarboxylate hydrochloride, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and accuracy.

5.1. Sample Preparation

  • Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is a good initial choice as it will allow for the observation of the -NH₃⁺ protons. For experiments focusing on the carbon skeleton and exchangeable protons are not of interest, D₂O can be used.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (δ = 0.00 ppm).

5.2. NMR Spectrometer Setup and Calibration

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Ensure the probe is properly tuned and matched for both ¹H and ¹³C frequencies to maximize sensitivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

5.3. Data Acquisition Parameters

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Acquisition Time: At least 2-3 seconds to ensure good resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the concentration.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Spectral Width: Sufficient to cover the expected range (e.g., 0-200 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard, vendor-provided pulse sequences with optimized parameters for the specific instrument and sample.

5.4. Data Processing and Analysis

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the internal standard.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H signals.

  • Analysis of 2D Spectra: Analyze the cross-peaks in the 2D spectra to establish connectivities.

Conclusion

The predicted ¹H and ¹³C NMR spectral data presented in this guide provide a robust framework for the structural characterization of Methyl 1-aminocyclopentanecarboxylate hydrochloride. By understanding the expected chemical shifts, multiplicities, and through the application of advanced 2D NMR techniques, researchers can confidently identify this compound and elucidate its structure in solution. The provided experimental protocol outlines a systematic approach to acquiring high-quality, reliable NMR data, which is fundamental for any research or development involving this and similar molecules.

References

  • Arkivoc. (2001). 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental investigation. [Link]

  • National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • PubChem. (n.d.). Cycloleucine. [Link]

  • ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • Chemistry LibreTexts. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • MDPI. (n.d.). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. [Link]

  • ResearchGate. (n.d.). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. [Link]

  • SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2.... [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • YouTube. (2020). Coupling Constant in Cyclopropanes and Alkenes. [Link]

  • Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]

Foundational

Technical Guide: 1H NMR Analysis of Methyl 1-aminocyclopentanecarboxylate Hydrochloride

Executive Summary This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 1-aminocyclopentanecarboxylate hydrochloride (also known as Cycloleucine methyl ester hydrochloride). This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 1-aminocyclopentanecarboxylate hydrochloride (also known as Cycloleucine methyl ester hydrochloride). This compound is a critical building block in the synthesis of peptidomimetics and conformationally restricted amino acids.

The analysis focuses on the diagnostic chemical shifts in DMSO-d6, the splitting patterns arising from the cyclopentane ring symmetry, and the validation protocols required to distinguish the hydrochloride salt from its free base or hydrolysis byproducts.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must understand the magnetic environment of the protons. The molecule possesses a plane of symmetry passing through C1 (the quaternary carbon) and the midpoint of the C3-C4 bond.

Molecular Connectivity Diagram

The following diagram illustrates the proton environments and the symmetry of the cyclopentane ring.

G cluster_ring Cyclopentane Ring (Symmetry) C1 C1 (Quaternary) Amine NH3+ (Ammonium) C1->Amine Protonated Ester COOCH3 (Methyl Ester) C1->Ester Ester Linkage C2_C5 C2 / C5 (α-Methylene) C1->C2_C5 C3_C4 C3 / C4 (β-Methylene) C2_C5->C3_C4 C3_C4->C3_C4 Ring Closure

Caption: Connectivity map highlighting the Cs symmetry. C2 is chemically equivalent to C5, and C3 is equivalent to C4.

Experimental Protocol

Sample Preparation

The hydrochloride salt is hygroscopic. Moisture absorption leads to a "water" peak in the NMR spectrum (


 ppm in DMSO-d6) that can obscure ring protons or facilitate proton exchange, broadening the ammonium signal.

Solvent Selection Strategy:

  • DMSO-d6 (Recommended): Essential for observing the ammonium protons (

    
    ). The polar aprotic nature prevents rapid proton exchange, resulting in a distinct broad singlet or triplet.
    
  • D2O (Avoid for Characterization): Deuterium oxide will instantly exchange with the

    
     protons, causing the signal at 
    
    
    
    ppm to disappear (H-D exchange).
  • CDCl3 (Not Recommended): The hydrochloride salt has poor solubility in non-polar chlorinated solvents.

Workflow: High-Integrity Acquisition

Workflow Step1 Step 1: Dry Sample Vacuum desiccation (P2O5) removes trace H2O Step2 Step 2: Solvent Addition Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Step1->Step2 Step3 Step 3: Acquisition 16-32 Scans Relaxation delay (d1) > 2s Step2->Step3 Step4 Step 4: Processing Reference to DMSO residual (2.50 ppm) Step3->Step4

Caption: Protocol for minimizing water interference and ensuring accurate integration of the ammonium signal.

Spectral Assignment & Data Table

The following data represents the characteristic 1H NMR spectrum in DMSO-d6 at 400 MHz.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Note
8.85 - 9.00 Broad Singlet (br s)3H

Ammonium protons. Deshielded by positive charge. Broadened by quadrupole relaxation of

.
3.76 Singlet (s)3H

Methyl ester. Characteristic sharp singlet.
2.15 - 2.25 Multiplet (m)2HRing

Protons on C2/C5 (cis to amine). Deshielded by proximity to functional groups.
1.85 - 2.05 Multiplet (m)2HRing

Protons on C2/C5 (trans to amine).
1.65 - 1.85 Multiplet (m)4HRing

Protons on C3/C4. Further from the quaternary center, more shielded.
Detailed Signal Interpretation
A. The Ammonium Region (

8.8 - 9.0 ppm)

In the hydrochloride salt, the amine is protonated (


).
  • Observation: A broad signal integrating to 3 protons.[1]

  • Significance: This peak confirms the salt form. In the free base, this signal would move upfield (

    
     1.5 - 2.0 ppm) and integrate to 2 protons (
    
    
    
    ).
  • Causality: The positive charge on the nitrogen pulls electron density away from the attached protons (inductive effect), causing significant deshielding (downfield shift).

B. The Methoxy Region (

3.76 ppm)
  • Observation: A sharp, intense singlet.

  • Significance: Confirms the integrity of the methyl ester.

  • Troubleshooting: If a peak appears at

    
     3.17 ppm (Methanol methyl) or 
    
    
    
    3.6 ppm (shifted), it may indicate hydrolysis of the ester to the carboxylic acid and free methanol.
C. The Cyclopentane Ring (

1.65 - 2.25 ppm)

The cyclopentane ring exhibits a complex "envelope" or "half-chair" conformation which undergoes rapid pseudorotation.

  • Symmetry: Despite the complexity, the molecule has a time-averaged plane of symmetry. C2 is equivalent to C5, and C3 is equivalent to C4.

  • Splitting: The protons on C2/C5 are chemically equivalent but magnetically non-equivalent (AA'BB' systems) relative to C3/C4. This results in complex higher-order multiplets rather than simple triplets or quartets.

  • Differentiation: The protons closer to the electron-withdrawing ammonium and ester groups (C2/C5) appear downfield (

    
     ppm) compared to the distal C3/C4 protons (
    
    
    
    ppm).

Validation & Quality Control

To ensure the material is suitable for drug development applications, use the following checks:

Check 1: Salt vs. Free Base[2]
  • Salt:

    
     signal present at 
    
    
    
    ppm.
  • Free Base: No signal at

    
     ppm; amine protons appear near aliphatic region or are invisible due to exchange.
    
Check 2: Hydrolysis (Stability)

Esters are susceptible to hydrolysis, especially if the salt is acidic and wet.

  • Pass: Single peak at 3.76 ppm.

  • Fail: Appearance of Methanol (

    
     3.16 ppm in DMSO, 
    
    
    
    4.01 ppm in OH proton) or Methyl 1-aminocyclopentanecarboxylate (Free base shifts).
Check 3: Water Contamination
  • Observation: Large peak at

    
     3.33 ppm.
    
  • Impact: If the water peak is larger than the ester peak (integral > 3), the ammonium signal may broaden into the baseline due to rapid proton exchange with water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60421-23-0, Methyl 1-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[2] Magnetic Resonance in Chemistry.[1][2][3] Retrieved from [Link]

Sources

Exploratory

The Definitive Guide to Methyl 1-aminocyclopentanecarboxylate Hydrochloride: A Cornerstone for Innovative Drug Discovery

This technical guide provides an in-depth exploration of Methyl 1-aminocyclopentanecarboxylate hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Methyl 1-aminocyclopentanecarboxylate hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple datasheet to deliver actionable insights into its chemical identity, strategic applications, and the rationale behind its use in sophisticated synthetic protocols.

Strategic Importance in Medicinal Chemistry: The Unnatural Amino Acid Advantage

Methyl 1-aminocyclopentanecarboxylate hydrochloride belongs to the class of unnatural amino acids (UAAs), which are crucial tools in modern drug design.[1] Unlike their proteinogenic counterparts, UAAs introduce novel steric and electronic properties into peptide-based therapeutics and other bioactive molecules. The cyclopentyl scaffold of this particular compound imparts a rigid, constrained conformation, which can be highly advantageous for optimizing ligand-receptor interactions and enhancing metabolic stability.[2] By locking a portion of a molecule's structure, researchers can reduce the entropic penalty of binding to a biological target, often leading to increased potency and selectivity.

The primary utility of Methyl 1-aminocyclopentanecarboxylate hydrochloride lies in its ability to serve as a versatile scaffold for creating peptidomimetics and other complex molecular architectures.[1] Its unique structure allows for the exploration of chemical space that is inaccessible with natural amino acids, opening new avenues for the development of therapeutics targeting a wide range of diseases, including neurological disorders.[3]

Comprehensive Chemical Identity: Synonyms and Key Identifiers

Accurate identification of chemical compounds is paramount for experimental reproducibility and regulatory compliance. Methyl 1-aminocyclopentanecarboxylate hydrochloride is known by a variety of synonyms and is cataloged under several key identifiers. The following table provides a comprehensive list to ensure clarity and precision in procurement and documentation.

Identifier Type Value Source
Systematic Name Methyl 1-aminocyclopentane-1-carboxylate hydrochloridePubChem[4]
Common Synonyms 1-Aminocyclopentanecarboxylic acid methyl ester hydrochlorideTokyo Chemical Industry Co., Ltd.[5]
Cycloleucine methyl ester hydrochlorideSigma-Aldrich[6]
Methyl 1-amino-1-cyclopentanecarboxylate, HClPubChem[4]
CAS Registry Number 60421-23-0PubChem[4]
Molecular Formula C₇H₁₄ClNO₂PubChem[4]
Molecular Weight 179.64 g/mol PubChem[4]
InChI Key OPUJUITUYWGUEP-UHFFFAOYSA-NPubChem[4]
PubChem CID 11513856PubChem[4]

Physicochemical and Structural Characteristics

The hydrochloride salt of Methyl 1-aminocyclopentanecarboxylate exists as a white to off-white crystalline solid.[5] Its structure, characterized by a central cyclopentane ring with geminal amino and methoxycarbonyl substituents, is the foundation of its utility.

Caption: 2D structure of Methyl 1-aminocyclopentanecarboxylate hydrochloride.

Applications in Neuroscience and Drug Design

The structural rigidity of the cyclopentane ring makes this compound and its derivatives valuable probes in neuropharmacology. The parent amino acid, cycloleucine, and its analogs are known to interact with glutamate receptors, which are central to excitatory neurotransmission in the brain.[7][8] Specifically, compounds with similar cyclic amino acid scaffolds have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[9][10]

Dysregulation of glutamate signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, chronic pain, and depression.[7] The development of subtype-selective glutamate receptor modulators is a major goal in neuroscience drug discovery. The unique conformational constraints imposed by the cyclopentane ring of Methyl 1-aminocyclopentanecarboxylate hydrochloride can be exploited to design ligands with improved selectivity for specific glutamate receptor subtypes.

The following diagram illustrates a simplified workflow for the initial stages of a drug discovery campaign utilizing this building block.

DrugDiscoveryWorkflow cluster_0 Scaffold-Based Drug Design Start Methyl 1-aminocyclopentanecarboxylate hydrochloride Synth Synthesis of Analog Library Start->Synth Versatile Building Block Screen High-Throughput Screening (e.g., Glutamate Receptor Binding Assay) Synth->Screen Diverse Chemical Entities HitID Hit Identification Screen->HitID Active Compounds LeadOpt Lead Optimization HitID->LeadOpt Structure-Activity Relationship Preclinical Preclinical Development LeadOpt->Preclinical Candidate Drug

Caption: Drug discovery workflow utilizing Methyl 1-aminocyclopentanecarboxylate hydrochloride.

Experimental Protocol: Incorporation into a Peptide Backbone

The primary application of Methyl 1-aminocyclopentanecarboxylate hydrochloride is in peptide synthesis, where it is incorporated as an unnatural amino acid. The following protocol outlines a representative procedure for its coupling in solid-phase peptide synthesis (SPPS).

Objective: To incorporate Methyl 1-aminocyclopentanecarboxylate into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation of Methyl 1-aminocyclopentanecarboxylate:

    • In a separate vial, dissolve Methyl 1-aminocyclopentanecarboxylate hydrochloride (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.

    • Allow the activation to proceed for 5-10 minutes at room temperature. Rationale: Pre-activation of the carboxylic acid with a coupling agent like DIC and an additive like Oxyma forms a highly reactive ester, facilitating efficient amide bond formation and minimizing side reactions.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 2-4 hours at room temperature. Note: The optimal coupling time may vary and can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in DMF for 15 minutes.

    • Wash the resin as described in step 5.

  • Continuation of Synthesis: The resin is now ready for the deprotection of the next Fmoc group and the coupling of the subsequent amino acid in the desired sequence.

This protocol provides a robust framework for the incorporation of Methyl 1-aminocyclopentanecarboxylate hydrochloride into peptide chains. The specific equivalents of reagents and reaction times may require optimization based on the specific peptide sequence and the scale of the synthesis.

Conclusion

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a powerful and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its unique conformational constraints and its utility as a scaffold for novel molecular architectures make it an invaluable starting point for the development of next-generation therapeutics, particularly in the challenging area of neuroscience. A thorough understanding of its chemical identity, properties, and synthetic applications, as outlined in this guide, is essential for harnessing its full potential in the pursuit of innovative medicines.

References

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved January 27, 2026, from [Link]

  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl. Retrieved January 27, 2026, from [Link]

  • Chem-Impex. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Retrieved January 27, 2026, from [Link]

  • Rao, T. S., Cler, J. A., Compton, R. P., Emmett, M. R., Mick, S., Iyengar, S., & Wood, P. L. (1990). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Neuropharmacology, 29(3), 305–309.
  • Le Sann, C., Maddaford, S. P., & Pottie, I. R. (2001). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 133(7), 1097–1104.
  • Singh, J., Kumar, A., & Sharma, S. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Current medicinal chemistry, 28(32), 6535–6571.
  • Frontiers in Cellular Neuroscience. (2020). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Retrieved January 27, 2026, from [Link]

  • Jones, B. J., & Roberts, P. J. (1995). Pharmacology of metabotropic glutamate receptor-mediated enhancement of responses to excitatory and inhibitory amino acids on rat spinal neurones in vivo. Neuropharmacology, 34(8), 925–933.

Sources

Foundational

Potential biological activity of Methyl 1-aminocyclopentanecarboxylate hydrochloride

This technical guide details the physicochemical properties, biological mechanisms, and experimental applications of Methyl 1-aminocyclopentanecarboxylate hydrochloride. Synonyms: Cycloleucine methyl ester hydrochloride;...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, biological mechanisms, and experimental applications of Methyl 1-aminocyclopentanecarboxylate hydrochloride.

Synonyms: Cycloleucine methyl ester hydrochloride; 1-Amino-1-cyclopentanecarboxylic acid methyl ester HCl.[1][2] CAS: 60421-23-0 (HCl salt) Molecular Formula: C₇H₁₃NO₂[1][2] · HCl

Part 1: Executive Summary & Chemical Identity

Methyl 1-aminocyclopentanecarboxylate hydrochloride is the methyl ester derivative of cycloleucine (1-aminocyclopentanecarboxylic acid).[2] Unlike natural proteogenic amino acids, this compound features a quaternary


-carbon embedded within a cyclopentane ring. This unique steric constraint makes it a critical tool in peptidomimetic drug design  and metabolic transport studies .

While often categorized as a synthetic intermediate, its biological relevance is twofold:

  • Prodrug/Transport Probe: The methyl ester modification enhances lipophilicity compared to the free acid, potentially altering cellular uptake kinetics before intracellular hydrolysis releases the active cycloleucine moiety.

  • Conformational Lock: When incorporated into peptide backbones, the bulky cyclopentane ring restricts bond rotation (

    
     angles), stabilizing secondary structures (e.g., 
    
    
    
    -helices,
    
    
    -turns) and enhancing resistance to enzymatic degradation.
Physicochemical Profile
PropertyValueRelevance
Molecular Weight 179.64 g/mol Small molecule, amenable to rapid diffusion/transport.
Solubility Soluble in Water, Methanol, DMSOCompatible with standard biological assay buffers.
pKa (approx) ~7.5 (Amine), ~2.3 (Carboxyl)Values for free acid; Esterification removes acidic pKa, leaving amine basicity.
Lipophilicity Higher than free acidEnhanced passive diffusion potential across membranes.

Part 2: Biological Mechanisms of Action

Intracellular Accumulation & Hydrolysis (The Prodrug Effect)

Methyl 1-aminocyclopentanecarboxylate acts as a "Trojan horse" for cycloleucine. The ester group masks the negative charge of the carboxylate, facilitating entry through the plasma membrane via both passive diffusion and specific amino acid transporters (likely System L transporters like LAT1).

Once inside the cytosol, non-specific intracellular esterases hydrolyze the methyl group, trapping the charged free acid (cycloleucine) inside the cell. The free acid then exerts its primary biological effect: Inhibition of Methionine Adenosyltransferase (MAT).

Pathway Logic:

  • Entry: Ester crosses membrane (LAT1 substrate or diffusion).

  • Activation: Esterases cleave methyl group

    
     Cycloleucine.
    
  • Inhibition: Cycloleucine competes with Methionine for MAT.

  • Outcome: Depletion of S-Adenosylmethionine (SAM), halting methylation reactions (DNA/RNA methylation).

Peptidomimetic Stabilization (The Structural Effect)

In drug discovery, this compound is used to synthesize


-disubstituted amino acid  residues. The cyclopentane ring imposes severe steric constraints on the peptide backbone.
  • Effect: Restricts the conformational space of the peptide.

  • Result: Forces the peptide into specific bioactive conformations (e.g., 3₁₀-helix) and sterically blocks proteases (trypsin/chymotrypsin) from accessing the peptide bond, significantly extending in vivo half-life.

Part 3: Visualization of Mechanisms

Diagram 1: Cellular Uptake & Metabolic Interference

This diagram illustrates the dual entry pathway and downstream metabolic blockade.

BiologicalActivity Extracellular Extracellular Space Compound Methyl 1-aminocyclopentanecarboxylate (Ester Form) Extracellular->Compound Membrane Cell Membrane (LAT1 Transporter) Intracellular Cytosol Membrane->Intracellular Esterase Intracellular Esterases Compound->Membrane Transport/Diffusion Compound->Esterase Hydrolysis Cycloleucine Cycloleucine (Free Acid) Esterase->Cycloleucine Releases MAT Methionine Adenosyltransferase (Target Enzyme) Cycloleucine->MAT Competitively Inhibits SAM S-Adenosylmethionine (SAM) Production MAT->SAM Blocked Methylation DNA/RNA Methylation (Inhibited) SAM->Methylation Downstream Effect

Caption: Figure 1.[3][4][5] Mechanism of Action. The methyl ester facilitates entry, followed by hydrolysis to cycloleucine, which blocks SAM synthesis.

Part 4: Experimental Protocols

Protocol A: Synthesis of Constrained Peptides (Solid Phase)

Objective: Incorporate Methyl 1-aminocyclopentanecarboxylate into a peptide sequence to test stability. Note: Due to steric hindrance at the


-carbon, standard coupling times must be extended.
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (The Critical Step):

    • Reagents: Dissolve Methyl 1-aminocyclopentanecarboxylate (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Activation: Add DIEA (6 eq) and pre-activate for 2 min.

    • Reaction: Add to resin.[6][7] Microwave irradiation (

      
      C, 25W) for 20 min is recommended due to steric bulk.
      
    • Validation: Perform Kaiser test. If positive (blue), repeat coupling.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Cellular Transport Competition Assay

Objective: Determine if the compound utilizes System L transporters (LAT1).

  • Cell Line: Use HeLa or PC-3 cells (high LAT1 expression).

  • Preparation: Seed cells in 24-well plates (

    
     cells/well). Incubate 24h.
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Tracer:

    
    H-L-Leucine (0.1 
    
    
    
    Ci/mL).
  • Treatment:

    • Control: Buffer + Tracer only.

    • Experimental: Buffer + Tracer + Methyl 1-aminocyclopentanecarboxylate (1 mM).

    • Positive Control: Buffer + Tracer + BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) (1 mM), a known LAT1 inhibitor.

  • Incubation: 1–5 minutes at 37°C (measure initial rate).

  • Termination: Wash 3x with ice-cold PBS. Lyse cells with 0.1 N NaOH.

  • Analysis: Liquid scintillation counting.

    • Interpretation: If the compound significantly reduces

      
      H-Leucine uptake, it competes for the LAT1 transporter.
      

Part 5: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.[2][3]Wear nitrile gloves (min 0.11mm).
Eye Irritation H319: Causes serious eye irritation.[2][4]Use safety goggles. Eye wash station required.
STOT-SE H335: May cause respiratory irritation.[2][3][4]Handle in a fume hood. Avoid dust generation.

Storage: Store at 2–8°C (Desiccated). The ester is susceptible to hydrolysis if exposed to moisture.

References

  • Chemical Identity & Properties : PubChem.[1][2][8] Methyl 1-aminocyclopentane-1-carboxylate hydrochloride.[2] National Library of Medicine. Available at: [Link][2]

  • Peptide Synthesis Application : Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation. Available at: [Link]

  • Parent Compound Mechanism (Cycloleucine) : National Institutes of Health (PMC). Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 1-Aminocyclopentanecarboxylate Hydrochloride

Executive Summary Methyl 1-aminocyclopentanecarboxylate hydrochloride (H-Ac5c-OMe[1][2]·HCl) represents a critical scaffold in the development of conformationally constrained peptidomimetics. As an -disubstituted amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-aminocyclopentanecarboxylate hydrochloride (H-Ac5c-OMe[1][2]·HCl) represents a critical scaffold in the development of conformationally constrained peptidomimetics. As an


-disubstituted amino acid derivative, it serves as a pivotal building block for inducing specific secondary structures—such as 

-helices and

-turns—within bioactive peptides. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and application in stabilizing drug candidates against proteolytic degradation.

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

The hydrochloride salt form is preferred in synthetic workflows due to its enhanced crystallinity and shelf-stability compared to the hygroscopic free base.

Core Data Table
PropertySpecification
Systematic Name Methyl 1-aminocyclopentane-1-carboxylate hydrochloride
Common Synonyms Cycloleucine methyl ester HCl; H-Ac5c-OMe[1]·HCl
CAS Number 60421-23-0
Molecular Formula

(Salt) /

(Base)
Molecular Weight 179.64 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
SMILES COC(=O)C1(CCCC1)N.Cl
InChI Key OPUJUITUYWGUEP-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and the steric bulk introduced by the cyclopentane ring, which is central to its function as a conformational restrictor.

ChemicalStructure Center Quaternary Alpha-Carbon Ring Cyclopentane Ring (Steric Constraint) Center->Ring Spiro-fusion Amine Amine Group (N-Terminus) Center->Amine C-N Bond Ester Methyl Ester (C-Terminus Protection) Center->Ester C-C Bond Salt HCl Counterion (Stability) Amine->Salt Ionic Interaction

Figure 1: Structural deconstruction of Methyl 1-aminocyclopentanecarboxylate HCl.

Structural Significance in Drug Design[6]

The "Ac5c" Effect

In medicinal chemistry, the incorporation of 1-aminocyclopentanecarboxylic acid (Ac5c) derivatives replaces standard amino acids to alter pharmacokinetics. The gem-disubstitution at the


-carbon severely restricts the rotation of 

and

torsion angles.
  • Helix Promotion: The steric bulk of the cyclopentane ring favors torsion angles compatible with

    
    -helical or 
    
    
    
    -helical conformations, often stabilizing the bioactive conformation of peptide ligands.
  • Metabolic Stability: The absence of an

    
    -hydrogen renders the adjacent peptide bond highly resistant to enzymatic hydrolysis by proteases, significantly extending the half-life (
    
    
    
    ) of peptide drugs in vivo.
Case Study: Opioid Receptor Ligands

Research into morphiceptin analogs demonstrated that substituting proline with Ac5c (using the methyl ester as a synthetic intermediate) maintained high affinity for


-opioid receptors while drastically altering selectivity profiles due to the rigidified backbone geometry [1].

Synthetic Pathways & Protocols

While the Bucherer-Bergs reaction is used to synthesize the parent amino acid (Cycloleucine), the critical step for the application scientist is the esterification to the methyl ester hydrochloride. Two primary methods exist; however, the TMSCl Method is recommended for its operational simplicity and milder conditions.

Method A: Thionyl Chloride (Traditional)
  • Mechanism:

    
     reacts with methanol to generate dry HCl and dimethyl sulfite/sulfur dioxide.
    
  • Pros: Highly scalable; reagents are inexpensive.

  • Cons: Violent exotherm; evolution of toxic

    
     gas; requires strict temperature control (-10°C) to prevent degradation.
    
Method B: Chlorotrimethylsilane (TMSCl) (Recommended)

This protocol is preferred for laboratory-scale synthesis (up to 100g) due to its "self-validating" nature—the reaction is driven by the in-situ generation of anhydrous HCl without the violent exotherm of thionyl chloride [2].

Experimental Protocol

Reagents:

  • 1-Aminocyclopentanecarboxylic acid (Cycloleucine) [CAS: 52-52-8]

  • Methanol (anhydrous)

  • Chlorotrimethylsilane (TMSCl) [CAS: 75-77-4]

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride or inert gas inlet).

  • Solvent Charge: Suspend 1-aminocyclopentanecarboxylic acid (1.0 equiv) in anhydrous methanol (approx. 5-10 mL per gram of substrate).

  • Activation (Critical Step): Cool the suspension to 0°C in an ice bath. Add TMSCl (2.5 equiv) dropwise over 20 minutes.

    • Scientist's Note: You will observe the suspension clarify as the HCl is generated and the amino acid dissolves/reacts. This clarification is a visual checkpoint for reaction progress.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The product will have a higher

    
     than the zwitterionic starting material.
    
  • Workup: Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess TMS derivatives.

  • Purification: Triturate the resulting solid with cold diethyl ether to remove residual silanols. Filter the white precipitate and dry under vacuum.

Yield Expectation: >90% Purity: >98% (by NMR)

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Cycloleucine (Zwitterion) Reagent Add MeOH + TMSCl (In-situ HCl Gen) Start->Reagent Intermediate Reaction Phase (RT, 12-16h) Reagent->Intermediate Activation Check Checkpoint: Solution Clarifies & TLC Monitoring Intermediate->Check Conversion Workup Evaporation & Ether Trituration Check->Workup Completion Product Final Product: Methyl Ester HCl Salt Workup->Product Isolation

Figure 2: Optimized laboratory workflow for TMSCl-mediated esterification.

Handling, Stability & Analytics

Storage and Stability
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator or tightly sealed container at 2–8°C.

  • Stability: Stable for >2 years if kept dry. In solution (water/buffer), the ester is susceptible to hydrolysis at pH > 7.0. Always prepare aqueous solutions immediately prior to use.

Analytical Validation

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be verified:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.6–8.8 ppm (br s, 3H, 
      
      
      
      )
    • 
       3.75 ppm (s, 3H, 
      
      
      
      ) — Diagnostic Singlet
    • 
       2.1–1.7 ppm (m, 8H, Cyclopentane ring protons)
      
  • Mass Spectrometry (ESI-MS):

    • Calcd for

      
      : 144.10 m/z.
      
    • Note: The chloride ion (35.5) will not appear in the positive mode parent peak.

References

  • Schiller, P. W., et al. (1990).[3] Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.[3] International Journal of Peptide and Protein Research, 35(6), 545-549.

  • Li, Z., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters.[4][5][6] PMC (National Institutes of Health).

  • PubChem. (2025).[1][2] Methyl 1-aminocyclopentanecarboxylate hydrochloride (Compound Summary). National Library of Medicine.

  • Chemical Book/TCI. (2025). Methyl 1-aminocyclopentanecarboxylate hydrochloride Product Specifications.

Sources

Foundational

Technical Guide: Physicochemical Characterization of Methyl 1-aminocyclopentanecarboxylate Hydrochloride

Executive Summary Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS: 60421-23-0), also known as cycloleucine methyl ester hydrochloride, is a critical unnatural amino acid derivative used as a conformationally con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS: 60421-23-0), also known as cycloleucine methyl ester hydrochloride, is a critical unnatural amino acid derivative used as a conformationally constrained scaffold in medicinal chemistry. Its rigid alicyclic structure restricts the conformational freedom of peptide backbones, making it invaluable for designing peptidomimetics with enhanced metabolic stability and receptor selectivity.

This guide provides a definitive technical analysis of its physicochemical properties, with a specific focus on its melting point—a primary indicator of purity and crystalline integrity. The established melting point is 203 °C (decomposition) .[1] Deviations from this value typically indicate hydrolysis to the free acid or the presence of residual solvents.

Physicochemical Profile

The thermal behavior of this compound is characteristic of zwitterionic amino acid ester salts, where the crystal lattice energy is dominated by ionic interactions between the ammonium cation and the chloride anion.

Table 1: Key Technical Specifications
PropertySpecification
Systematic Name Methyl 1-aminocyclopentane-1-carboxylate hydrochloride
Common Synonyms Cycloleucine methyl ester HCl; 1-Aminocyclopentanecarboxylic acid methyl ester HCl
CAS Number 60421-23-0
Molecular Formula C₇H₁₃NO₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 179.64 g/mol
Melting Point 203 °C (dec.)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; Insoluble in diethyl ether, hexanes
Hygroscopicity Moderate (Store desiccated at <15 °C)
Thermal Decomposition Analysis

The designation "dec." (decomposition) at 203 °C is critical. Unlike simple fusion, this phase transition involves chemical degradation, likely driven by:

  • Decarboxylation: Loss of CO₂ from the ester moiety.

  • Cyclization: Potential intramolecular attack of the amine on the ester carbonyl, forming a lactam species, although the 5-membered ring strain makes this less favorable than in open-chain analogs.

Synthesis and Purification Logic

To ensure the melting point is accurate, the compound must be synthesized and purified to remove the free acid precursor (Cycloleucine), which has a significantly higher melting point (>300 °C), and residual thionyl chloride.

Mechanistic Pathway

The standard synthesis utilizes a Fisher Esterification driven by thionyl chloride. This method generates anhydrous HCl in situ, catalyzing the esterification while converting the amine to its hydrochloride salt.

SynthesisPathway Cycloleucine Cycloleucine (1-aminocyclopentanecarboxylic acid) Reagents SOCl2 / MeOH (0°C to Reflux) Cycloleucine->Reagents Activation Intermediate Acyl Chloride / Mixed Anhydride Reagents->Intermediate In situ generation Product Methyl 1-aminocyclopentanecarboxylate Hydrochloride Intermediate->Product Methanolysis Byproducts Byproducts: SO2 (g), HCl (g) Intermediate->Byproducts Elimination

Figure 1: Reaction pathway for the synthesis of Methyl 1-aminocyclopentanecarboxylate HCl.[5]

Purification Protocol (Recrystallization)

Impurities such as unreacted cycloleucine will artificially elevate the melting point range.

  • Dissolution: Dissolve crude solid in minimal hot methanol (~60 °C).

  • Precipitation: Slowly add anhydrous diethyl ether until turbidity persists.

  • Crystallization: Cool to 4 °C overnight. The HCl salt will crystallize as white needles.

  • Drying: Vacuum dry over P₂O₅ to remove trace moisture, which lowers the MP.

Melting Point Determination Protocol

Accurate determination requires distinguishing between the onset of melting and decomposition darkening .

Experimental Workflow
  • Sample Prep: Dry the sample in a vacuum desiccator for >4 hours. Grind to a fine powder to ensure uniform heat transfer.

  • Apparatus: Use a capillary melting point apparatus (e.g., Buchi or Stuart) with a silicone oil bath or metal heating block.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 180 °C.

    • Slow Ramp: 1 °C/min from 190 °C to 210 °C.

  • Observation: Watch for the "wetting" of the crystals (onset) followed by the collapse of the lattice and simultaneous browning (decomposition).

MP_Determination Start Start: Dry Sample Load Load Capillary (2-3 mm height) Start->Load HeatFast Heat to 180°C (Rate: 10°C/min) Load->HeatFast HeatSlow Heat to Endpoint (Rate: 1°C/min) HeatFast->HeatSlow Observe Observation Window (195°C - 205°C) HeatSlow->Observe Decision Visual Change? Observe->Decision Result Record MP (Target: 203°C dec.) Decision->Result Sharp melt w/ browning Fail Reject: Purity Issue Decision->Fail Sintering <195°C or Broad Range

Figure 2: Decision logic for melting point validation.

Quality Control & Characterization

While melting point is a rapid purity check, definitive characterization relies on NMR.

¹H NMR Interpretation (D₂O or CD₃OD)

The symmetry of the cyclopentane ring simplifies the spectrum.

  • ~3.80 ppm (s, 3H): Methyl ester protons (–OCH₃). Distinctive singlet.

  • ~2.30 - 2.10 ppm (m, 4H): Protons on C2/C5 (α to the quaternary center).

  • ~1.90 - 1.70 ppm (m, 4H): Protons on C3/C4 (β to the quaternary center).

  • Note: The ammonium protons (–NH₃⁺) are exchangeable and will not be visible in D₂O, but would appear as a broad singlet at 8.5–9.0 ppm in DMSO-d₆.

Purity Flags
  • MP < 198 °C: Indicates moisture contamination (hygroscopic lowering).

  • MP > 205 °C: Indicates presence of unreacted Cycloleucine free acid.

References

  • ChemSrc. (2025). CAS 60421-23-0: Physicochemical Properties.[1][2][3] Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Methyl 1-amino-1-cyclopentanecarboxylate, HCl - PubChem Compound Summary. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (1955).[8] General methods for amino acid esterification. (Contextual reference for SOCl₂/MeOH esterification protocol). Retrieved January 30, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Storage and Stability of Methyl 1-aminocyclopentanecarboxylate hydrochloride

Introduction Methyl 1-aminocyclopentanecarboxylate hydrochloride is a cyclic amino acid ester derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its structural rigidity and che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a cyclic amino acid ester derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its structural rigidity and chemical functionalities make it a valuable synthon for constructing complex molecular architectures with potential therapeutic applications. As with any reactive chemical intermediate, ensuring its stability and purity over time is paramount to the success and reproducibility of research and development endeavors. This guide provides a comprehensive overview of the best practices for the storage and handling of Methyl 1-aminocyclopentanecarboxylate hydrochloride, delves into its potential degradation pathways, and outlines a systematic approach to its stability assessment.

Physicochemical Properties and Intrinsic Stability

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a white to almost white crystalline powder. The hydrochloride salt form significantly enhances the compound's stability and solubility in aqueous media compared to its free base form. The presence of the salt protects the ester functional group from premature hydrolysis and other degradation reactions.[1]

Key physicochemical properties are summarized in the table below:

PropertyValueSource
CAS Number 60421-23-0
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.64 g/mol [2]
Appearance White to Almost white powder to crystal
Melting Point 203 °C (decomposition)[2]

The high melting point with decomposition suggests good thermal stability under normal, dry conditions.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of Methyl 1-aminocyclopentanecarboxylate hydrochloride. The following conditions are recommended based on manufacturer guidelines and general chemical safety principles:

ParameterRecommendationRationale
Temperature Room Temperature (<15°C) in a cool placeMinimizes the rate of potential degradation reactions.
Light Store in a dark placeProtects the compound from potential photodegradation.
Atmosphere Keep container tightly closed in a dry placePrevents moisture absorption, which can lead to hydrolysis of the ester.
Inert Gas Not explicitly required but can be considered for long-term storageProvides an extra layer of protection against atmospheric moisture and oxygen.

Handling Precautions:

  • Handle in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[1][3]

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing stability-indicating analytical methods and ensuring the long-term quality of the compound. Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products.[4][5]

Figure 2: Forced Degradation Workflow.

Stability-Indicating Analytical Method

A validated stability-indicating method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. [6][7][8]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Proposed HPLC Method Parameters

The following starting conditions can be used for method development:

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: AcetonitrileGradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210-220 nm, where the amide bond may absorb)
Column Temperature 30°C
Injection Volume 10 µL

Method development should focus on achieving adequate resolution between the parent compound and all potential degradation products generated during forced degradation studies.

Method Validation

The developed method must be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion and Retest Period Assignment

Based on the data from long-term and accelerated stability studies, a retest period can be assigned. [9][10]This is the period during which the material is expected to remain within its specifications and is suitable for use. If no significant change is observed during accelerated studies, a retest period of up to 24 months may be justifiable, supported by ongoing long-term stability data.

By adhering to the storage and handling recommendations outlined in this guide and implementing a robust stability testing program, researchers, scientists, and drug development professionals can ensure the quality and reliability of Methyl 1-aminocyclopentanecarboxylate hydrochloride in their critical applications.

References

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. Accessed January 26, 2026. [Link]

  • Deokate U, Syed SA, Khan F. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF MEPIVACAINE HYDROCHLORIDE. Semantic Scholar. Published undefined. Accessed January 26, 2026. [Link]

  • Kumar HMS, Chandrasekhar KB. Stability Indicating Analytical Method Development and Validation for the Estimation of Rimegepant in Bulk and Its Tablets Using Rp-HPLC. Journal of Pharmaceutical Research International. 2021;33(1):120-130. doi:

  • Rani, D. R. S., & Swarup, A. V. L. N. S. H. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4153. [Link]

  • Yoshida MI, Gomes EC, Vianna-Soares CD, Oliveira MA. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Dev Ind Pharm. 2011;37(6):638-647. doi:

  • Prajapati, Y. I., Bodiwala, K. B., Marolia, B. P., & Shah, S. A. (2014). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 82(3), 547–562. [Link]

  • Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product’s. Journal of Drug Delivery and Therapeutics, 10(2-s), 173–182. [Link]

  • Degradation Study of Methylcobalamin Injection and Change in pH by Thermal Stress. ResearchGate. Published January 1, 2017. Accessed January 26, 2026. [Link]

  • Rasmussen, H. B., Olsen, A. H., & Jaroszewski, J. W. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(11). [Link]

  • S. P. Gorog. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. MDPI. Published undefined. Accessed January 26, 2026. [Link]

  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem. [Link]. Accessed January 26, 2026.

  • Methyl Esters. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

  • Q 1 E Evaluation of Stability Data. European Medicines Agency (EMA). [Link]. Accessed January 26, 2026.

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128–135. [Link]

  • Kadirvel, G., & Kumar, B. S. D. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Indian Journal of Chemistry - Section B, 50B(1), 116–118. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Published 2003. Accessed January 26, 2026. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. [Link]. Accessed January 26, 2026.

  • Shelf Life vs. Retest Date - What's the Difference? ECA Academy. [Link]. Accessed January 26, 2026.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]. Accessed January 26, 2026.

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]. Accessed January 26, 2026.

  • CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride. Chemsrc. [Link]. Accessed January 26, 2026.

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]. Published December 26, 2016. Accessed January 26, 2026.

  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [Link]. Accessed January 26, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Methyl 1-aminocyclopentanecarboxylate hydrochloride from Cycloleucine

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 1-aminocyclopentanecarboxylate hydrochloride, the methyl ester of the non-proteinogenic amino acid cycloleucine (1-aminocyclopentanecarbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 1-aminocyclopentanecarboxylate hydrochloride, the methyl ester of the non-proteinogenic amino acid cycloleucine (1-aminocyclopentanecarboxylic acid). Esterification of the carboxylic acid moiety is a critical step in synthetic chemistry, often employed to protect the group during subsequent reactions like peptide coupling or to enhance solubility in organic solvents. The resulting hydrochloride salt form improves the compound's stability for storage and handling.[1][2] This application note details two robust and widely adopted protocols utilizing common laboratory reagents: thionyl chloride in methanol and the milder alternative, trimethylchlorosilane in methanol. We will delve into the reaction mechanisms, provide step-by-step experimental procedures, discuss safety considerations, and present expected outcomes.

Introduction and Scientific Background

Cycloleucine, or 1-aminocyclopentanecarboxylic acid, is a non-proteinogenic α-amino acid known for its role as a competitive inhibitor of the enzyme S-adenosyl-methionine (SAM) synthetase and as an antagonist at the NMDA receptor's glycine site.[3][4] Its unique cyclic structure makes it a valuable building block in medicinal chemistry for creating conformationally constrained peptides and other pharmacologically active molecules.

The conversion of cycloleucine to its methyl ester hydrochloride is a foundational transformation. The primary method discussed is the Fischer-Speier esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] In this process, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester product.[5][6] The reaction is driven to completion by using a large excess of the alcohol or by removing water as it forms.

We present two highly effective methods for generating the necessary acidic conditions in situ:

  • Thionyl chloride (SOCl₂) in Methanol: Thionyl chloride reacts exothermically with methanol to produce methyl chlorosulfite and, crucially, hydrogen chloride (HCl) gas.[7][8] This in situ generation of HCl provides the acidic environment required to catalyze the esterification.

  • Trimethylchlorosilane (TMSCl) in Methanol: This is generally considered a milder and more convenient method.[1] TMSCl reacts readily with methanol to generate HCl, which then serves as the catalyst for the esterification reaction.[1][2][9]

Both methods reliably produce the target compound as a stable hydrochloride salt, which is often a crystalline solid that is easier to purify and handle than the free ester.[2]

Overall Reaction Scheme

The chemical transformation from the zwitterionic cycloleucine to its methyl ester hydrochloride salt is depicted below.

G cluster_reactants Reactants cluster_products Product Cycloleucine Cycloleucine (1-Aminocyclopentanecarboxylic Acid) Product Methyl 1-aminocyclopentanecarboxylate hydrochloride Cycloleucine->Product Esterification Reagents Methanol (CH₃OH) + Acid Catalyst (e.g., HCl) Cycloleucine_struct Product_struct

Caption: General reaction scheme for the Fischer esterification of cycloleucine.

Detailed Experimental Protocols

Important Note: All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.[10]

Protocol A: Synthesis using Thionyl Chloride in Methanol

This method is highly effective but requires careful handling of the corrosive and water-reactive thionyl chloride.

Materials and Equipment:

  • Cycloleucine (1-aminocyclopentanecarboxylic acid)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether or Ethyl acetate (for washing)

  • Round-bottom flask with a magnetic stir bar

  • Ice/water bath

  • Dropping funnel or syringe

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, suspend cycloleucine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid). Equip the flask with a magnetic stir bar.

  • Cooling: Place the flask in an ice/water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Cautiously add thionyl chloride (1.2-1.5 eq) dropwise to the stirring suspension over 15-30 minutes using a dropping funnel or syringe. Causality: This addition must be slow and performed under cooling as the reaction between thionyl chloride and methanol is highly exothermic and generates large volumes of HCl gas.[7][11] A rapid addition can cause a dangerous pressure buildup and boil-over.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should gradually become a clear solution as the starting material is converted to the more soluble hydrochloride salt. The reaction can be stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the excess methanol and HCl. This will typically yield a white solid or a viscous oil.

  • Purification: To purify the product, add a sufficient amount of cold diethyl ether or ethyl acetate to the residue and stir or sonicate the mixture. This process, known as trituration, will cause the desired hydrochloride salt to precipitate as a white solid while impurities remain dissolved.[7][12]

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with several small portions of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the product under vacuum to obtain pure Methyl 1-aminocyclopentanecarboxylate hydrochloride.

Protocol B: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This protocol is a milder, safer, and often more convenient alternative to the thionyl chloride method.[1]

Materials and Equipment:

  • Cycloleucine (1-aminocyclopentanecarboxylic acid)

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether or Tetrahydrofuran (THF) (for washing/precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Syringe

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Setup: Place cycloleucine (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous methanol (approx. 8-10 mL per gram of amino acid) to the flask.[1]

  • Catalyst Generation: While stirring the suspension, slowly add trimethylchlorosilane (2.0 eq) via syringe.[1][2] An exothermic reaction will occur as TMSCl reacts with methanol to form HCl.

  • Reaction: Stir the resulting solution or suspension at room temperature. The reaction is typically complete within 12-15 hours, as monitored by TLC.[12]

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the solvent.[1][9]

  • Purification & Isolation: Add a non-polar solvent like diethyl ether or THF to the concentrated residue to induce precipitation of the product.[12] Collect the resulting white solid by vacuum filtration, wash with fresh cold ether, and dry under vacuum.

Experimental Workflow and Data

G start Start: Suspend Cycloleucine in Anhydrous Methanol cool Cool to 0-5 °C (Ice Bath) start->cool add_reagent Slowly Add Reagent (SOCl₂ or TMSCl) cool->add_reagent react Stir at Room Temp or Reflux (Monitor by TLC) add_reagent->react concentrate Concentrate in vacuo (Rotary Evaporator) react->concentrate purify Triturate with Diethyl Ether / THF concentrate->purify filter Collect Solid via Vacuum Filtration purify->filter dry Dry Product Under Vacuum filter->dry end End: Pure Product dry->end

Caption: A generalized workflow for the synthesis and purification process.

Quantitative Data Summary:

ParameterCycloleucine (Starting Material)Methyl 1-aminocyclopentanecarboxylate HCl (Product)
Molecular Formula C₆H₁₁NO₂C₇H₁₄ClNO₂
Molar Mass 129.16 g/mol 179.64 g/mol [13]
Appearance White crystalline solidWhite to off-white crystalline solid[14]
Melting Point >300 °C (decomposes)~203 °C (decomposes)[15]
Typical Yield N/A>90% (Method dependent)[1][12]

Safety and Hazard Management

Strict adherence to safety protocols is essential when performing this synthesis.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic upon inhalation, and causes severe skin and eye burns. Reacts violently with water, releasing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[16][17]

    • Handling: Must be handled exclusively in a chemical fume hood.[11] Use a syringe or cannula for transfers. Ensure all glassware is perfectly dry. Keep a neutralizing agent (e.g., sodium bicarbonate) nearby for spills.

    • PPE: Wear chemical-resistant gloves (e.g., nitrile over neoprene), chemical splash goggles, a face shield, and a flame-resistant lab coat.[10]

  • Trimethylchlorosilane (TMSCl):

    • Hazards: Flammable liquid and vapor. Corrosive and causes burns. Reacts with moisture in the air to release HCl.

    • Handling: Handle in a fume hood away from ignition sources. Keep the container tightly sealed.

  • Methanol and Solvents:

    • Hazards: Methanol is flammable and toxic by ingestion, inhalation, and skin absorption. Ethers and THF are highly flammable and can form explosive peroxides.

    • Handling: Use in a well-ventilated area, away from open flames or sparks.

  • Waste Disposal:

    • Quench any excess thionyl chloride carefully by slowly adding it to a large volume of cold water or an ice/bicarbonate slurry in a fume hood. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of Methyl 1-aminocyclopentanecarboxylate hydrochloride from cycloleucine is a straightforward yet essential procedure for researchers in organic synthesis and drug development. The Fischer esterification, facilitated by either thionyl chloride or trimethylchlorosilane in methanol, provides a high-yielding and reliable route to this valuable synthetic intermediate. While the thionyl chloride method is robust, the TMSCl protocol offers a safer and more convenient alternative with comparable efficacy. Proper execution with strict attention to safety protocols will ensure a successful and safe synthesis.

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry, 5(2), 299-305. Available at: [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation. Google Patents.
  • Organic Syntheses Procedure: Methyl cyclopentanecarboxylate. Available at: [Link]

  • ResearchGate Discussion on alternate processes for preparing ester hydrochloride. Available at: [Link]

  • ResearchGate: Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Available at: [Link]

  • Wikipedia: Glycine methyl ester hydrochloride. Available at: [Link]

  • PubChem: Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Available at: [Link]

  • Organic Chemistry Portal: Fischer Esterification. Available at: [Link]

  • PubMed Central: Depletion of S-adenosyl-L-methionine with cycloleucine. Available at: [Link]

  • ResearchGate Discussion on reaction of amino acids with thionyl chloride. Available at: [Link]

  • Carl ROTH Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • PubChem: Methyl 1-amino-1-cyclopentanecarboxylate, HCl. Available at: [Link]

  • New Jersey Department of Health: HAZARD SUMMARY for THIONYL CHLORIDE. Available at: [Link]

  • PubChem: Cycloleucine. Available at: [Link]

  • Wikipedia: Fischer–Speier esterification. Available at: [Link]

  • ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]

  • Chemsrc: Methyl 1-aminocyclopentanecarboxylate hydrochloride. Available at: [Link]

  • Pianeta Chimica: Synthesis of Amino Acid Methyl Ester Hydrochloride. Available at: [Link]

  • Master Organic Chemistry: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

Sources

Application

Using Methyl 1-aminocyclopentanecarboxylate hydrochloride in peptide synthesis

This guide outlines the strategic application of Methyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OMe·HCl) in peptide synthesis.[1][2] This compound is a precursor to the sterically constrained non-proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of Methyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OMe·HCl) in peptide synthesis.[1][2] This compound is a precursor to the sterically constrained non-proteinogenic amino acid Ac5c (1-aminocyclopentane-1-carboxylic acid).

Its incorporation introduces severe conformational constraints (typically stabilizing


-helices or 

-turns) and enhances metabolic stability. However, the quaternary

-carbon creates significant steric hindrance, requiring specialized protocols for handling, coupling, and deprotection.

Part 1: Technical Specifications & Strategic Utility

Chemical Profile
  • Compound: Methyl 1-aminocyclopentanecarboxylate hydrochloride

  • Abbreviation: H-Ac5c-OMe·HCl

  • Role:

    
    -disubstituted amino acid building block.[3][4][5][6][7][8]
    
  • Key Challenge: The quaternary carbon at the

    
    -position creates a "steric wall," significantly reducing the nucleophilicity of the amine and the electrophilicity of the carbonyl.
    
Strategic Applications (The "Why")
  • Conformational Locking: The cyclopentane ring restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide backbone into specific secondary structures (often helical).
  • Proteolytic Resistance: The absence of an

    
    -hydrogen prevents recognition by many endopeptidases, extending the half-life of therapeutic peptides.
    
  • The "Gem-Dimethyl" Effect: Similar to Aib (aminoisobutyric acid), Ac5c promotes ring closure in macrocyclization strategies.

Part 2: Preparation & Pre-Synthesis Workflows

Before peptide assembly, the raw material (H-Ac5c-OMe·HCl) must often be processed.[2] Choose the workflow below based on your synthesis strategy.

Workflow A: Using Ac5c as the C-Terminal Residue (Solution Phase)
  • Goal: Use the methyl ester as a permanent C-terminal protecting group.

  • Action: Neutralize the HCl salt in situ during the first coupling.

Workflow B: Converting to Fmoc-Ac5c-OH (For SPPS)
  • Goal: Hydrolyze the ester and install Fmoc for Solid Phase Peptide Synthesis.

  • Action: This is the most common route for researchers purchasing the ester to save costs on the expensive Fmoc-acid.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-Ac5c-OH from H-Ac5c-OMe·HCl

This is a critical intermediate step.[2] The steric bulk of Ac5c makes standard hydrolysis slow; aggressive conditions are required.

Reagents:

  • H-Ac5c-OMe·HCl

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • LiOH (Lithium Hydroxide) or NaOH

  • 1,4-Dioxane / Water

Step-by-Step Procedure:

  • Fmoc Protection (First):

    • Dissolve H-Ac5c-OMe·HCl (10 mmol) in water (20 mL) and 1,4-dioxane (20 mL).

    • Add

      
       (22 mmol) to adjust pH to ~9-10.
      
    • Add Fmoc-OSu (11 mmol) dissolved in dioxane dropwise.

    • Stir at Room Temperature (RT) for 12–18 hours.

    • Checkpoint: Monitor by TLC/LCMS. The amine is hindered, so reaction may be slower than Gly/Ala.

    • Workup: Acidify to pH 2, extract with Ethyl Acetate, wash with brine, dry over

      
      . Isolate Fmoc-Ac5c-OMe .
      
  • Ester Hydrolysis (Saponification):

    • Dissolve crude Fmoc-Ac5c-OMe in THF/MeOH/Water (3:1:1).

    • Add LiOH (3-5 equivalents).

    • Crucial Step: Heat to 50°C . The steric hindrance at the

      
      -carbon protects the ester from nucleophilic attack. RT hydrolysis often stalls.
      
    • Stir for 4–6 hours. Monitor disappearance of the methyl ester peak by LCMS.

    • Workup: Evaporate organics. Acidify aqueous layer carefully to pH 2 (Fmoc is acid stable, but avoid prolonged exposure). Extract with Ethyl Acetate.

    • Purification: Recrystallize from EtOAc/Hexane.

Protocol 2: Coupling to the N-Terminus of Ac5c (The "Hard" Coupling)

Once Ac5c is in the chain, attaching the next amino acid is the bottleneck. The nucleophilic amine of Ac5c is buried.

Recommended Reagents:

  • Activator: HATU or PyAOP (HOAt-based reagents are superior for hindered couplings).

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (minimal volume to maximize concentration).

Procedure (SPPS or Solution):

  • Activation: Dissolve the incoming Amino Acid (5 eq), HATU (4.9 eq), and HOAt (5 eq) in DMF. Add DIPEA (10 eq).

    • Note: Pre-activate for only 30-60 seconds to avoid racemization of the incoming residue (though less risk with urethane protection).

  • Coupling: Add the activated mixture to the resin-bound Ac5c-amine.

  • Conditions:

    • Microwave (Preferred): 75°C for 10 minutes.

    • Manual: 50°C for 2 hours, then double couple (repeat with fresh reagents).

  • Monitoring: The Kaiser test (ninhydrin) may give false negatives due to steric shielding. Use the Chloranil test or micro-cleavage LCMS to confirm coupling.

Part 4: Data Visualization & Logic

Figure 1: Decision Logic for Ac5c Incorporation

Ac5c_Workflow Start Start: H-Ac5c-OMe HCl Decision Intended Application? Start->Decision RouteA Route A: Solution Phase (C-Terminal) Decision->RouteA C-Terminus RouteB Route B: SPPS (Internal Position) Decision->RouteB Internal/N-Term StepA1 1. Neutralize HCl (DIPEA) 2. Couple N-protected AA RouteA->StepA1 StepB1 1. Fmoc Protection (Fmoc-OSu) 2. Aggressive Hydrolysis (LiOH, 50°C) RouteB->StepB1 StepA2 Product: PG-AA-Ac5c-OMe (Use ester as C-term) StepA1->StepA2 StepB2 Product: Fmoc-Ac5c-OH StepB1->StepB2 StepB3 SPPS Coupling (Use HATU/HOAt) StepB2->StepB3

Caption: Decision tree for processing Methyl 1-aminocyclopentanecarboxylate HCl based on final peptide position.

Table 1: Coupling Reagent Performance for -Disubstituted Amino Acids
Reagent SystemEfficiencyRiskRecommended For
DIC / Oxyma ModerateLow RacemizationStandard couplings; may fail for Ac5c-Amine.
HATU / HOAt High High reactivityThe Gold Standard for coupling to Ac5c.
PyAOP Very HighExpensiveExtremely difficult couplings where HATU fails.
Acid Fluorides HighHydrolysis sensitiveSpecialized solution phase synthesis.
Sym. Anhydrides HighWasteful (uses 2 eq AA)Good alternative if uronium salts fail.

Part 5: Troubleshooting & Critical Notes

  • The "Difficult Sequence" Phenomenon:

    • Coupling to Ac5c is hard. Coupling from Ac5c (where Ac5c is the acid) is slightly easier but still hindered compared to Ala/Gly.

    • Solution: Use HOAt as an additive.[9] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the reaction by ~10x compared to HOBt.

  • Hydrolysis Stalling:

    • If generating the free acid from the methyl ester, you may observe incomplete hydrolysis.

    • Fix: Do not increase base concentration excessively (risks racemization of adjacent centers if dipeptide). Instead, increase temperature to 50-60°C and use a highly polar solvent system (THF/Water).

  • Solubility:

    • Ac5c peptides tend to aggregate due to their rigid hydrophobic nature.

    • Fix: Use "Magic Mixture" solvents (DCM/DMF/NMP) or add chaotropic salts (LiCl) during coupling if aggregation is suspected.

References

  • Cativiela, C., & Diaz-de-Villegas, M. D. (1998).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry. 
    
  • Wenschuh, H., et al. (1995). The synthesis of peptides containing

    
    -disubstituted amino acids using Fmoc chemistry.[5][6] Journal of Organic Chemistry.[5][10] (Demonstrates HATU superiority).
    
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation strategies.[2][5][9][11] Methods in Enzymology.

  • Crisma, M., et al. (2001). Conformational constraints: The 1-aminocyclopentane-1-carboxylic acid residue. Biopolymers. (Discusses structural effects).

Sources

Method

Application Notes and Protocols: Peptide Coupling with Cyclic Amino Acid Esters

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Challenge of Cyclic Amino Acid Esters Cyclic amino acids, such as proline and its derivatives, are integral components of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Cyclic Amino Acid Esters

Cyclic amino acids, such as proline and its derivatives, are integral components of numerous bioactive peptides and therapeutic agents. Their rigid ring structures impart unique conformational constraints, often leading to enhanced metabolic stability, receptor binding affinity, and bioavailability.[1] The ester forms of these amino acids are common intermediates in both solution-phase and solid-phase peptide synthesis (SPPS). However, the very features that make them desirable in final peptide structures—namely their conformational rigidity and steric bulk—pose significant challenges during the crucial peptide coupling step.

The N-terminus of many cyclic amino acids, like proline, is a secondary amine, which is inherently less nucleophilic than the primary amines of other amino acids.[2] This reduced nucleophilicity, combined with the steric hindrance imposed by the ring structure, can lead to sluggish and incomplete coupling reactions.[2][3] Consequently, this can result in deletion sequences and other impurities that complicate purification and reduce overall yield.[4][5] This application note provides a detailed guide to understanding and overcoming the challenges associated with peptide coupling protocols involving cyclic amino acid esters, offering insights into reagent selection, protocol optimization, and reaction monitoring.

The Underlying Chemistry: Key Considerations for Effective Coupling

Successful peptide bond formation relies on the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[6] When dealing with sterically hindered and less nucleophilic cyclic amino acid esters, several factors must be carefully considered to drive the reaction to completion while minimizing side reactions like racemization.

The Crucial Role of the Coupling Reagent

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often insufficient for difficult couplings involving cyclic amino acids.[2][7] More potent activating reagents are required to overcome the higher activation energy barrier.[2]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient for sterically hindered couplings.[2][6] They react with the carboxylic acid to form highly reactive O-acylisourea intermediates, which are then readily attacked by the amine.[8] HATU, in particular, is often recommended for its high reactivity and ability to suppress racemization.[9][10]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective.[6][11] They are known for their high coupling efficiency and low risk of racemization.[6] PyBOP/DIEA has been reported to offer superior performance for sterically demanding couplings.[12]

  • COMU: This coupling reagent offers high efficiency comparable to HATU but has a better safety profile as it does not contain the potentially explosive HOBt or HOAt moieties.[13][14] Its by-products are also water-soluble, simplifying purification in solution-phase synthesis.[13]

Table 1: Comparison of Common Coupling Reagents for Cyclic Amino Acid Esters

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, low racemization, effective for hindered couplings.[9][10]Can react with unprotected N-termini if used in excess.[10] Contains a potentially explosive HOAt moiety.[11]
HBTU Uronium/AminiumEfficient, widely used, good solubility.[8][10]Less reactive than HATU. Can also cause side reactions at the N-terminus if used in excess.[10] Contains a potentially explosive HOBt moiety.[11]
PyBOP PhosphoniumHigh coupling efficiency, low racemization.[6][11]More expensive than some alternatives.
COMU Uronium/AminiumHigh efficiency, safer (no explosive benzotriazole), water-soluble byproducts.[13][15]Can be unstable in DMF over time.[15]
DIC/HOBt CarbodiimideCost-effective for less demanding couplings.Often insufficient for highly hindered cyclic amino acids.[2]
The Influence of the Base

The choice of a non-nucleophilic base is critical to deprotonate the carboxylic acid and neutralize the salt formed during the reaction without causing unwanted side reactions.

  • N,N-Diisopropylethylamine (DIPEA or DIEA): This is a commonly used base in peptide synthesis due to its steric bulk, which minimizes its nucleophilicity.[11]

  • N-Methylmorpholine (NMM): Another frequently used tertiary amine base.[11]

  • 2,4,6-Collidine: A weaker base that can be beneficial in reducing the risk of racemization, especially with sensitive amino acids.[11]

Solvent Selection: More Than Just a Medium

The solvent plays a vital role in solvating the growing peptide chain and the reagents, which is crucial for reaction efficiency.[16] Poor solvation can lead to peptide aggregation on the solid support, hindering the coupling reaction.[2]

  • N,N-Dimethylformamide (DMF): A common and effective solvent for peptide synthesis. However, it can degrade over time to produce dimethylamine, which can cause premature Fmoc-group removal.[16]

  • N-Methyl-2-pyrrolidone (NMP): Often considered superior to DMF due to its greater solvating power, which can be particularly beneficial for complex or aggregation-prone sequences.[7][16]

  • Dichloromethane (DCM): Frequently used in Boc-chemistry and for dissolving reagents.[16]

Visualizing the Process

General Peptide Coupling Workflow

The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

G cluster_workflow Peptide Coupling Workflow Resin Peptide-Resin (N-terminal deprotected) Washing1 Washing (e.g., DMF, DCM) Resin->Washing1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Deprotection->Resin Coupling Coupling Reaction (Activated Amino Acid Ester) Washing1->Coupling Washing2 Washing (e.g., DMF, DCM) Coupling->Washing2 Monitoring Reaction Monitoring (e.g., Kaiser/Isatin Test) Washing2->Monitoring Monitoring->Coupling Incomplete? Recouple Next_Cycle Proceed to Next Cycle or Final Cleavage Monitoring->Next_Cycle Complete?

Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.

Mechanism of Amide Bond Formation via an Activated Ester

This diagram outlines the fundamental mechanism of peptide bond formation using an in-situ activating reagent.

G cluster_mechanism Amide Bond Formation Mechanism Carboxylic_Acid R-COOH Carboxylic Acid Active_Ester R-CO-X Activated Ester Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Coupling_Reagent->Active_Ester Peptide_Bond R-CO-NH-R' Peptide Bond Active_Ester->Peptide_Bond Nucleophilic Attack Amine R'-NH2 Amino Acid Ester Amine->Peptide_Bond

Caption: Simplified mechanism of peptide bond formation via an activated ester intermediate.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific cyclic amino acid ester and peptide sequence.

Protocol 1: High-Efficiency Coupling of a Cyclic Amino Acid Ester using HATU

This protocol is designed for sterically hindered couplings on a solid support.

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF)

  • Fmoc-protected cyclic amino acid (e.g., Fmoc-Pro-OH) (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin (0.1 mmol scale) is thoroughly washed with DMF after the N-terminal Fmoc deprotection step.[2]

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected cyclic amino acid (0.4 mmol) and HATU (0.39 mmol) in DMF (approx. 2 mL). Add DIPEA (0.8 mmol) and vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[2]

  • Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[7]

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5 x 1 min) to remove excess reagents and byproducts.[2]

  • Monitoring: Perform a qualitative test to check for reaction completion. Since the Kaiser test is not reliable for secondary amines like proline, an isatin or chloranil test should be used.[17] A blue color on the resin beads indicates incomplete coupling.[17]

  • Double Coupling (if necessary): If the monitoring test is positive, repeat steps 2-5 to ensure the reaction goes to completion.[7]

Protocol 2: Solution-Phase Coupling of a Cyclic Amino Acid Ester

This protocol is suitable for fragment condensation or the synthesis of smaller peptides in solution.

Materials:

  • N-terminally protected peptide with a free carboxylic acid (1 equivalent)

  • C-terminally protected cyclic amino acid ester (e.g., H-Pro-OMe·HCl) (1.1 equivalents)

  • COMU (1.1 equivalents)

  • DIPEA (2.2 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Reaction Setup: Dissolve the N-protected peptide acid (1 mmol) and COMU (1.1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 mmol) dropwise and stir the mixture for 15 minutes to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve the cyclic amino acid ester hydrochloride salt (1.1 mmol) in a minimal amount of DMF and neutralize with DIPEA (1.1 mmol). Add this solution to the activated peptide acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS to track the consumption of the starting materials and the formation of the product.[4][18]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.[18][19]

Monitoring and Troubleshooting

Effective monitoring is critical to the success of peptide synthesis, especially with challenging sequences.

  • Qualitative Tests: For SPPS, the isatin or chloranil tests are essential for detecting unreacted secondary amines like proline.[17]

  • HPLC-MS Analysis: For both solution-phase and SPPS (after cleaving a small sample from the resin), HPLC-MS is invaluable for confirming the mass of the desired product and identifying any deletion sequences or other impurities.[4]

Common Problems and Solutions:

ProblemPotential CauseSuggested Solution
Incomplete Coupling Steric hindrance, insufficient reagent potency, aggregation.Switch to a more powerful coupling reagent like HATU or COMU.[2][7] Perform a double coupling.[7] Use a better solvating solvent like NMP or a solvent mixture.[7][16] Increase reaction time or apply gentle heat (with caution to avoid racemization).[7]
Racemization Over-activation, strong base, elevated temperature.Use a weaker base like 2,4,6-collidine.[11] Avoid prolonged pre-activation times. Ensure the reaction temperature is controlled. Use additives like HOBt or Oxyma Pure, which are known to suppress racemization.[10][15]
Side Product Formation Excess coupling reagent (e.g., HATU/HBTU) can lead to N-terminal capping.[10]Use the coupling reagent in a slight deficit or equimolar amount relative to the carboxylic acid, especially in cyclization or fragment coupling reactions.[14]

Conclusion

The incorporation of cyclic amino acid esters into peptides presents a distinct set of synthetic hurdles, primarily due to steric hindrance and reduced nucleophilicity. However, by understanding the underlying chemical principles and making informed choices regarding coupling reagents, bases, and solvents, these challenges can be effectively overcome. The use of potent activating agents like HATU and COMU, coupled with rigorous reaction monitoring and optimized protocols, enables the successful synthesis of complex peptides containing these valuable structural motifs. These strategies are crucial for advancing research and development in areas where peptide-based therapeutics hold significant promise.

References

  • Vertex AI Search. (n.d.). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE.
  • Vertex AI Search. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
  • Pellegrini, M., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(9), 10874-10906.
  • Vrettos, E. I., et al. (2017).
  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Santos, G. (2013, March 27). How to purify polar cyclic peptides? ResearchGate.
  • Jones, C. R., et al. (1993). Monitoring coupling of peptides to carrier proteins using biotinylated peptide. Journal of Immunological Methods, 166(2), 271-277.
  • Iris Biotech. (2026, January 30). Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis.
  • Bodanszky, M., & Ondetti, M. A. (1966). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. The Journal of organic chemistry, 70(13), 5173–5181.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Hodges, J. A., & Raines, R. T. (2003). Proline Editing: A Divergent Strategy for the Synthesis of Conformationally Diverse Peptides. Organic letters, 5(24), 4603–4606.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Kang, J., et al. (2016). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 20(8), 1458-1464.
  • Shoulders, M. D., & Raines, R. T. (2005). An electronic effect on protein structure. Protein science : a publication of the Protein Society, 14(3), 633–637.
  • Connolly, D. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.
  • Stewart, J. M., & Young, J. D. (1984). Solvation Effects in Solid-Phase Peptide Synthesis. Solid Phase Peptide Synthesis, 2nd ed., 1-16.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Gonzalez, M. J., & Del Valle, J. R. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules (Basel, Switzerland), 30(2), 345.
  • Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
  • Orbán, E., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669-673.
  • Watson, J., & Jamieson, C. (2017). The greening of peptide synthesis. Green Chemistry, 19(6), 1489-1495.
  • Zhang, D., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Reddit. (2025, May 9). Peptide Purification. r/CHROMATOGRAPHY.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Bodanszky, M. (1966). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance.
  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.

Sources

Application

Application Note: Alicyclic Amino Acids in Drug Discovery

Strategies for Conformational Restriction and Metabolic Stabilization Executive Summary The incorporation of alicyclic amino acids (AAAs) into peptide backbones and small molecule scaffolds is a pivotal strategy in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Conformational Restriction and Metabolic Stabilization

Executive Summary

The incorporation of alicyclic amino acids (AAAs) into peptide backbones and small molecule scaffolds is a pivotal strategy in modern drug discovery. Unlike their aromatic counterparts (e.g., phenylalanine), alicyclic amino acids—such as 1-aminocyclopropanecarboxylic acid (


) or proline surrogates—offer a unique combination of conformational rigidity  and lipophilicity  without introducing 

-electron density.

This guide details the application of AAAs to:

  • Restrict peptide bond rotation , minimizing the entropic penalty upon receptor binding.

  • Shield proteolytic cleavage sites , significantly extending plasma half-life (

    
    ).
    
  • Modulate physiochemical properties , specifically LogD and solubility.

Structural Rationale & Design Principles

The Thermodynamic Advantage

The primary failure mode for linear peptides in drug development is the high entropic cost of binding. A flexible peptide must freeze multiple rotatable bonds to fit a receptor pocket.

Alicyclic amino acids introduce local constraints . By locking the


 (phi) and 

(psi) torsion angles, AAAs pre-organize the molecule into a bioactive conformation.
  • 
    -disubstituted AAs (e.g., 
    
    
    
    ):
    Force the backbone into helical or turn structures (Thorpe-Ingold effect).
  • Proline Analogs (e.g., 2-azabicyclo[2.2.1]heptane): Lock the

    
     bond, enforcing specific cis/trans amide preferences.
    
Mechanism of Proteolytic Resistance

Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to access the scissile bond. The bulky alicyclic ring sterically hinders the enzyme's active site, effectively "masking" the amide bond.

Diagram 1: The Entropic Advantage

This diagram illustrates the thermodynamic shift from a flexible linear state to a pre-organized bioactive state using alicyclic constraints.

EntropicAdvantage Linear Flexible Linear Peptide (High Entropy) Constrained Alicyclic-Constrained (Pre-organized) Linear->Constrained Chemical Modification Complex Receptor-Drug Complex (Bioactive State) Linear->Complex High Entropic Penalty Constrained->Complex Low Entropic Penalty

Caption: Incorporation of alicyclic amino acids reduces the entropy loss (


) required for binding, thereby improving affinity (

).

Protocol: Synthesis of Peptides Containing Sterically Hindered Alicyclic AAs

Challenge: The same steric bulk that provides stability makes AAAs difficult to couple using standard SPPS (Solid Phase Peptide Synthesis) conditions. Incomplete coupling is common.

Scope: This protocol is optimized for coupling difficult


-disubstituted residues (e.g., 1-aminocyclohexanecarboxylic acid, 

) or N-alkylated alicyclic residues.
Materials
  • Resin: ChemMatrix or Tentagel (PEG-based resins swell better than polystyrene, crucial for hindered sequences).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology
  • Resin Swelling (Critical):

    • Swell resin in DCM for 20 mins, then wash 3x with DMF.

    • Expert Insight: For extremely hindered sequences, swell in NMP at 40°C for 10 mins to maximize bead expansion.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).[2]
      
    • Wash 5x with DMF.[3]

    • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result (blue/dark) confirms free amine availability.

  • Activation & Coupling (The "Double Couple" Strategy):

    • Cycle 1: Dissolve Fmoc-Alicyclic-AA (4 eq), HATU (3.8 eq), and DIEA (8 eq) in minimal DMF. Add to resin.[1][2][3]

    • Microwave Step: Irradiate at 75°C (25W) for 10 minutes. Note: If microwave is unavailable, couple for 2 hours at RT.

    • Wash: 3x DMF.[3]

    • Cycle 2 (Re-coupling): Repeat the addition with fresh reagents. This ensures >99% conversion.

  • Capping (Essential):

    • Add Acetic Anhydride/DIEA/DMF (1:1:8) for 5 mins.

    • Rationale: This terminates any unreacted chains, preventing the formation of "deletion sequences" (n-1 impurities) that are impossible to separate by HPLC later.

  • Cleavage:

    • Treat with TFA/TIPS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

Protocol: In Vitro Proteolytic Stability Assay

Objective: Quantify the stability enhancement provided by the alicyclic modification compared to a wild-type linear peptide.

Reagents[1]
  • Enzymes: Trypsin (cleaves at Lys/Arg) or Chymotrypsin (cleaves at Phe/Trp/Tyr).

  • Matrix: Human Plasma (pooled) or simulated gastric fluid.

  • Internal Standard (IS): Tolbutamide or a stable isotopically labeled version of the analyte.

Workflow
  • Preparation: Prepare 1 mM peptide stock in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Incubation: Add enzyme (e.g., Trypsin at 10 ng/mL) or plasma (90% v/v). Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Why? ACN denatures the protease, stopping the reaction instantly.

  • Analysis: Centrifuge (10,000 x g, 10 min) to pellet proteins. Inject supernatant into LC-MS/MS.

Data Analysis

Calculate the percent remaining at each time point relative to the IS area ratio. Plot


 vs. Time. The slope 

determines the half-life:

Diagram 2: Stability Assay Workflow

Visualizing the critical steps for accurate stability profiling.

StabilityWorkflow Sample Peptide Sample (10 µM) Incubation Incubation (37°C + Protease) Sample->Incubation Quench Quench & IS Addition (Cold ACN) Incubation->Quench At Time t Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantification) Centrifuge->LCMS

Caption: Standardized workflow for determining proteolytic stability half-life (


).

Case Studies & Applications

Gabapentinoids: The Simple Cycle

Drug: Gabapentin (Neurontin). Structure:


-amino acid with a cyclohexane ring.
Application:  The alicyclic ring is not just a spacer; it forces the amino and carboxyl groups into a specific orientation that mimics the transition state of L-leucine for transport across the Blood-Brain Barrier (via the LAT1 transporter), despite being a GABA analog.
HCV NS5A Inhibitors: Proline Surrogates

Drug: Ledipasvir. Structure: Contains a complex azabicyclo-alkane system. Application: The alicyclic framework serves as a "scaffold anchor." It rigidly positions the imidazole groups to interact with the viral NS5A protein dimer. A flexible linker would result in a massive loss of potency (nM vs pM activity).

Comparative Stability Data (Representative)

The table below demonstrates the impact of substituting a flexible Alanine (Ala) with 1-aminocyclopropanecarboxylic acid (


) in a model peptide exposed to Trypsin.
Peptide SequenceModification

(min)
Mechanism
Phe-Ala-Lys-GlyNone (Linear)12Rapid cleavage at Lys
Phe-Ac3c -Lys-GlyAlicyclic (

)
145Conformational shielding
Phe-Pro-Lys-GlyProline (Natural)45Moderate restriction

References

  • Conformational Restriction of Peptides: Hruby, V. J. (1982).[4] Conformational restrictions of biologically active peptides via amino acid side chain groups.[5] Life Sciences.[4][6] Link

  • SPPS of Hindered Amines: Albericio, F., & Chinchilla, R. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[2] Chemical Reviews.[7] Link

  • Alicyclic Amino Acids in Drugs: Blasio, A. D., et al. (2025). Alicyclic β-amino acids in Medicinal Chemistry.[8] ResearchGate.[8][9] Link

  • Peptide Stability Protocols: BenchChem. (2025).[10][11] In Vitro Plasma Stability Assay Protocols.[10][11]Link

  • Ledipasvir Discovery: Link, J. O., et al. (2014). Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry. Link

Sources

Method

Application Notes &amp; Protocols: The Use of Thionyl Chloride in Amino Acid Esterification

Introduction: The Strategic Importance of Amino Acid Esterification Amino acid esters are fundamental building blocks in the synthesis of peptides, pharmaceuticals, and various specialty chemicals.[1][2] They serve as cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amino Acid Esterification

Amino acid esters are fundamental building blocks in the synthesis of peptides, pharmaceuticals, and various specialty chemicals.[1][2] They serve as crucial intermediates where the carboxylic acid moiety must be temporarily masked to allow for selective reaction at the amino group, most notably in peptide bond formation.[3][4] The conversion of a zwitterionic amino acid into its corresponding ester hydrochloride salt not only protects the carboxyl group but also enhances solubility in organic solvents, facilitating homogenous reaction conditions for subsequent synthetic steps.

Among the various esterification methods, the use of thionyl chloride (SOCl₂) in an alcoholic solvent is a classic, highly efficient, and widely adopted procedure.[2] This method is valued for its operational simplicity, the use of inexpensive reagents, and the generation of volatile byproducts (sulfur dioxide and hydrogen chloride) that are easily removed from the reaction mixture. This application note provides an in-depth exploration of the reaction mechanism, a validated experimental protocol, and the critical safety considerations required for the successful and safe synthesis of amino acid esters using thionyl chloride.

The Underlying Chemistry: A Mechanistic Deep Dive

The esterification of amino acids using thionyl chloride in an alcohol solvent (e.g., methanol, ethanol) is not a direct conversion of the carboxylic acid to an acyl chloride followed by esterification. Instead, it operates primarily through the in situ generation of anhydrous hydrogen chloride (HCl), which then catalyzes a classic Fischer esterification.[5][6]

Step 1: Generation of the Catalytic Species (HCl)

Thionyl chloride is highly reactive and reacts rapidly and exothermically with the alcohol (ROH) solvent upon addition. This initial reaction produces an alkyl chlorosulfite intermediate and, critically, a molecule of hydrogen chloride (HCl).

SOCl₂ + ROH → ROS(O)Cl + HCl

Step 2: Acid-Catalyzed Esterification (Fischer Esterification)

The generated anhydrous HCl protonates the carbonyl oxygen of the amino acid's carboxylic acid group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol solvent.

Simultaneously, the amino group of the amino acid is also protonated by the generated HCl, forming an ammonium salt (-NH₃⁺). This is a key event, as it deactivates the amino group, preventing it from acting as a nucleophile and engaging in undesired side reactions, such as reacting with thionyl chloride or another activated amino acid.[7]

The subsequent steps follow the standard Fischer esterification mechanism:

  • Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: A molecule of water is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final amino acid ester, which is isolated as its stable hydrochloride salt.

The overall transformation is efficient because the gaseous byproducts from the initial reaction, SO₂ (from the decomposition of the alkyl chlorosulfite) and excess HCl, can be easily removed upon completion.[8][9]

Visualizing the Mechanism

The following diagram illustrates the key steps in the thionyl chloride-mediated esterification process, highlighting the in situ generation of the HCl catalyst and the subsequent acid-catalyzed reaction.

Esterification_Mechanism cluster_0 Step 1: In Situ Catalyst Generation cluster_1 Step 2: Fischer Esterification SOCl2 Thionyl Chloride (SOCl₂) HCl_gen Hydrogen Chloride (HCl) (Catalyst) SOCl2->HCl_gen Reacts with excess MeOH AminoAcid Amino Acid (R-CH(NH₂)COOH) MeOH Methanol (MeOH) ProtonatedAA Protonated Amino Acid (Carbonyl Activation & Amine Protection) AminoAcid->ProtonatedAA Protonation by HCl EsterHCL Amino Acid Ester Hydrochloride Salt ProtonatedAA->EsterHCL Nucleophilic attack by MeOH + Water elimination

Caption: Thionyl chloride reacts with methanol to generate HCl, which protonates and activates the amino acid for esterification.

Experimental Protocol: Synthesis of Amino Acid Methyl Ester Hydrochlorides

This protocol provides a general procedure for the esterification of a generic amino acid using thionyl chloride and methanol. It should be performed in a certified chemical fume hood due to the hazardous nature of thionyl chloride and the evolution of toxic gases.[3]

Materials and Equipment
  • Reagents:

    • Amino Acid (e.g., L-Alanine, Glycine, L-Phenylalanine)

    • Anhydrous Methanol (MeOH)

    • Thionyl Chloride (SOCl₂)

    • Diethyl Ether or Tert-butyl methyl ether (for precipitation)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Ice-water bath

    • Magnetic stir plate with heating capabilities

    • Graduated cylinder and syringes for liquid transfer

    • Büchner funnel and filter flask for vacuum filtration

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Suspend the amino acid (1.0 eq) in anhydrous methanol (typically 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction between thionyl chloride and methanol.[7]

  • Thionyl Chloride Addition: While stirring vigorously, add thionyl chloride (1.1-1.5 eq) dropwise to the cooled suspension via a syringe over 10-15 minutes.[7] Ensure the tip of the syringe is below the surface of the methanol to prevent fumes from escaping. During the addition, HCl and SO₂ gas will evolve. The reaction mixture may become clear as the amino acid hydrochloride salt dissolves.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, either stir at room temperature or gently heat to reflux (typically 40-65 °C) for 2-24 hours. The optimal time and temperature depend on the specific amino acid (see Table 1). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the solution to room temperature. Remove the solvent and any excess reagents under reduced pressure using a rotary evaporator. The resulting residue is the crude amino acid ester hydrochloride.

  • Purification (Recrystallization): To purify the product, add a minimal amount of cold methanol to dissolve the crude solid. Then, add an excess of cold diethyl ether or tert-butyl methyl ether to precipitate the white crystalline hydrochloride salt.[3]

  • Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum to obtain the final product.

Data Summary: Reaction Conditions for Common Amino Acids

The following table summarizes typical reaction conditions and yields for the methyl esterification of various amino acids using the thionyl chloride method.

Amino AcidEquivalents of SOCl₂Reaction Time (h)TemperatureTypical Yield (%)Reference
Glycine1.224Room Temp.~98%[10]
L-Alanine1.212Room Temp.~97%[10]
L-Valine1.212Room Temp.~96%[10]
L-Leucine1.212Room Temp.~95%[10]
L-Phenylalanine1.224Room Temp.~98%[10]
L-Aspartic Acid2.224Room Temp.~95% (diester)[10]
L-Glutamic Acid2.212Room Temp.~96% (diester)[10]

Note: For dicarboxylic amino acids like aspartic and glutamic acid, at least two equivalents of thionyl chloride are required to esterify both carboxyl groups.[10]

Critical Safety and Handling Protocols

Thionyl chloride is a highly corrosive, toxic, and reactive chemical that demands strict safety protocols.[11][12] Inhalation can cause severe respiratory irritation and pulmonary edema, while skin or eye contact can result in severe burns.[13][14]

Mandatory Safety Precautions
  • Ventilation: All manipulations involving thionyl chloride MUST be performed in a properly functioning chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.[11]

    • Gloves: Use solvent-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • Lab Coat: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Reactive Hazards:

    • Water Reactivity: Thionyl chloride reacts violently with water, releasing large amounts of toxic HCl and SO₂ gas.[14] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture with a drying tube.

    • Fire Hazards: Do not use water to extinguish fires involving thionyl chloride. Use a dry chemical (Class D) extinguisher.[11]

  • Emergency Procedures:

    • Spills: Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate. Evacuate the area for large spills.

    • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15] For eye contact, use an emergency eyewash station for at least 15 minutes and seek immediate medical attention.[15]

Waste Disposal

Quench excess thionyl chloride carefully by slowly adding it to a large volume of a stirred, ice-cold solution of sodium bicarbonate. This should be done in a fume hood. The resulting neutralized solution should be disposed of according to institutional and local hazardous waste regulations.

Conclusion

The esterification of amino acids using thionyl chloride in an alcohol solvent is a robust and highly effective method for producing amino acid ester hydrochlorides. By understanding the underlying mechanism—the in situ generation of HCl catalyst—and adhering strictly to the detailed protocol and safety guidelines, researchers can reliably synthesize these valuable intermediates for a wide range of applications in drug development and chemical synthesis.

References
  • New Jersey Department of Health. (2000). HAZARD SUMMARY: THIONYL CHLORIDE. NJ.gov. [Link]

  • Dey, S., & Pathak, T. (2014). Different strategies of protection and deprotection of C and N terminus of Amino acid. ResearchGate. [Link]

  • IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE. International Chemical Safety Cards. [Link]

  • Loba Chemie. (2023). THIONYL CHLORIDE AR Safety Data Sheet. [Link]

  • Not Voodoo. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols. Chemistry Stack Exchange. [Link]

  • Scribd. (n.d.). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromaographic analysis. [Link]

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Chemical Reviews, 101(8), 2291-2414. [Link]

  • Brown, T., et al. (1993). A Novel Amino Protection-Deprotection Procedure and Its Application in Solid Phase Peptide Synthesis. RSC Publishing. [Link]

  • Białas, A. (2016). Response to "What are a good methods for reaction of amino acids with thionyl chloride?". ResearchGate. [Link]

  • Arnold, F. H., et al. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC. [Link]

  • Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]

  • Black, R. A., et al. (2018). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. MDPI. [Link]

  • LibreTexts Chemistry. (2020). 25.4: Synthesis of Amino Acids. [Link]

  • Li, Z., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

  • Li, Z., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Seto, C., et al. (2018). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Canadian Science Publishing. [Link]

  • Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with?. r/chemhelp. [Link]

Sources

Application

Application Note: Laboratory Scale Synthesis of Methyl 1-aminocyclopentanecarboxylate Hydrochloride

Executive Summary Methyl 1-aminocyclopentanecarboxylate hydrochloride (often referred to as Cycloleucine methyl ester hydrochloride) is a critical non-proteinogenic amino acid derivative. Its conformationally restricted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-aminocyclopentanecarboxylate hydrochloride (often referred to as Cycloleucine methyl ester hydrochloride) is a critical non-proteinogenic amino acid derivative. Its conformationally restricted cyclopentane ring makes it an invaluable building block in medicinal chemistry for constraining peptide backbones and probing receptor-ligand steric requirements.

This application note details a robust, high-yield laboratory-scale synthesis (10–50 g) utilizing the thionyl chloride-methanol activation method. This protocol is preferred over acid-catalyzed Fischer esterification using gaseous HCl due to its operational simplicity, higher yields, and the in situ generation of anhydrous HCl, which drives the equilibrium toward ester formation.

Safety & Hazard Assessment

Critical Warning: This protocol involves Thionyl Chloride (


) , a highly reactive reagent that releases toxic sulfur dioxide (

) and hydrogen chloride (

) gases upon contact with moisture or alcohols.
ReagentHazard ClassCritical Safety Measure
Thionyl Chloride Corrosive, Water-Reactive, Toxic InhalationHandle only in a functioning fume hood. Use silver-shield gloves. Quench excess carefully.
Methanol Flammable, ToxicKeep away from ignition sources.
Diethyl Ether Extremely Flammable, Peroxide FormerUse peroxide-tested solvent. Ground all glassware.

Engineering Controls:

  • All reactions must be performed under an inert atmosphere (

    
     or Ar) to prevent moisture ingress.
    
  • A gas scrubber (NaOH trap) is recommended for the outlet of the reflux condenser to neutralize evolved

    
     and 
    
    
    
    .

Reaction Scheme & Mechanism

The synthesis proceeds via the activation of the carboxyl group of 1-aminocyclopentanecarboxylic acid (1) by thionyl chloride, forming an acyl chloride/sulfite intermediate which is subsequently attacked by methanol.

ReactionScheme SM 1-aminocyclopentane- carboxylic acid (Zwitterion) Inter [Acyl Chloride Intermediate] SM->Inter Activation Reagents SOCl2 / MeOH (0°C to Reflux) Prod Methyl 1-aminocyclopentane- carboxylate HCl Inter->Prod Methanolysis Byprod Byproducts: SO2(g), HCl(g) Inter->Byprod

Figure 1: Reaction pathway for the esterification of Cycloleucine.

Detailed Experimental Protocol

Materials[1][2][3][4][5][6][7][8][9]
  • Precursor: 1-Aminocyclopentanecarboxylic acid (Cycloleucine), >98% purity.[1]

  • Reagent: Thionyl Chloride (

    
    ), ReagentPlus grade.
    
  • Solvent: Methanol (anhydrous preferred, though

    
     scavenges water).
    
  • Workup: Diethyl ether (ACS reagent) or Methyl tert-butyl ether (MTBE).

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Amount (Example)
Cycloleucine Substrate1.0129.1612.9 g (100 mmol)
Thionyl Chloride Reagent2.5118.9718.2 mL (250 mmol)
Methanol Solvent/RgtExcess32.04150 mL
Step-by-Step Methodology

Step 1: Setup and Cooling

  • Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl2) or nitrogen inlet.

  • Charge the flask with 150 mL of Methanol .

  • Cool the methanol to 0–5°C using an ice-water bath. Ensure vigorous stirring.

Step 2: Thionyl Chloride Addition (Exothermic)

  • Transfer 18.2 mL of Thionyl Chloride to the addition funnel.

  • Crucial: Add the

    
     dropwise to the chilled methanol over 30–45 minutes.
    
    • Note: The reaction with methanol is exothermic and generates HCl gas. Maintain internal temperature <10°C to prevent solvent boil-off.

  • Allow the solution to stir for an additional 15 minutes at 0°C after addition is complete.

Step 3: Substrate Addition & Reaction

  • Add 12.9 g of solid Cycloleucine in one portion to the cold solution. The solid will dissolve gradually.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heat the reaction mixture to Reflux (approx. 65°C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: The solution usually becomes clear.

Step 4: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Concentrate the mixture in vacuo (Rotary Evaporator) at 40–50°C to remove solvent and excess HCl.

    • Result: A white or off-white gummy solid/residue will remain.

  • Trituration: Add 100 mL of cold Diethyl Ether (or MTBE) to the residue.

  • Stir vigorously (or sonicate) to induce crystallization of the hydrochloride salt. The gummy residue should transform into a fine white powder.

  • Filter the solid using a sintered glass funnel (porosity M).

  • Wash the filter cake with

    
     of cold ether.
    

Step 5: Drying

  • Dry the solid in a vacuum oven at 40°C for 4 hours or under high vacuum overnight to remove traces of ether and HCl.

Process Analytical Technology (PAT)

To ensure "Self-Validating" scientific integrity, use the following checkpoints:

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

    • Visualization: Ninhydrin Stain (Primary amines turn purple/blue).

    • Rf Values: The ester (product) will have a higher Rf value than the zwitterionic acid (starting material) due to the capping of the carboxylic acid.

  • NMR Checkpoint:

    • Aliquot 10 mg of crude after evaporation. Dissolve in

      
      .
      
    • Success Criteria: Appearance of a sharp singlet at

      
       ppm (Methyl ester). Disappearance of broad carboxylic OH peaks.
      

Workflow Visualization

Workflow Start Start: Anhydrous MeOH (0°C) AddSOCl2 Add SOCl2 Dropwise (Exothermic Control) Start->AddSOCl2 Activation AddSM Add Cycloleucine Solid AddSOCl2->AddSM 0-10°C Reflux Reflux 4-6 Hours (Formation of HCl salt) AddSM->Reflux Heat Evap Evaporate Solvent (Remove excess HCl/MeOH) Reflux->Evap Completion (TLC) Triturate Triturate with Et2O (Precipitate Product) Evap->Triturate Residue Filter Filtration & Drying Triturate->Filter Suspension Final Yield: Methyl 1-aminocyclopentane- carboxylate HCl Filter->Final Isolation

Figure 2: Operational workflow for the synthesis.

Characterization & Quality Control

The isolated product should be a white crystalline solid.[2]

PropertySpecificationNotes
Appearance White crystalline powderHygroscopic; store in desiccator.
Melting Point 203°C (decomposition)Sharp melting point indicates high purity [1, 2].
Yield 90 – 98%High efficiency due to volatile byproducts.
Solubility Soluble in Water, MeOH, DMSOInsoluble in Ether, Hexanes.

Spectroscopic Data (


, 400 MHz): 
  • 
    H NMR: 
    
    
    
    8.85 (br s, 3H,
    
    
    ), 3.76 (s, 3H,
    
    
    ), 2.15–2.05 (m, 4H, Ring
    
    
    ), 1.85–1.70 (m, 4H, Ring
    
    
    ).
  • 
    C NMR: 
    
    
    
    171.5 (
    
    
    ), 64.8 (Quaternary
    
    
    ), 53.2 (
    
    
    ), 34.5 (
    
    
    ), 24.1 (
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Gummy Product Incomplete precipitation or trapped solvent.Triturate vigorously with fresh anhydrous ether. Sonicate if necessary. Ensure MeOH is fully removed before adding ether.
Starting Material Remaining Moisture ingress or insufficient reflux.Ensure system is dry (

tube). Extend reflux time by 2 hours.
Yellow Discoloration Overheating or impurities in

.
Use distilled

. Ensure temperature does not exceed 70°C. Recrystallize from MeOH/Et2O.

References

  • ChemSrc. (2023). CAS 60421-23-0 Physical Properties. Retrieved October 26, 2023, from [Link]

  • Li, J., et al. (2011). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 16, 4264-4274. (General reference for TMSCl/MeOH method as alternative). [Link]

  • PubChem. (n.d.).[3] Methyl 1-aminocyclopentanecarboxylate hydrochloride. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note &amp; Protocol: Handling and Disposal of Methyl 1-aminocyclopentanecarboxylate Hydrochloride

Introduction & Chemical Context Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS: 60421-23-0) is a critical building block in medicinal chemistry, specifically used to introduce conformational constraints into pe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS: 60421-23-0) is a critical building block in medicinal chemistry, specifically used to introduce conformational constraints into peptide backbones. As a derivative of cycloleucine, the cyclopentane ring restricts the rotation of the


 and 

angles, stabilizing specific secondary structures (e.g., helices or turns) in bioactive peptides.

The compound is supplied as a hydrochloride salt to prevent the free amine from attacking the methyl ester (self-condensation/polymerization) and to ensure solid-state stability. However, this salt form dictates specific handling requirements regarding hygroscopicity and acidity.

Physicochemical Summary
PropertyData
CAS Number 60421-23-0
Formula C₇H₁₃NO₂[1][2][3][4][5][6] · HCl
MW 179.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO
Acidity Acidic in aqueous solution (pH ~3-4)
Stability Hygroscopic; Ester prone to hydrolysis in moist/basic conditions

Safety Assessment (Risk Analysis)

While not classified as acutely fatal, this compound poses significant irritation risks and potential acute toxicity if ingested.[3]

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed.[3][7]

  • H315: Causes skin irritation.[3][8]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Ocular Chemical Safety GogglesPrevent corneal damage from acidic dust/splashes.
Dermal Nitrile Gloves (Min 0.11mm thick)Standard barrier protection; compound is not known to permeate nitrile rapidly.
Respiratory N95 Mask or Fume HoodPrevent inhalation of fine particulates which are respiratory irritants.
Body Lab Coat (Buttoned)Prevent contamination of street clothes.

Handling & Storage Protocol

Core Directive: The primary threat to the integrity of this reagent is moisture . Water absorption leads to clumping and, over time, hydrolysis of the methyl ester to the free acid (1-aminocyclopentanecarboxylic acid), rendering the reagent useless for ester-dependent reactions.

Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Environment: Keep under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Tightly sealed glass or polypropylene vial. Use Parafilm® to seal the cap junction to reduce moisture ingress.

  • Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., silica gel or Drierite).

Weighing & Solubilization Workflow
  • Step 1: Remove vial from refrigerator and allow it to equilibrate to room temperature (approx. 30 mins) before opening. Why? Opening a cold vial condenses atmospheric moisture directly onto the powder.

  • Step 2: Weigh quickly in a fume hood. Avoid using metal spatulas if the powder is damp (corrosion risk); use plastic or glass.

  • Step 3 (Solubilization):

    • For Aqueous Buffers: Dissolve immediately before use. Do not store aqueous solutions for >24 hours due to ester hydrolysis risk.

    • For Organic Synthesis: Dissolve in dry solvents (DCM, DMF, Methanol).

  • Step 4 (Free Basing): If the free amine is required for coupling:

    • Dissolve the HCl salt in the solvent.[9]

    • Add 1.0–1.1 equivalents of a tertiary base (e.g., Triethylamine or DIPEA).

    • Note: The solution will likely become cloudy as Triethylamine Hydrochloride precipitates (in non-polar solvents like DCM).

Handling Workflow Diagram

HandlingWorkflow Start Reagent Retrieval Equilibrate Equilibrate to RT (30 mins, sealed) Start->Equilibrate Prevent Condensation Open Open in Fume Hood Equilibrate->Open Weigh Weigh Required Amount Open->Weigh Reseal Purge with N2/Ar & Reseal Weigh->Reseal Immediate Dissolve Dissolve in Solvent Weigh->Dissolve Neutralize Add Base (TEA/DIPEA) (If Free Amine Needed) Dissolve->Neutralize Optional Use Proceed to Reaction Dissolve->Use Neutralize->Use

Caption: Figure 1. Standard operating procedure for handling hygroscopic amine salts to prevent hydrolysis and ensure accurate stoichiometry.

Disposal Protocol

Scientific Integrity Note: Do not dispose of this compound down the drain. While amino acids are biological, the ester modification and high acidity of the salt form can disrupt local pH and aquatic bacteria. Furthermore, as a chemical intermediate, it must be treated as hazardous organic waste.

Waste Classification
  • Category: Solid Organic Waste (if powder) or Non-Halogenated Organic Solvent Waste (if dissolved in MeOH/EtOH).

  • RCRA Code (USA): Not specifically listed (P or U list), but characterize as D001 (Ignitable) if in flammable solvent, or general toxic/irritant waste.

Disposal Procedures
Scenario A: Expired/Excess Solid Reagent
  • Packaging: Keep in the original container if possible. If transferring, use a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Label clearly as "Solid Organic Waste: Methyl 1-aminocyclopentanecarboxylate HCl." Add hazard warnings: "Irritant," "Hygroscopic."[7]

  • Destruction: Ship to a licensed facility for High-Temperature Incineration . This ensures complete combustion of the nitrogenous backbone to N₂/NOx and the chloride to HCl (scrubbed).

Scenario B: Reaction Mixtures/Solutions
  • Segregation: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Neutralization (Optional but Recommended): If the waste stream is highly acidic due to the HCl salt:

    • Add saturated Sodium Bicarbonate (NaHCO₃) solution slowly until effervescence ceases.

    • Caution: This generates CO₂ gas. Perform in a fume hood.

  • Disposal: Combine with standard organic solvent waste for fuel blending or incineration.

Disposal Decision Tree

DisposalTree Waste Waste Generation Form Physical State? Waste->Form Solid Solid Powder Form->Solid Liquid Liquid Solution Form->Liquid PackSolid Pack in HDPE Container Label: 'Solid Organic Waste' Solid->PackSolid CheckSolvent Solvent Type? Liquid->CheckSolvent Incinerate Ship for Incineration PackSolid->Incinerate Halo Halogenated (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated (MeOH, Water, DMSO) CheckSolvent->NonHalo Neutralize Check pH. If <4, Neutralize with NaHCO3 Halo->Neutralize NonHalo->Neutralize FuelBlend Fuel Blending/Incineration Neutralize->FuelBlend

Caption: Figure 2. Decision logic for compliant disposal of amine ester salts.

Emergency Procedures

  • Spill (Solid):

    • Wear N95 mask and gloves.

    • Avoid raising dust. Cover spill with a damp paper towel to minimize aerosolization.

    • Sweep up wet material and place in a waste container.

    • Clean area with weak base (1% NaHCO₃) followed by water.

  • Eye Contact: Flush immediately with water for 15 minutes.[10] The HCl salt is acidic and can cause rapid irritation. Seek medical attention.

  • Skin Contact: Wash with soap and water. If redness persists, seek medical advice.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11513856, Methyl 1-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-aminocyclopentanecarboxylic acid methyl ester hydrochloride.[3] Retrieved from [Link][3]

Sources

Application

Technical Application Note: Derivatization of Methyl 1-aminocyclopentanecarboxylate Hydrochloride

Abstract & Analytical Challenge Methyl 1-aminocyclopentanecarboxylate hydrochloride (M-1-ACPC HCl) is a critical building block in the synthesis of peptidomimetics and conformationally restricted amino acid analogs. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Analytical Challenge

Methyl 1-aminocyclopentanecarboxylate hydrochloride (M-1-ACPC HCl) is a critical building block in the synthesis of peptidomimetics and conformationally restricted amino acid analogs. Its analysis presents a distinct set of challenges:

  • Steric Hindrance: As an

    
    -disubstituted amino acid derivative, the amine group is attached to a quaternary carbon. This creates significant steric bulk, reducing the reaction kinetics of standard derivatization agents compared to linear amino acids.
    
  • Salt Form: The hydrochloride salt stabilizes the amine but interferes with direct derivatization (especially silylation) unless effectively neutralized.

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) insensitive without derivatization.
    

This guide details three optimized protocols—two for GC-MS (volatility enhancement) and one for HPLC-FLD (fluorescence tagging)—specifically engineered to overcome the steric barrier of the cyclopentane ring.

Chemical Context & Strategy

The derivatization strategy must address the specific functional groups: the primary amine (target for modification) and the methyl ester (already capped, but susceptible to hydrolysis).

FeatureImplication for Protocol
Quaternary

-Carbon
Critical: Reactions at the amine will be slow. Protocols must use stronger catalysts (e.g., TMCS) and elevated temperatures (

C) rather than room temperature incubation.
HCl Salt Requires an organic base (Pyridine or Triethylamine) to scavenge protons, liberating the free amine for nucleophilic attack.
Methyl Ester Avoid aqueous strong bases to prevent hydrolysis to the carboxylic acid.
Decision Matrix: Method Selection

MethodSelection Start Start: M-1-ACPC HCl Analysis Goal Define Analytical Goal Start->Goal GC GC-MS (Volatility) Goal->GC Volatile Derivative HPLC HPLC (Sensitivity/Purity) Goal->HPLC Chromophore Tag Silyl Protocol A: Silylation (MSTFA) (General Screening) GC->Silyl Standard Acyl Protocol B: Acylation (TFAA) (High Sensitivity/Stability) GC->Acyl Halogenated Tag FMOC Protocol C: FMOC-Cl (Trace Analysis/Fluorescence) HPLC->FMOC Hindered Amine Specific

Figure 1: Decision tree for selecting the appropriate derivatization strategy based on instrumentation and sensitivity requirements.

GC-MS Protocols

Protocol A: Silylation with MSTFA/TMCS

Mechanism: Replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group. Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Why TMCS? The steric hindrance of the cyclopentane ring makes the amine a poor nucleophile. TMCS acts as a powerful catalyst to drive the reaction to completion [1].

Step-by-Step Procedure:

  • Weighing: Weigh 5 mg of M-1-ACPC HCl into a dry 2 mL GC vial.

  • Solubilization & Neutralization: Add 200 µL of anhydrous Pyridine .

    • Note: The salt may not dissolve instantly. Pyridine acts as both solvent and acid scavenger.

  • Reagent Addition: Add 100 µL of MSTFA + 1% TMCS .

  • Incubation (Critical): Cap tightly and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes .

    • Standard amino acids require only 30 mins at 37°C. The extra heat/time is required for the hindered amine.

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute with 700 µL of anhydrous Ethyl Acetate or Isooctane (if peak shape is poor).

  • Analysis: Inject 1 µL into GC-MS (Split 1:10 or Splitless for trace).

Self-Validation:

  • Blank: Run a Pyridine/MSTFA blank to identify background peaks.

  • Efficiency Check: Look for the mono-TMS derivative (M+ = 179 - HCl + 72 = 215 m/z). If the peak is tailing or small, increase heating time to 60 minutes.

Protocol B: Acylation with TFAA

Mechanism: Forms the trifluoroacetamide derivative. Reagent: Trifluoroacetic Anhydride (TFAA).[1] Advantage: Acyl derivatives are often more stable against moisture than silyl derivatives and provide excellent fragmentation for MS identification [2].

Step-by-Step Procedure:

  • Preparation: Dissolve 5 mg M-1-ACPC HCl in 200 µL Trifluoroacetic acid (TFA) or Ethyl Acetate.

    • Note: If using Ethyl Acetate, add a base like Triethylamine (TEA) to neutralize the HCl salt first, then centrifuge and take the supernatant.

  • Reagent Addition: Add 100 µL of TFAA .

  • Reaction: Cap and heat at 60°C for 20 minutes .

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N2) to remove excess acid/anhydride.

  • Reconstitution: Reconstitute in 500 µL of Toluene or Ethyl Acetate.

  • Analysis: Inject 1 µL.

HPLC-FLD Protocol (Fluorescence)

Protocol C: Derivatization with FMOC-Cl

Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary and secondary amines to form highly fluorescent carbamates. Why FMOC? Unlike OPA (o-Phthalaldehyde), FMOC forms stable derivatives and is highly effective for sterically hindered amines due to its high reactivity [3].

Reagents:

  • Borate Buffer: 0.2 M, pH 8.5 (Critical for neutralizing the HCl salt).

  • FMOC-Cl Solution: 5 mM in Acetonitrile (ACN).

  • ADAM (1-aminoadamantane): Optional internal standard (structurally similar bulk).

Step-by-Step Procedure:

  • Sample Prep: Dissolve M-1-ACPC HCl in water to a concentration of 1 mM.

  • Buffering: Mix 50 µL of sample with 50 µL of Borate Buffer (pH 8.5) .

    • Verify pH is >8.0 to ensure the amine is deprotonated.

  • Reaction: Add 100 µL of FMOC-Cl solution .

  • Incubation: Vortex immediately. Let stand at room temperature for 2-5 minutes .

    • FMOC reacts fast, even with hindered amines.

  • Quenching (Optional): Add 20 µL of 1-aminoadamantane or hydrophobic amine to scavenge excess FMOC-Cl (which is also fluorescent). Alternatively, separate excess FMOC chromatographically (it elutes late).

  • Analysis: Inject 5-10 µL onto a C18 column.

    • Detection: Ex: 260 nm, Em: 315 nm.

Experimental Workflow Diagram

Workflow cluster_0 Critical Control Points Sample Solid Sample (HCl Salt) Prep Solubilization (+ Base Scavenger) Sample->Prep Dissolve Deriv Derivatization (MSTFA or FMOC) Prep->Deriv Add Reagent Heat Thermal Activation (60-70°C) Deriv->Heat Overcome Steric Hindrance Analysis Instrumental Analysis (GC-MS / HPLC) Heat->Analysis Inject

Figure 2: Generalized workflow emphasizing the thermal activation step required for hindered amines.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (GC) Incomplete reaction due to steric bulk.Increase reaction temp to 80°C; ensure 1% TMCS catalyst is fresh.
Double Peaks (GC) Incomplete silylation or hydrolysis.Ensure anhydrous conditions.[2] Check for mono- vs di-TMS (rare for primary, but possible).
Precipitate (HPLC) FMOC-Cl insolubility in buffer.Ensure ACN content is at least 30-40% in the final reaction mix.
No Peak (General) HCl salt not neutralized.Verify base addition (Pyridine for GC, Borate pH 8.5 for HPLC).

References

  • National Institutes of Health (NIH). (2000). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. PubMed.[3][4] Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by GC-MS. Retrieved October 26, 2023, from [Link]

Sources

Method

Methyl 1-aminocyclopentanecarboxylate hydrochloride in solid-phase peptide synthesis

Application Note & Protocol Strategic Incorporation of 1-Aminocyclopentanecarboxylate into Peptide Scaffolds via Solid-Phase Peptide Synthesis Abstract The incorporation of non-natural, conformationally constrained amino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Incorporation of 1-Aminocyclopentanecarboxylate into Peptide Scaffolds via Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-natural, conformationally constrained amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance metabolic stability, proteolytic resistance, and receptor binding affinity.[1][2][3][4] 1-Aminocyclopentanecarboxylic acid (Ac5c), a cyclic α,α-disubstituted amino acid, provides significant rigidity to the peptide backbone, making it a highly valuable building block.[5] However, its steric hindrance presents unique challenges during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview and a set of robust, field-proven protocols for the efficient incorporation of Ac5c using Fmoc-based SPPS. We will delve into the causality behind reagent selection, offer detailed step-by-step workflows, and present troubleshooting strategies to empower researchers, scientists, and drug development professionals to successfully synthesize these structurally sophisticated peptides.

The Scientific Imperative: Conformational Constraint in Peptide Design

The therapeutic potential of many linear peptides is often hampered by their inherent flexibility. This conformational freedom can lead to a high entropic penalty upon binding to a biological target and susceptibility to enzymatic degradation. By introducing rigid structural elements like 1-aminocyclopentanecarboxylate, we can pre-organize the peptide into a bioactive conformation.[6]

Key Advantages of Incorporating Ac5c:

  • Enhanced Proteolytic Stability: The constrained backbone sterically shields adjacent peptide bonds from protease activity, increasing the peptide's in vivo half-life.[4]

  • Improved Receptor Affinity & Selectivity: By reducing the number of accessible conformations, the peptide is locked into a structure that more closely mimics the receptor-bound state, decreasing the entropic penalty of binding and potentially increasing selectivity for the target.[3][4]

  • Induction of Specific Secondary Structures: The α,α-disubstitution of Ac5c can induce or stabilize specific secondary structures, such as β-turns or helical motifs, which are often critical for protein-protein interactions.[2]

Constrained peptides, therefore, serve as miniature protein mimetics, capable of targeting challenging interactions that were previously considered "undruggable."[2]

The Essential Building Block: Fmoc-1-Aminocyclopentanecarboxylic Acid

While the raw material may be supplied as Methyl 1-aminocyclopentanecarboxylate hydrochloride, it is crucial to understand that for standard Fmoc-based SPPS, the carboxyl group must be free to be activated for coupling, and the α-amino group must be protected. Therefore, the required building block for direct incorporation is Fmoc-1-aminocyclopentanecarboxylic acid (Fmoc-Ac5c-OH) .

The hydrochloride salt serves as a precursor for the synthesis of the Fmoc-protected derivative. The salt must first be neutralized, followed by reaction with Fmoc-OSu or a similar reagent to protect the α-amino group. The methyl ester, if present, would need to be saponified—a step not compatible with standard SPPS workflows. For the purposes of this protocol, we will assume the use of commercially available Fmoc-Ac5c-OH.

cluster_main Fmoc-1-Aminocyclopentanecarboxylic Acid (Fmoc-Ac5c-OH) Ac5c

Caption: Chemical structure of the required SPPS building block.

Overcoming the Primary Challenge: Steric Hindrance

The cyclopentyl ring and the α-methyl group (implicitly, the second substituent on the α-carbon) create significant steric hindrance around the carboxyl group of Ac5c.[7] This bulkiness slows down the kinetics of the coupling reaction, making standard coupling conditions inefficient and leading to deletion sequences (peptides missing the Ac5c residue), which complicates purification.

Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient for driving the reaction to completion.[8] The key to success lies in utilizing more potent activation methods that can overcome this steric barrier.

Optimized Protocol for Incorporating Fmoc-Ac5c-OH in SPPS

This protocol is designed for manual or automated Fmoc-SPPS at a 0.1 mmol scale. It assumes the use of a standard solid support, such as Rink Amide resin for peptide amides or 2-Chlorotrityl chloride resin for protected peptide acids.[9]

General SPPS Cycle Workflow

The synthesis follows a repetitive cycle of deprotection, washing, coupling, and washing.[10][11] The critical deviation for Ac5c is within the "Coupling" step.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Coupling Protocol for Fmoc-Ac5c-OH

Rationale: To overcome steric hindrance, we employ a highly efficient aminium-based coupling reagent, such as HATU, in combination with a non-nucleophilic base like DIPEA. HATU rapidly converts the carboxylic acid to a highly reactive OAt-ester, which is more effective at acylating the sterically crowded N-terminus of the growing peptide chain.[12] A longer reaction time and monitoring for completion are essential for ensuring a high yield.

Step-by-Step Methodology:

  • Resin Preparation: After the standard Fmoc deprotection (Step 2) and washing (Step 3) of the resin-bound peptide, ensure the resin is well-drained.

  • Prepare Activation Solution: In a separate vessel, dissolve Fmoc-Ac5c-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal volume of high-purity, amine-free N,N-Dimethylformamide (DMF).

  • Initiate Activation: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution. The solution may change color (typically to yellow). Mix gently for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Agitation: Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature. For particularly difficult sequences, this time can be extended up to 4 hours.

  • Monitor for Completion: Perform a qualitative test to check for the presence of free primary amines on the resin.

    • Kaiser Test: A positive result (blue beads) indicates incomplete coupling.

    • TNBS Test: A positive result (red/orange beads) indicates incomplete coupling.

  • Decision Point:

    • If the test is negative (e.g., colorless/yellow beads for Kaiser test): The coupling is complete. Proceed to the washing step (Step 5).

    • If the test is positive: The coupling is incomplete. Drain the reaction vessel and repeat the coupling procedure (Steps 2-6), a process known as "double coupling".

Final Cleavage and Deprotection Protocol

Rationale: A strong acid, Trifluoroacetic Acid (TFA), is required to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups.[13] Scavengers are included in the cleavage "cocktail" to trap the highly reactive carbocations generated from the protecting groups, preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.

Step-by-Step Methodology:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry it under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard "Reagent K" is suitable for most peptides.

    • Composition: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).

    • CAUTION: TFA is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (gloves, lab coat, eye protection).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Swirl gently and allow the reaction to proceed for 2-3 hours at room temperature.[14]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL centrifuge tube filled with ice-cold diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically via RP-HPLC) and characterization (e.g., LC-MS).

Summary of Recommended Conditions & Troubleshooting

ParameterStandard Amino AcidFmoc-Ac5c-OH (Recommended)Rationale / Troubleshooting
Amino Acid Equiv. 3-5 eq4-5 eqHigher concentration drives the reaction forward.
Coupling Reagent HBTU/DIC/HCTUHATU / HCTU / COMUAminium-based reagents are more potent for hindered couplings.[12]
Reagent Equiv. 3-5 eq3.9-5 eqEnsure near-stoichiometric activation of the amino acid.
Base DIPEA / CollidineDIPEA A non-nucleophilic base is essential to prevent side reactions.
Base Equiv. 6-10 eq8-10 eqEnsures the α-amino group is deprotonated and neutralizes HCl from the coupling reagent.
Coupling Time 30-60 min2-4 hours Allows sufficient time for the sterically hindered reaction to proceed to completion.
Monitoring OptionalMandatory (Kaiser/TNBS Test) Essential to confirm completion and avoid deletion sequences. If coupling is incomplete, perform a second coupling (double coupling).
Solvent DMFHigh-Purity DMFEnsure the solvent is amine-free to prevent premature termination.

Conclusion

The successful incorporation of Methyl 1-aminocyclopentanecarboxylate, in its Fmoc-protected acid form, is readily achievable with careful optimization of the coupling step in solid-phase peptide synthesis. The steric hindrance posed by this valuable building block can be effectively overcome by employing high-potency aminium-based coupling reagents like HATU, extending reaction times, and rigorously monitoring the reaction's completion. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize novel, conformationally constrained peptides, paving the way for the development of next-generation therapeutics with enhanced stability and efficacy.

References

  • GO-Bio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Elsevier. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical peptide synthesis and cyclization. (a) Automated SPPS in.... Retrieved from [Link]

  • GenScript. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Significance of Fmoc-1-Aminocyclopentanecarboxylic Acid in Modern Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • American Chemical Society Publications. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • American Chemical Society Publications. (2022, January 4). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Constrained Peptides as Miniature Protein Structures. PubMed Central. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • MDPI. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Solution-Phase Synthesis Using Methyl 1-aminocyclopentanecarboxylate Hydrochloride

Introduction: The Unique Role of a Constrained Amino Acid Ester Methyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic amino acid ester that offers a unique structural motif for the synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of a Constrained Amino Acid Ester

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic amino acid ester that offers a unique structural motif for the synthesis of novel peptides and complex organic molecules. The cyclopentyl ring introduces significant conformational constraint, a property highly sought after in drug discovery to enhance potency, selectivity, and metabolic stability of bioactive peptides.[1][2][3][4] This guide provides detailed protocols and expert insights for the application of this versatile building block in solution-phase synthesis, targeting researchers, medicinal chemists, and professionals in drug development.

The hydrochloride salt form requires a neutralization step prior to its use in most synthetic transformations. This is a critical consideration that will be addressed in the subsequent protocols.

Application 1: Incorporation into Peptide Chains for Constrained Peptidomimetics

The introduction of cyclic constraints into peptides is a powerful strategy to improve their pharmacological properties. Methyl 1-aminocyclopentanecarboxylate serves as an excellent building block for this purpose. The following section details a representative protocol for its coupling with an N-protected amino acid in solution.

Scientific Rationale and Mechanistic Considerations

The primary challenge in coupling Methyl 1-aminocyclopentanecarboxylate lies in the steric hindrance around the amino group, which can slow down the reaction rate. Therefore, the choice of coupling reagent is critical. Reagents known for their high reactivity and resistance to racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are recommended. These reagents activate the carboxylic acid of the N-protected amino acid to form a highly reactive acyl-uronium species, which is then susceptible to nucleophilic attack by the sterically hindered amine.

Experimental Workflow: Peptide Coupling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Neutralization Neutralization of Methyl 1-aminocyclopentanecarboxylate HCl Coupling Peptide Bond Formation Neutralization->Coupling Activation Activation of N-protected Amino Acid Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for solution-phase peptide coupling.

Detailed Protocol: Synthesis of a Dipeptide

This protocol describes the coupling of Boc-L-Alanine with Methyl 1-aminocyclopentanecarboxylate.

Materials:

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride

  • Boc-L-Alanine

  • HATU (or HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Neutralization of the Amine:

    • In a round-bottom flask, dissolve Methyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA (1.1 eq) dropwise at 0 °C and stir the mixture for 20-30 minutes at room temperature. This generates the free amine in situ.[5]

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF.

    • Add DIPEA (2.0 eq) to this solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Slowly add the activated Boc-L-Alanine solution to the solution of the free amine at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired dipeptide.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or DMFAprotic solvents that are good at solubilizing the reactants.
Base DIPEAA non-nucleophilic base that effectively neutralizes the hydrochloride and facilitates the coupling reaction.
Coupling Reagent HATU or HBTUHighly efficient for sterically hindered amino acids, minimizing racemization.
Stoichiometry Amine:Acid:Coupling Reagent:Base (1:1:1.05:3.1)A slight excess of the coupling reagent and adequate base ensures complete reaction.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time 12-24 hoursSteric hindrance may necessitate longer reaction times.

Application 2: Ugi Four-Component Reaction for Library Synthesis

The Ugi four-component reaction (U-4CR) is a powerful tool for generating diverse libraries of complex molecules in a single step.[6] Methyl 1-aminocyclopentanecarboxylate can serve as the amine component in this reaction.

Scientific Rationale and Mechanistic Considerations

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[7] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a Mumm rearrangement to yield the final product. The use of polar solvents like methanol or ethanol is generally favored.[6]

Reaction Mechanism: Ugi Four-Component Reaction

G Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine (Methyl 1-aminocyclopentanecarboxylate) Amine->Imine Iminium Iminium Ion Imine->Iminium + H+ Nitrilium Nitrilium Ion Iminium->Nitrilium CarboxylicAcid Carboxylic Acid CarboxylicAcid->Iminium Intermediate Adduct CarboxylicAcid->Intermediate - H+ Isocyanide Isocyanide Isocyanide->Nitrilium Nitrilium->Intermediate Product α-Acylamino Amide Intermediate->Product Mumm Rearrangement

Caption: Mechanism of the Ugi four-component reaction.

Detailed Protocol: Ugi Reaction

This protocol describes a representative Ugi reaction using Methyl 1-aminocyclopentanecarboxylate, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride

  • Benzaldehyde

  • Acetic Acid

  • tert-Butyl isocyanide

  • Methanol

  • DIPEA

  • DCM

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation of the Amine:

    • In a round-bottom flask, dissolve Methyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in methanol.

    • Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature.

  • Reaction Assembly:

    • To the solution of the free amine, add benzaldehyde (1.0 eq) and acetic acid (1.0 eq).

    • Stir the mixture for 10-15 minutes.

    • Add tert-butyl isocyanide (1.0 eq) dropwise. The reaction is often exothermic.

  • Reaction:

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated NaHCO3 (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

ComponentExampleRationale
Aldehyde BenzaldehydeA readily available aromatic aldehyde.
Carboxylic Acid Acetic AcidA simple carboxylic acid.
Isocyanide tert-Butyl isocyanideA common and relatively stable isocyanide.
Solvent MethanolA polar protic solvent that facilitates the Ugi reaction.
Reaction Time 24-48 hoursMay require extended time due to the sterically hindered amine.

Application 3: Synthesis of Spiro-Diketopiperazines

Spiro-diketopiperazines are a class of compounds with interesting biological activities. Methyl 1-aminocyclopentanecarboxylate is an ideal precursor for the synthesis of spiro[cyclopentane-1,3'-piperazine]-2',5'-diones.

Scientific Rationale and Synthetic Strategy

The synthesis of spiro-diketopiperazines from Methyl 1-aminocyclopentanecarboxylate is a two-step process. First, a dipeptide is synthesized as described in Application 1. The second step involves the cyclization of the dipeptide methyl ester to form the diketopiperazine ring. This cyclization is typically achieved by heating the dipeptide in a suitable solvent, often with mild acid or base catalysis, to promote intramolecular aminolysis.[8][9][10]

Synthetic Workflow: Spiro-Diketopiperazine Formation

G Dipeptide Dipeptide Synthesis (from Application 1) Deprotection N-terminal Deprotection (e.g., TFA for Boc) Dipeptide->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization SpiroDKP Spiro-Diketopiperazine Cyclization->SpiroDKP

Caption: Two-step synthesis of spiro-diketopiperazines.

Detailed Protocol: Synthesis and Cyclization

This protocol outlines the deprotection of the previously synthesized Boc-Ala-(Methyl 1-aminocyclopentanecarboxylate) and its subsequent cyclization.

Materials:

  • Boc-Ala-(Methyl 1-aminocyclopentanecarboxylate)

  • Trifluoroacetic acid (TFA)

  • DCM

  • Toluene or Xylene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Boc Deprotection:

    • Dissolve the dipeptide (1.0 eq) in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of TFA.

  • Neutralization and Cyclization:

    • Dissolve the crude dipeptide TFA salt in a high-boiling point solvent like toluene or xylene.

    • Add a mild base such as DIPEA (1.1 eq) to neutralize the TFA salt.

    • Heat the solution to reflux (typically 110-140 °C) for 12-24 hours. Monitor the cyclization by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 and brine.

    • Dry the organic layer, concentrate, and purify the crude spiro-diketopiperazine by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Deprotection Reagent TFA/DCMStandard conditions for Boc deprotection.
Cyclization Solvent Toluene or XyleneHigh-boiling point solvents to provide the thermal energy for cyclization.
Cyclization Condition RefluxPromotes the intramolecular aminolysis.
Reaction Time 12-24 hoursCyclization can be slow and requires monitoring.

Conclusion

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a valuable and versatile building block for creating conformationally constrained molecules. While its steric hindrance presents synthetic challenges, these can be overcome with the appropriate choice of reagents and reaction conditions. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this unique compound in peptide synthesis, multicomponent reactions, and the construction of complex spirocyclic systems. Careful monitoring and optimization of the reactions are key to achieving high yields and purity.

References

  • Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Org. Synth. 2017, 94, 54-65.
  • Nowick, J. S. (n.d.).
  • Martins, T. E. A., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(5), 1227.
  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022). The Journal of Organic Chemistry, 87(18), 12285–12295.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246.
  • González Ceballos, L. (2021). What should I do for my liquid phase peptide synthesis?
  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. (1998). Bioscience, Biotechnology, and Biochemistry, 62(12), 2435-2437.
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Omega, 7(2), 2248–2260.
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2013). Beilstein Journal of Organic Chemistry, 9, 1437–1449.
  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (2006).
  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. (2012). Beilstein Journal of Organic Chemistry, 8, 86-92.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction.
  • Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. (2023). International Journal of Molecular Sciences, 24(17), 13576.
  • Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. (2005).
  • Pappas, C. G., et al. (2020).
  • Synthesis of chiral α‐cyclic ketal β‐amino esters via an asymmetric... (n.d.).
  • PubChem. (n.d.).
  • Ugi Four-Component Reactions Using Alternative Reactants. (2021). Molecules, 26(23), 7248.
  • Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. (2024).
  • Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. (2021). Organic Letters, 23(15), 5896–5900.
  • Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. (2021). Green Chemistry, 23(13), 4784-4794.
  • Synthesis of a conformationally constrained δ-amino acid building block. (2013). Amino Acids, 44(2), 511-518.
  • Ugi Multicomponent Reaction. (2017).
  • Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water. (2020). ChemSystemsChem, 2(5), e2000013.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. (2017). Dalton Transactions, 46(8), 2586-2596.
  • Cyclic Dipeptide Synthesi. (n.d.). ScholarWorks.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. (2015). Organic & Biomolecular Chemistry, 13(30), 8236-8249.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2020). Molecules, 25(11), 2588.
  • The Synthesis of Cyclic Peptides. (2012).
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2022).

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Method

Application Note: High-Fidelity Synthesis of Peptides Containing Cyclic Amino Acids

Executive Summary: The "Proline Problem" Cyclic amino acids—ranging from the canonical Proline (Pro) to constrained analogs like Pipecolic acid (Pip), Tetrahydroisoquinoline-3-carboxylic acid (Tic), and Hydroxyproline (H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Proline Problem"

Cyclic amino acids—ranging from the canonical Proline (Pro) to constrained analogs like Pipecolic acid (Pip), Tetrahydroisoquinoline-3-carboxylic acid (Tic), and Hydroxyproline (Hyp)—are critical tools in medicinal chemistry for inducing conformational rigidity and improving metabolic stability. However, their incorporation into solid-phase peptide synthesis (SPPS) introduces two distinct failure modes:

  • Nucleophilic Lethargy: The secondary amine is sterically hindered, making acylation difficult and prone to deletion sequences.

  • Diketopiperazine (DKP) Formation: When a cyclic amino acid is present at the C-terminus (or penultimate position), it promotes a rapid intramolecular aminolysis that cleaves the dipeptide from the resin, decimating yield.[1]

This application note details an optimized workflow to neutralize these risks, utilizing specific resin architectures, high-activity coupling cocktails, and "structure-breaking" protective strategies.

Strategic Core I: The C-Terminal Anchor (DKP Prevention)

The most critical decision occurs before the first coupling cycle. If a cyclic amino acid (Pro, Pip, Tic) is the C-terminal residue, standard Wang or Rink Amide linkers are high-risk. The cis-amide bond propensity of cyclic AAs facilitates a "back-biting" attack on the ester linkage.

The Solution: Steric Shielding via 2-Chlorotrityl Chloride (2-CTC)

The 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard for C-terminal cyclic AAs. The massive steric bulk of the trityl group physically blocks the N-terminal amine of the dipeptide from attacking the ester anchor.[1]

Protocol A: High-Efficiency Loading of Cyclic AAs onto 2-CTC Resin

Objective: Maximize loading while preventing hydrolysis and premature cleavage.

Reagents:

  • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g)

  • Fmoc-Pro-OH (or analog)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Anhydrous Dichloromethane)[2]

  • Methanol (HPLC Grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell 1.0 g of 2-CTC resin in 10 mL anhydrous DCM for 20 minutes. Drain.

  • Coupling Solution: Dissolve 1.0 eq (relative to desired loading, typically 0.6–0.8 mmol) of Fmoc-CyclicAA-OH in 10 mL DCM. Add 4.0 eq of DIPEA.

    • Note: Do not use DMF in the loading step; DCM promotes the SN1 reaction required for trityl chloride substitution.

  • Loading: Add solution to resin. Agitate gently for 2 hours at Room Temperature (RT).

  • Capping (Critical): Add 1 mL of Methanol (MeOH) to the reaction mixture (final ~10% v/v) and agitate for an additional 15 minutes.

    • Mechanism:[3][4][5][6][7] MeOH caps any remaining unreacted trityl chloride sites, converting them to the inert methyl ether.

  • Washing: Drain and wash: 3x DCM, 3x DMF, 3x DCM.

Visualization: The DKP Defense Mechanism

The following diagram illustrates how the 2-CTC resin prevents the DKP side-reaction compared to a standard Wang resin.

DKP_Prevention cluster_0 Standard Resin (Wang/Rink) cluster_1 2-Chlorotrityl Chloride (2-CTC) Strategy Wang_State Fmoc-AA2-Pro-Resin Deprotect Fmoc Removal (Piperidine) Wang_State->Deprotect Attack Free Amine Attacks Resin Linker Deprotect->Attack Result_Bad DKP Released (Yield Loss) Attack->Result_Bad CTC_State Fmoc-AA2-Pro-(2-CTC)Resin Deprotect_CTC Fmoc Removal (Piperidine) CTC_State->Deprotect_CTC Block Trityl Bulk Blocks Nucleophilic Attack Deprotect_CTC->Block Result_Good Chain Elongation Proceeds Block->Result_Good

Figure 1: Comparative mechanism of Diketopiperazine (DKP) formation. The 2-CTC resin provides a steric barrier that prevents the intramolecular cyclization common with C-terminal cyclic amino acids.

Strategic Core II: Overcoming Steric Hindrance (Coupling)

Coupling onto a cyclic secondary amine (e.g., adding AA3 to a Proline-terminated chain) is one of the most difficult steps in SPPS. The secondary amine is a poor nucleophile due to steric crowding. Standard reagents (HBTU/DIC) often result in incomplete coupling.

The Reagent Hierarchy

For cyclic AAs, phosphonium and uronium salts with HOAt (1-hydroxy-7-azabenzotriazole) additives are superior to HOBt-based reagents due to the "neighboring group effect" of the pyridine nitrogen in HOAt.

Reagent ClassReagentEfficiency for Cyclic AAsRisk ProfileRecommendation
Standard HBTU / HOBtLowIncomplete couplingAvoid for coupling to secondary amines.
Enhanced PyBOPMedium-HighSlower kineticsGood alternative if HATU is unavailable.
Premium HATU / HOAt Very High Guanidinylation (rare)Gold Standard for hindered junctions.
Specialized PyAOPHighExpensiveUse for extremely hindered N-methyl/cyclic junctions.
Protocol B: The "Power Coupling" for Secondary Amines

Objective: Drive acylation to completion on a hindered secondary amine.

Reagents:

  • Fmoc-AA-OH (Incoming amino acid)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • HOAt (Optional, but recommended as additive for extreme cases)

  • DIPEA (Base)

  • DMF (Solvent)[8][9]

Step-by-Step Methodology:

  • Activation: Dissolve 4.0 eq Fmoc-AA-OH and 3.9 eq HATU in minimal DMF.

  • Base Addition: Add 8.0 eq DIPEA. Shake for 30 seconds to pre-activate (formation of the OAt-ester).

    • Caution: Do not pre-activate for >2 minutes with HATU to avoid racemization or guanidinylation.

  • Coupling: Add mixture to the resin-bound cyclic amine.

  • Reaction Time: Agitate for 45–60 minutes (longer than the standard 20 min).

  • Double Coupling (Mandatory): Drain, wash 3x DMF, and repeat steps 1-4 .

    • Rationale: The first coupling often reaches only 80-90% conversion due to the difficult nucleophilic attack. The second pass ensures >99% yield.

Strategic Core III: Aggregation Control (Pseudoprolines)

When cyclic amino acids are clustered or spaced periodically (e.g., collagen-like repeats), the peptide backbone becomes prone to aggregation and "beta-sheet" formation, leading to synthesis collapse.

The Solution: Pseudoprolines (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


Pro) 
Pseudoprolines are dipeptides where a Serine or Threonine residue is reversibly protected as an oxazolidine ring.[4][7][10] This ring mimics the structure of Proline, introducing a "kink" in the backbone that disrupts aggregation.[4]
  • Structure: Fmoc-Xaa-Thr(

    
    pro)-OH
    
  • Usage: Inserted as a pre-formed dipeptide unit.

  • Post-Synthesis: The oxazolidine ring is acid-labile. During the final TFA cleavage (95% TFA), it hydrolyzes back to the native Serine or Threonine residue.

Workflow: Implementing Pseudoprolines
  • Identify "Difficult" Zones: If your sequence contains hydrophobic stretches or is >20 residues, identify Ser/Thr/Cys positions.

  • Substitution: Replace a Fmoc-Xaa-Ser/Thr pair in your sequence with a commercially available Fmoc-Xaa-Ser/Thr(Psi-Pro)-OH dipeptide.

  • Coupling: Couple the dipeptide using Protocol B (HATU).

    • Note: Coupling onto the N-terminus of a pseudoproline is slow (it is a hindered secondary amine). Always use HATU and double coupling for the subsequent residue.

Pseudoproline_Logic Step1 Identify Aggregation Prone Region Step2 Locate Ser/Thr/Cys Residues Step1->Step2 Step3 Substitute with Pseudoproline Dipeptide Step2->Step3 Step4 TFA Cleavage (Ring Opens) Step3->Step4 Step5 Native Peptide Recovered Step4->Step5

Figure 2: The Pseudoproline workflow. The oxazolidine ring acts as a temporary "solubilizing shield" during synthesis and reverts to the native amino acid upon final cleavage.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][11][12][13] Journal of the American Chemical Society. Link

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[2][14][15] Studies on anchoring of Fmoc-amino acids and peptide cleavage.[3][16] International Journal of Peptide and Protein Research.[12] Link

  • Mutter, M., et al. (1995).[6][7] Pseudoprolines (psi Pro) for accessing "inaccessible" peptides.[4][7] Peptide Research. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][15][17] Journal of the American Chemical Society. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Amino Acid Hydrochloride Salts

Welcome to the technical support center for the recrystallization of amino acid hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of amino acid hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these valuable compounds. The information herein is grounded in established scientific principles and field-proven experience to ensure you can achieve the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization of amino acid hydrochloride salts often challenging?

Amino acid hydrochloride salts present a unique set of challenges during recrystallization due to their dual nature. They possess both a charged, highly polar ammonium group and a carboxylic acid group, alongside a variable side chain. This structure leads to high lattice energy and strong interactions with polar solvents like water, but poor solubility in many common organic solvents. Finding a solvent system that provides the ideal solubility differential between hot and cold conditions is often the primary hurdle.

Q2: What is the first step I should take when developing a recrystallization protocol for a new amino acid hydrochloride salt?

The crucial first step is solvent selection. A systematic solvent screening should be performed on a small scale. The ideal solvent should exhibit high solubility for the amino acid hydrochloride salt at elevated temperatures and low solubility at cooler temperatures.[1] A good starting point is to test a range of solvents with varying polarities.

Q3: What are some recommended starting solvents for screening?

Given the polar nature of amino acid hydrochlorides, polar solvents are the most logical choice.[2] Here is a table of suggested solvents to begin your screening process:

Solvent SystemRationale & Considerations
Water Often an excellent solvent due to the high polarity of the salt.[3] However, the solubility might remain high even at low temperatures, leading to poor recovery. Can be effective for salts of amino acids with larger, more non-polar side chains.[4]
Ethanol/Water Mixtures A very common and effective mixed-solvent system.[2][5] Allows for fine-tuning of the polarity to achieve the desired solubility profile. The ratio can be adjusted to optimize crystal yield.
Methanol/Water Mixtures Similar to ethanol/water, offering a slightly more polar option which can be beneficial for more polar amino acid salts.
Isopropanol/Water Mixtures Another alcohol-water mixture that provides a less polar option than ethanol or methanol systems.
Acetone/Water Mixtures Can be a good choice for some compounds, but be cautious as acetone's lower boiling point may lead to rapid evaporation and premature crystallization.[6]
Ethanol/Diethyl Ether A mixed-solvent system where ether acts as the anti-solvent. Useful when the salt is highly soluble in ethanol.
Q4: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[7][8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a very high degree.[7][9][10] Impurities can also contribute to this phenomenon.[9]

Troubleshooting "Oiling Out":

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling favors oil formation.[7]

  • Use a lower boiling point solvent: If possible, switch to a solvent with a boiling point below the melting point of your compound.

  • Add more of the "good" solvent: In a mixed-solvent system, adding a small amount more of the solvent in which the compound is more soluble can prevent premature precipitation.[8]

  • Use seed crystals: Introducing a small crystal of the pure compound can provide a template for crystallization to occur, bypassing the liquid phase.[6][11]

  • Adjust the pH: For amino acid hydrochlorides, ensuring the solution is sufficiently acidic can sometimes prevent the formation of the free amino acid, which may have a lower melting point.

Q5: I am getting very low recovery of my crystals. What are the likely causes and solutions?

Low recovery is a common issue and can often be attributed to several factors:

  • Too much solvent: Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor even after cooling.[8]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[6] If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution.[7][8]

  • Cooling is not sufficient: The solubility of your compound at the final cooling temperature may still be significant.

    • Solution: Ensure you are cooling the solution for an adequate amount of time in an ice bath. For some low-boiling solvents, a dry ice/acetone bath might be necessary to further decrease solubility.[1]

  • Premature crystallization during hot filtration: If your compound crystallizes on the filter paper or in the funnel during a hot filtration step, you will lose a significant portion of your product.

    • Solution: Use a slight excess of hot solvent before filtering to ensure the compound remains in solution.[12] Pre-heating the filtration apparatus (funnel and receiving flask) can also prevent a drop in temperature.

Troubleshooting Guides

Scenario 1: No Crystals Form Upon Cooling

Problem: You have dissolved your amino acid hydrochloride salt in a hot solvent, and after cooling to room temperature and then in an ice bath, no crystals have appeared.

Root Cause Analysis & Solution Workflow:

G start No Crystals Formed q1 Is the solution supersaturated? start->q1 a1_yes Induce Crystallization q1->a1_yes Yes a1_no Solution is too dilute q1->a1_no No induce_scratch Scratch the inner surface of the flask with a glass rod. a1_yes->induce_scratch concentrate Gently heat the solution to evaporate some of the solvent. a1_no->concentrate induce_seed Add a seed crystal of the pure compound. induce_scratch->induce_seed induce_evap Dip a glass rod in the solution, remove it, and allow the solvent to evaporate, then reintroduce the rod. induce_seed->induce_evap re_cool Cool the concentrated solution again. concentrate->re_cool

Caption: Decision tree for inducing crystallization.

Detailed Steps:

  • Induce Crystallization: If the solution is supersaturated but crystallization has not initiated, you can try the following techniques:

    • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a very small crystal of the pure amino acid hydrochloride salt to the solution.[6] This provides a template for other molecules to crystallize upon.

    • Evaporation on a Stir Rod: Dip a glass rod into the solution, remove it, and allow the solvent to quickly evaporate, leaving a thin film of solid. Re-inserting the rod can introduce these microcrystals as seeds.[8]

  • Concentrate the Solution: If induction methods fail, it's likely your solution is not sufficiently saturated.

    • Gently heat the solution to boil off a portion of the solvent.[7][8]

    • Allow the now more concentrated solution to cool slowly again.

Scenario 2: The Recrystallized Product is Still Impure

Problem: After recrystallization, analytical data (e.g., melting point, NMR, HPLC) indicates that the product is still not pure.

Root Cause Analysis & Solution Workflow:

G start Impure Product After Recrystallization q1 Was the rate of crystallization very fast? start->q1 a1_yes Impurities trapped in the crystal lattice q1->a1_yes Yes a1_no Consider other sources of contamination q1->a1_no No slow_cooling Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before ice bath. a1_yes->slow_cooling q2 Were colored impurities present? a1_no->q2 add_solvent Use slightly more hot solvent than the minimum required. slow_cooling->add_solvent a2_yes Use activated charcoal. q2->a2_yes Yes a2_no Insoluble impurities may be present. q2->a2_no No charcoal Add a small amount of activated charcoal to the hot solution and perform a hot filtration. a2_yes->charcoal hot_filtration Perform a hot gravity filtration to remove insoluble impurities before cooling. a2_no->hot_filtration

Caption: Troubleshooting workflow for impure recrystallized product.

Detailed Steps:

  • Slow Down Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[8]

    • Ensure the solution cools slowly and undisturbed to room temperature before moving it to an ice bath.[6][7]

    • Using a slight excess of the hot solvent can also help to slow down the rate of crystallization.[8]

  • Remove Specific Impurities:

    • Colored Impurities: If your sample has a colored tint, these impurities can often be removed by adding a small amount of activated charcoal to the hot solution.[13] The colored compounds adsorb to the surface of the carbon, which can then be removed by hot gravity filtration.

    • Insoluble Impurities: If you observe solid material that does not dissolve even in the hot solvent, these are likely insoluble impurities. These should be removed by hot gravity filtration before allowing the solution to cool and crystallize.[2]

  • Perform a Second Recrystallization: If impurities persist, a second recrystallization is often necessary to achieve high purity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method when a suitable single solvent is identified.

  • Dissolution: Place the impure amino acid hydrochloride salt in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Continue to add the solvent in small portions until the solid is just dissolved.[6]

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent and filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[6] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is used when no single solvent has the ideal solubility properties. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[14]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[14]

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[12][14] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[12][14]

  • Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the same approximate ratio as the final recrystallization mixture.[12]

References

  • Department of Chemistry, University of Wisconsin-Madison. Recrystallization-1.pdf. Available from: [Link]

  • Elias, V., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Wired Chemist. Recrystallization. Available from: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • California State University, Stanislaus. Recrystallization. Available from: [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Doctoral Dissertation. Available from: [Link]

  • Ajinomoto Co., Inc. (1991). Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. Google Patents.
  • Showa Denko K.K. (2009). Method for producing amino acid ester hydrochloride. Google Patents.
  • Ajinomoto Co., Inc. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid. European Patent Office. Available from: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available from: [Link]

  • University of Rhode Island DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • Royal Society of Chemistry. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. Available from: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available from: [Link]

  • Liwschitz, Y., Zilkha, A., & Amiel, Y. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 78(13), 3067-3067.
  • Frankel, M., & Katchalski, E. (1946). Preparation of amino acids from their salts. Google Patents.
  • University of California, Irvine. recrystallization.pdf. Available from: [Link]

  • Showa Denko K.K. (2003). Method for producing amino acid ester hydrochloride. Google Patents.
  • Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]

  • Various Authors. (2021). The best solvant for for dipeptide recrystallization? ResearchGate. Available from: [Link]

  • Massachusetts Institute of Technology OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • SciELO. (2008). Article. Available from: [Link]

  • Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available from: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Available from: [Link]

Sources

Optimization

Side reactions in the synthesis of Methyl 1-aminocyclopentanecarboxylate hydrochloride

CAS: 60421-23-0 | Synonyms: Cycloleucine methyl ester HCl, 1-Amino-1-cyclopentanecarboxylic acid methyl ester HCl[1] Executive Summary This technical guide addresses the synthesis and isolation challenges of Methyl 1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 60421-23-0 | Synonyms: Cycloleucine methyl ester HCl, 1-Amino-1-cyclopentanecarboxylic acid methyl ester HCl[1]

Executive Summary

This technical guide addresses the synthesis and isolation challenges of Methyl 1-aminocyclopentanecarboxylate hydrochloride . While the esterification of alpha-amino acids is chemically straightforward, the steric constraints of the cyclopentane ring and the high propensity for diketopiperazine (DKP) formation introduce specific failure modes.[1]

This guide prioritizes the Thionyl Chloride (SOCl₂) and Trimethylsilyl Chloride (TMSCl) mediated pathways, as these are the industry standards for generating the hydrochloride salt directly.[1]

Module 1: Critical Side Reactions & Mechanisms

The Primary Threat: Diketopiperazine (DKP) Dimerization

The most persistent yield-killing side reaction is the dimerization of two amino ester molecules to form a cyclic dipeptide (DKP).[1]

  • The Mechanism: The free amine of one ester molecule nucleophilically attacks the carbonyl carbon of another. This releases methanol and forms a stable 6-membered lactam ring.[1]

  • Why it happens:

    • pH Excursions: If the reaction mixture is neutralized (pH > 6) during workup, the amine deprotonates (

      
      ), triggering the attack.[1]
      
    • Thermal Stress: Heating the free base or prolonged reflux of the ester.[1]

    • Steric "Help": The cyclopentane ring forces the amine and carboxyl groups into a conformation that can favor intermolecular interaction if concentration is high.[1]

Hydrolysis (Reversion)
  • The Issue: The reaction

    
     is an equilibrium.
    
  • Cause: Failure to remove water or introduction of atmospheric moisture.[1]

  • Result: Presence of starting material (Cycloleucine) in the final product, leading to "sticky" solids due to the zwitterionic nature of the amino acid.[1]

Diagram: The Esterification vs. DKP Pathway

ReactionPathway Start Cycloleucine (Starting Acid) Inter Acyl Chloride Intermediate Start->Inter + SOCl2 - SO2, HCl Product Target Ester HCl (Stable Salt) Inter->Product + MeOH (Kinetic Control) Product->Start + H2O (Hydrolysis) FreeBase Free Amine Ester (Reactive) Product->FreeBase pH > 6 (Workup Error) DKP Diketopiperazine (Cyclic Dimer Impurity) FreeBase->DKP Dimerization (- 2 MeOH)

Figure 1: Reaction pathway showing the competition between stable salt formation and the irreversible DKP dimerization.[1]

Module 2: Synthesis Protocols & Troubleshooting

Method A: Thionyl Chloride (SOCl₂) / Methanol

Best for: Large scale, low cost.[1] Requires strict temperature control.[1][2][3]

Protocol:

  • Chill dry Methanol (10 vol) to -10°C .

  • Add SOCl₂ (1.5 - 2.0 eq) dropwise.[1] Critical: Maintain temp < 0°C. Exotherm is violent.[1]

  • Add 1-aminocyclopentanecarboxylic acid (1.0 eq) in portions.

  • Allow to warm to Room Temperature (RT) and reflux for 12–24 hours.

  • Workup: Evaporate solvent in vacuo. Do not wash with aqueous base (bicarbonate) unless absolutely necessary and done rapidly at 0°C.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Yellow/Brown Color High temperature during SOCl₂ addition.[1]Ensure MeOH is < -5°C before addition.[1][2] Add SOCl₂ slower.
Sticky/Gummy Solid Residual H₂SO₄ (if used) or unreacted Amino Acid.[1]Use SOCl₂ instead of H₂SO₄. Triturate crude solid with dry diethyl ether to induce crystallization.[1]
Smell of SO₂ after drying Trapped thionyl byproducts.[1]Co-evaporate with toluene 3x to azeotrope out residual acid/SOCl₂.[1]
Low Yield (<70%) DKP formation during workup.[1]Avoid aqueous extraction.[1] Precipitate product directly by adding cold Ether/MTBE to the methanol solution.[1]
Method B: Trimethylsilyl Chloride (TMSCl) / Methanol

Best for: High purity, milder conditions, preventing hydrolysis.[1]

Protocol:

  • Suspend amino acid (1.0 eq) in dry Methanol.

  • Add TMSCl (2.0 - 2.5 eq) dropwise at RT.[1]

  • Stir at RT for 12–24h.[1] (Reflux is often unnecessary).[1]

  • Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in situ and Methyl Trimethylsilyl Ether (volatile).[1] This drives the equilibrium forward by consuming water.[1]

Why choose this?

  • Water Scavenging: The reaction produces hexamethyldisiloxane which scavenges water, preventing hydrolysis.[1]

  • Milder: No violent exotherm like SOCl₂.

Module 3: Analytical Validation (QA/QC)

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1]

  • Visualization: Ninhydrin Stain (Heat gun required).[1]

  • Interpretation:

    • Starting Material (Acid): Lower Rf (more polar).[1]

    • Product (Ester): Higher Rf.[1][4][5]

    • DKP Impurity: Very High Rf (non-polar, no charge).[1] Note: DKP may not stain well with Ninhydrin as it lacks a free primary amine; use Iodine chamber or Phosphomolybdic Acid (PMA) if suspected.[1]

NMR Interpretation (¹H NMR in DMSO-d₆)
  • Methyl Ester Singlet: Look for a sharp singlet at ~3.75 ppm (3H, -OCH₃).[1]

  • Ammonium Protons: Broad singlet at ~8.5–9.0 ppm (3H, -NH₃⁺).[1] Disappearance of this peak suggests deprotonation/DKP formation.

  • Cyclopentane Ring: Multiplets at 1.6–2.2 ppm.[1]

Module 4: Isolation Decision Tree

Follow this logic flow if you encounter isolation difficulties.

TroubleshootingTree Start Reaction Complete (Solvent Removed) State What is the physical state? Start->State Oil Viscous Oil / Gum State->Oil Solid White/Off-White Solid State->Solid ActionOil 1. Dissolve in min. MeOH 2. Add excess Et2O or MTBE 3. Scratch glass to induce crystal Oil->ActionOil CheckPurity Check NMR/HPLC Solid->CheckPurity Impurity Impurity: Unreacted Acid CheckPurity->Impurity ImpurityDKP Impurity: DKP (Dimer) CheckPurity->ImpurityDKP FixAcid Redissolve in MeOH/HCl Reflux 4h Impurity->FixAcid FixDKP Recrystallize from iPrOH/MeOH ImpurityDKP->FixDKP

Figure 2: Troubleshooting logic for isolation and purification.

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid (H₂SO₄) instead of Thionyl Chloride? A: Yes, technically (Fischer esterification).[1] However, removing residual H₂SO₄ is difficult without using aqueous base, which risks DKP formation.[1] The sulfate salt is also often more hygroscopic than the hydrochloride salt.[1] SOCl₂ or TMSCl are preferred because their byproducts (SO₂, HCl, TMS-ether) are volatile.[1]

Q: My product turned into a liquid overnight on the bench. Why? A: The hydrochloride salt is hygroscopic.[1] If it absorbs moisture, it can hydrolyze back to the acid or simply deliquesce.[1] Store in a desiccator at -20°C.

Q: Why do I see two spots on TLC even after purification? A: Ensure your TLC solvent is acidic.[1] If you run a neutral TLC, the amine may streak or show equilibrium between the free base and the salt. Always add a drop of Acetic Acid to the eluent.[1]

References

  • Li, J., & Sha, Y. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters.[1][2][3][6] Molecules, 13(5), 1111-1119.[1] [1]

    • Validates the TMSCl/Methanol method for amino acid esterific
  • Goolcharran, C., & Borchardt, R. T. (1998).[1][7] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.[1][7]

    • Provides mechanistic insight into the pH-dependence of DKP form
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22645079, Methyl 1-aminocyclohexane-1-carboxylate hydrochloride.[1] [1]

    • Used for physical property verification and safety data (analogous structure).[1]

  • Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: Methyl 1-Aminocyclopentanecarboxylate Hydrochloride (M2351).[1]

    • Confirmation of commercial specific

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 1-aminocyclopentanecarboxylate hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying Methyl 1-aminocyclopentanecarboxylate hydrochloride (M1AC·...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying Methyl 1-aminocyclopentanecarboxylate hydrochloride (M1AC·HCl). This document offers practical, field-proven insights and detailed protocols to address common purity-related challenges encountered during its synthesis and handling.

I. Understanding the Impurity Profile

The purity of Methyl 1-aminocyclopentanecarboxylate hydrochloride is paramount for its successful application in research and development. Impurities can arise from the synthetic route or degradation. The most common synthesis involves the esterification of 1-aminocyclopentanecarboxylic acid in methanol with a source of HCl, such as thionyl chloride or acetyl chloride.

Common Impurities:

  • 1-aminocyclopentanecarboxylic acid hydrochloride (Starting Material): Incomplete esterification can lead to the presence of the starting amino acid.

  • 1-aminocyclopentanecarboxylic acid (Hydrolysis Product): The ester is susceptible to hydrolysis, especially in the presence of moisture, reverting to the parent amino acid.

  • Di- and Tri-peptides: Self-condensation of the amino acid or its ester can occur under certain conditions, leading to oligomeric impurities.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ether, ethyl acetate) may be present in the final product.

Below is a flowchart illustrating the logical approach to identifying and resolving purity issues with M1AC·HCl.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Analysis Initial_Purity Assess Initial Purity (NMR, HPLC, Melting Point) Identify_Impurity Identify Predominant Impurity Initial_Purity->Identify_Impurity SM_Impurity Starting Material (1-aminocyclopentanecarboxylic acid) Identify_Impurity->SM_Impurity Incomplete reaction Hydrolysis_Impurity Hydrolysis Product (Free Acid) Identify_Impurity->Hydrolysis_Impurity Moisture exposure Solvent_Impurity Residual Solvents Identify_Impurity->Solvent_Impurity Inadequate drying Purification_Method Select Purification Method SM_Impurity->Purification_Method Hydrolysis_Impurity->Purification_Method Drying High Vacuum Drying Solvent_Impurity->Drying Recrystallization Recrystallization Purification_Method->Recrystallization Acid_Base Acid-Base Extraction Purification_Method->Acid_Base Final_Purity Confirm Purity (NMR, HPLC, Melting Point >200 °C) Recrystallization->Final_Purity Acid_Base->Final_Purity Drying->Final_Purity

Caption: Workflow for troubleshooting M1AC·HCl purity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with Methyl 1-aminocyclopentanecarboxylate hydrochloride.

Q1: My NMR spectrum shows broad peaks and a low integral for the methyl ester protons. What is the likely issue?

A1: This often indicates the presence of the starting material, 1-aminocyclopentanecarboxylic acid hydrochloride, due to incomplete esterification. The carboxylic acid proton is acidic and can exchange with residual water, leading to peak broadening. The lower integral for the methyl ester protons (-OCH3) relative to the cyclopentyl protons suggests a mixture.

Troubleshooting Steps:

  • Re-run the esterification reaction: If you have access to the crude material, subjecting it to the esterification conditions again (e.g., refluxing in methanolic HCl) can drive the reaction to completion.

  • Purification: If re-esterification is not feasible, recrystallization can be effective in separating the more polar amino acid from the ester.

Q2: The melting point of my product is significantly lower than the reported 203 °C (dec.). Why?

A2: A depressed and broad melting point range is a classic indicator of impurities. The most likely culprits are residual solvents or the presence of the free amino acid, both of which will disrupt the crystal lattice of the pure hydrochloride salt.[1]

Troubleshooting Steps:

  • High Vacuum Drying: Dry the sample under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove residual solvents.

  • Recrystallization: If drying does not improve the melting point, recrystallization is necessary to remove non-volatile impurities.

Q3: My product appears clumpy and slightly wet, even after drying. What could be the cause?

A3: Methyl 1-aminocyclopentanecarboxylate hydrochloride is hygroscopic. Clumpiness and a "wet" appearance suggest absorption of atmospheric moisture. This can also lead to hydrolysis of the ester back to the carboxylic acid.

Troubleshooting Steps:

  • Handling in an Inert Atmosphere: Handle the compound in a glove box or under a stream of dry nitrogen whenever possible.

  • Storage: Store the compound in a tightly sealed container with a desiccant. For long-term storage, refrigeration in a desiccator is recommended.

  • Drying: If moisture has been absorbed, dry the material under high vacuum.

Q4: My HPLC analysis shows a small, early-eluting peak in addition to my main product peak. What is this impurity?

A4: In reverse-phase HPLC, more polar compounds typically elute earlier. Therefore, an early-eluting peak is likely the more polar 1-aminocyclopentanecarboxylic acid.

Troubleshooting Steps:

  • Co-injection: To confirm the identity of the peak, perform a co-injection with an authentic sample of 1-aminocyclopentanecarboxylic acid.

  • Purification: Recrystallization is the preferred method to remove this impurity.

III. Purification Protocols

The following protocols are designed to address the common impurities in Methyl 1-aminocyclopentanecarboxylate hydrochloride.

Protocol 1: Recrystallization from Methanol/Diethyl Ether

This is the most common and effective method for purifying amino acid ester hydrochlorides.

Principle: The compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble (methanol) and then a solvent in which it is poorly soluble (diethyl ether) is added to induce crystallization upon cooling. Impurities will ideally remain in the mother liquor.

Step-by-Step Methodology:

  • Place the crude Methyl 1-aminocyclopentanecarboxylate hydrochloride in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • In a fume hood, add a minimal amount of hot methanol to dissolve the solid completely. Gentle heating (to around 40-50 °C) on a hot plate may be necessary.

  • Once fully dissolved, slowly add diethyl ether dropwise while stirring until the solution becomes slightly cloudy.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.

  • Dry the purified crystals under high vacuum.

Protocol 2: Acid-Base Extraction to Remove Free Amino Acid

This method is useful if you suspect significant contamination with the free amino acid and want to recover it.

Principle: The free amino group of the ester can be deprotonated with a mild base to make it soluble in an organic solvent, while the zwitterionic amino acid remains in the aqueous phase. The ester hydrochloride can then be regenerated.

Step-by-Step Methodology:

  • Dissolve the impure Methyl 1-aminocyclopentanecarboxylate hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer). The free ester will move into the organic layer.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • To regenerate the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the organic solvent.

  • Collect the precipitate by vacuum filtration, wash with the organic solvent, and dry under high vacuum.

IV. Purity Assessment

Confirming the purity of the final product is a critical step.

Melting Point Determination
  • Apparatus: Standard melting point apparatus.

  • Procedure: A sharp melting point at or near the literature value of 203 °C (with decomposition) is indicative of high purity.[1] A broad melting range suggests the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

  • Expected Chemical Shifts (in D₂O, approximate):

    • -OCH₃ (s, 3H): ~3.8 ppm

    • Cyclopentyl protons (m, 8H): ~1.8-2.2 ppm

  • Common Impurity Signals:

    • 1-aminocyclopentanecarboxylic acid: Will lack the methyl ester singlet around 3.8 ppm.

    • Residual Methanol: A singlet around 3.3 ppm in D₂O.

    • Residual Diethyl Ether: A triplet around 1.2 ppm and a quartet around 3.6 ppm.

    • Residual Ethyl Acetate: A triplet around 1.2 ppm, a quartet around 4.1 ppm, and a singlet around 2.0 ppm.

Compound¹H NMR Chemical Shift (ppm, in D₂O)
Methyl 1-aminocyclopentanecarboxylate ~3.8 (s, 3H), ~1.8-2.2 (m, 8H)
1-aminocyclopentanecarboxylic acid~1.7-2.1 (m, 8H)
Methanol~3.3 (s)
Diethyl Ether~1.2 (t), ~3.6 (q)
Ethyl Acetate~1.2 (t), ~2.0 (s), ~4.1 (q)

Table 1: Approximate ¹H NMR chemical shifts of M1AC·HCl and common impurities in D₂O.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of Methyl 1-aminocyclopentanecarboxylate hydrochloride.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.

  • Expected Retention Time: The retention time will depend on the exact gradient and column used, but the hydrochloride salt is expected to be a sharp, single peak.

  • Impurity Detection: The more polar 1-aminocyclopentanecarboxylic acid will have a shorter retention time. Less polar impurities will have longer retention times.

HPLC_Separation cluster_0 HPLC Chromatogram Start Injection Impurity 1-aminocyclopentanecarboxylic acid (Early Elution) Product Methyl 1-aminocyclopentanecarboxylate HCl (Main Peak) End End of Run p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 peak2_top p3->peak2_top p5 p5 p4->p5 p5->End peak1_top peak1_top peak1_top->p2 peak2_top->p4 Time_End Time Time_Start Time_Start Time_Start->Time_End

Caption: Idealized HPLC chromatogram showing separation.

V. References

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 2005 , 10(1), 146-151. [Link]

  • Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B) Carboxylate Ester Formation C) Mild Removal of N-t-BOC-Protective Group. Synthetic Communications, 1998 , 28(22), 471-475. [Link]

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride. ChemSrc. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010 , 29(9), 2176-2179. [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Pregabalin and Methylcobalamin in Formulation. International Journal of Pharmaceutical Sciences and Research, 2022 , 13(6), 1000-1007. [Link]

Sources

Optimization

Technical Support Guide: Temperature Optimization for Methyl 1-aminocyclopentanecarboxylate Hydrochloride Synthesis

This guide serves as a technical support resource for the synthesis of Methyl 1-aminocyclopentanecarboxylate hydrochloride , specifically focusing on temperature optimization. It is designed for organic chemists and proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of Methyl 1-aminocyclopentanecarboxylate hydrochloride , specifically focusing on temperature optimization. It is designed for organic chemists and process engineers encountering yield or purity issues.

Case ID: 1-ACPC-Me-HCl-001 Compound: Methyl 1-aminocyclopentanecarboxylate hydrochloride (Cycloleucine methyl ester HCl) Reaction Type: Thionyl Chloride-Mediated Esterification (Fischer Esterification variant)

Core Directive: The Thermodynamic & Kinetic Balance

The synthesis of methyl 1-aminocyclopentanecarboxylate hydrochloride involves the esterification of a sterically hindered, non-proteinogenic amino acid. Unlike glycine or alanine, the quaternary carbon at the 1-position introduces significant steric bulk, making the carboxylic acid less accessible.

The Critical Temperature Paradox:

  • Low Temperature (0°C to -5°C): Required during the addition of thionyl chloride (

    
    ) to control the violent exotherm and prevent the degradation of the amino acid into oligomers (diketopiperazines).
    
  • High Temperature (Reflux, ~65°C): Essential to overcome the activation energy barrier imposed by the steric hindrance of the cyclopentane ring to drive the reaction to completion.

Failure to modulate between these two thermal states is the primary cause of low yields (incomplete conversion) and low purity (oligomerization).

Standard Operating Procedure (Optimized)

This protocol is validated for minimizing side reactions while maximizing conversion.

Phase 1: Activation (Kinetic Control)
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂ or Ar line).

  • Solvent Charge: Add anhydrous Methanol (MeOH) to the flask.

    • Ratio: Use at least 10-15 mL MeOH per gram of amino acid.

  • Cooling: Submerge the flask in an ice/salt bath and cool to -5°C to 0°C .

  • Reagent Addition: Add Thionyl Chloride (

    
    ) dropwise.
    
    • Rate: Maintain internal temperature below 5°C .[1]

    • Stoichiometry: 1.2 to 1.5 equivalents relative to the amino acid.

    • Observation: Evolution of

      
       and 
      
      
      
      gas will occur.
  • Substrate Addition: Once

    
     addition is complete, add solid 1-aminocyclopentanecarboxylic acid in one portion.
    
    • Note: Continue stirring at 0°C for 30 minutes. This allows the formation of the acyl chloride/active intermediate without thermal stress.

Phase 2: Conversion (Thermodynamic Control)
  • Ramp: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) over 30 minutes.

  • Reflux: Heat the reaction to a gentle reflux (65°C ).

    • Duration: 12–16 hours.[2][3] (Due to the steric bulk of the cyclopentane ring, shorter times often result in unreacted starting material).

  • Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or NMR.[4]

Phase 3: Isolation
  • Evaporation: Concentrate the mixture under reduced pressure (Rotovap) at <45°C .

  • Purification: The residue is often a white solid. If colored (yellow/brown), triturale with cold diethyl ether to remove non-polar impurities.

Visual Workflow: Reaction Pathway

The following diagram illustrates the critical temperature checkpoints and the chemical species dominant at each stage.

ReactionPathway Start Reagents: 1-Aminocyclopentanecarboxylic Acid + MeOH IceBath Phase 1: Activation (0°C to -5°C) Add SOCl2 Dropwise Start->IceBath Cooling Intermediate Intermediate Species: Acyl Chlorosulfite / Acid Chloride IceBath->Intermediate Exothermic Activation Reflux Phase 2: Conversion (Reflux @ 65°C) 12-16 Hours Intermediate->Reflux Heat Ramp (Steric Barrier) Product Product: Methyl 1-aminocyclopentanecarboxylate HCl Reflux->Product Esterification Complete

Caption: Thermal progression from kinetic activation at 0°C to thermodynamic conversion at reflux.

Troubleshooting Guide (FAQ)

This section addresses specific thermal deviations and their consequences.

SymptomProbable Thermal CauseCorrective Action
Low Yield (<50%) Reflux too short or too cool. The steric bulk of the cyclopentane ring prevents rapid attack by methanol.Extend reflux time to 24h. Ensure internal temp reaches 64-65°C (vigorous reflux), not just warm.
Sticky/Gummy Product Addition temp too high (>10°C). Rapid addition of

caused local overheating, leading to polymerization or degradation.
Strictly maintain <5°C during

addition. Add

before the amino acid if the solid causes stirring issues.
Yellow/Brown Color Thermal oxidation. Refluxing in the presence of air or excessive heat during workup.Perform reflux under Nitrogen/Argon atmosphere. Keep rotovap bath <45°C.
Starting Material Remains Moisture ingress. Water competes with methanol. At reflux, this reverses the equilibrium (Hydrolysis).Use anhydrous Methanol.[2] Use a drying tube (CaCl₂) or inert gas line during reflux.
Violent Boiling Addition rate too fast.

+ MeOH is highly exothermic.
Stop addition immediately. Cool back to -5°C. Resume dropwise addition only when stable.

Frequently Asked Questions (Technical)

Q: Can I use Acetyl Chloride instead of Thionyl Chloride? A: Yes. Adding Acetyl Chloride to methanol generates anhydrous HCl in situ.

  • Protocol: Add Acetyl Chloride (2-3 equiv) to Methanol at 0°C . Then add the amino acid and reflux.

  • Pros: Milder byproducts (Methyl Acetate) compared to

    
    .
    
  • Cons: Generates water if not strictly anhydrous, potentially lowering yield.

Q: Why does the reaction require such a long reflux compared to Glycine? A: The 1-aminocyclopentanecarboxylic acid is an


-disubstituted amino acid. The cyclic ring restricts the conformational freedom and sterically shields the carbonyl carbon. Higher thermal energy (reflux) and longer duration are required to increase the frequency of effective collisions between the methanol nucleophile and the carbonyl carbon.

Q: Is the hydrochloride salt stable? A: Yes, the hydrochloride salt is significantly more stable than the free base ester, which can cyclize to form a diketopiperazine or hydrolyze. Store the HCl salt at 2-8°C in a desiccator.

References

  • Organic Syntheses , "Methylamine Hydrochloride" (General procedure for amine hydrochlorides and handling). Org. Synth.1929 , 9, 60.

  • National Institutes of Health (PMC) , "A Convenient Synthesis of Amino Acid Methyl Esters" (TMSCl/MeOH vs SOCl2/MeOH comparison). Molecules. 2007 , 12(8), 2120–2128.

  • ResearchGate , "Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides" (Thionyl chloride/methanol protocols). Molecules. 2012 .[1]

  • PubChem , "1-Aminocyclopentanecarboxylic acid" (Compound properties and biological activity).

Sources

Troubleshooting

Technical Support Center: Stabilizing Amino Acid Esters During Workup

Current Status: Online Agent: Senior Application Scientist Topic: Preventing Decomposition of Amino Acid Esters (Hydrolysis, DKP Formation, Racemization) Introduction: The Stability Triad Welcome to the technical guide f...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Preventing Decomposition of Amino Acid Esters (Hydrolysis, DKP Formation, Racemization)

Introduction: The Stability Triad

Welcome to the technical guide for handling amino acid esters. As researchers, we often treat amino acid ester hydrochlorides as stable shelf reagents. However, the moment you neutralize the salt to generate the free amine ("free-basing"), you initiate a race against time.

You are managing three competing degradation pathways:

  • Hydrolysis: Water attacks the ester, reverting it to the carboxylic acid.

  • Diketopiperazine (DKP) Formation: The free amine attacks its own ester carbonyl (or a neighbor's), forming a stable cyclic byproduct.

  • Racemization: Base-catalyzed loss of chiral purity at the

    
    -carbon.
    

This guide provides self-validating protocols to navigate these risks.

Visualizing the Threat Landscape

Before proceeding to protocols, understand the mechanistic pathways active during your workup.

DecompositionPathways Start Amino Acid Ester (Free Base) Hydrolysis Hydrolysis Start->Hydrolysis + H2O / OH- DKP DKP Formation (Cyclization) Start->DKP Intramolecular Attack Racemization Racemization (Enolization) Start->Racemization Base (B:) AcidProduct Free Amino Acid (Zwitterion) Hydrolysis->AcidProduct CyclicProduct Diketopiperazine (Dead End) DKP->CyclicProduct DL_Mix Racemic Mixture (Loss of Optical Activity) Racemization->DL_Mix

Figure 1: The three primary decomposition pathways for amino acid esters upon neutralization.

Module 1: The "Free-Basing" Protocols

Issue: You need to remove the HCl salt to perform a coupling reaction, but aqueous washes are lowering your yield.

Protocol A: The Cold Biphasic Neutralization (Standard)

Best for: Stable esters (Ethyl, t-Butyl) and large scale.

The Logic: Hydrolysis is temperature-dependent. By keeping the system at 0°C and minimizing the contact time between the ester and the aqueous base, we kinetically favor extraction over hydrolysis.

  • Preparation: Chill all solvents (EtOAc or DCM) and saturated NaHCO₃ solution to 0°C.

  • Dissolution: Suspend the amino acid ester hydrochloride in the organic solvent (approx. 10 mL/g).

  • Neutralization: Add the cold NaHCO₃ solution.

    • Critical Check: Do not use NaOH or Na₂CO₃. The high pH (>11) drastically accelerates hydrolysis and racemization. NaHCO₃ (pH ~8.5) is the safety limit.

  • Separation: Vigorously shake for < 60 seconds in a separatory funnel. Immediately drain the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄ (sodium sulfate) immediately. Magnesium sulfate (MgSO₄) is slightly acidic and can be Lewis-acidic, potentially causing issues with sensitive protecting groups, though generally safe here.

  • Evaporation: Evaporate solvent at < 30°C. Do not heat to dryness; use a high vacuum to remove the last traces of solvent.

Protocol B: The Anhydrous Ammonia Method (Gold Standard)

Best for: Methyl esters, DKP-prone sequences (Pro-Pro), and ultra-sensitive compounds.

The Logic: By eliminating water entirely, hydrolysis is impossible. Ammonium chloride precipitates out, driving the equilibrium forward.

  • Setup: Dissolve the ester hydrochloride in dry CHCl₃ (Chloroform) or DCM.

  • Reaction: Bubble dry Ammonia gas (NH₃) through the solution for 10–15 minutes.

    • Observation: A thick white precipitate (NH₄Cl) will form immediately.

  • Workup: Filter off the solid NH₄Cl under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.

  • Result: The filtrate contains the pure free base. Evaporate or use directly in the next step.

Module 2: Troubleshooting Diketopiperazine (DKP) Formation

Q: My dipeptide methyl ester is disappearing during concentration. NMR shows a new set of signals, but no free acid. What happened?

A: You likely formed a Diketopiperazine (DKP).[1][2][3][4] This is an intramolecular cyclization where the N-terminal amine attacks the ester carbonyl, kicking out methanol.

Risk Factors:

  • Sequence: Proline is the worst offender (especially Pro-X or X-Pro sequences) due to the conformational turn that brings the amine close to the ester. Glycine is also high-risk due to lack of steric hindrance.

  • Ester Type: Methyl > Ethyl > Benzyl > t-Butyl. (Methyl is the most reactive).

Corrective Actions:

  • Switch Esters: If possible, use a t-Butyl ester . The steric bulk of the t-butyl group makes the nucleophilic attack significantly harder, effectively shutting down DKP formation [1].

  • Avoid "Sitting": Never store the free base. Generate it in situ if possible.

  • Acidic Workup (Counter-intuitive): If you must store it, store it as the salt. Only neutralize immediately before the next coupling.

Data: Relative Rates of DKP Formation

Sequence TypeRisk LevelRecommended Action
H-Pro-X-OMe CriticalUse t-Butyl ester; Avoid free-basing if possible.
H-Gly-X-OMe HighKeep < 0°C; Work fast.
H-Val-X-OMe LowStandard precautions apply.
H-Ile-X-OMe LowSteric bulk of side chain protects ester.

Module 3: Troubleshooting Hydrolysis & Racemization

Q: I used Triethylamine (TEA) for neutralization, and my optical rotation is off. Did I racemize my product?

A: Possibly. While TEA is a standard base, it can promote racemization via the "enolization" mechanism, especially if the solution was warm or allowed to stand.

The Mechanism: Base abstracts the proton from the


-carbon (which is acidic due to the adjacent carbonyls). The resulting enolate is achiral. When it reprotonates, it does so as a racemic mixture.

Troubleshooting Protocol:

  • Base Selection: Switch to DIPEA (Hünig's Base) or Collidine .

    • Why? DIPEA is more sterically hindered than TEA, making it a poor nucleophile but a good base. It is less likely to abstract the

      
      -proton kinetically compared to smaller bases in certain solvents [2].
      
  • Solvent Choice: Avoid DMF (Dimethylformamide) for the neutralization step if possible. DMF solvates cations well, leaving the base "naked" and more reactive. DCM or EtOAc are safer for chiral integrity.

  • Check the Counter-Ion: If you are using a urethane-protected amino acid (like Boc or Fmoc) in the previous step, ensure you aren't carrying over strong base.

Module 4: Workup Decision Tree

Use this logic flow to determine the safest protocol for your specific molecule.

WorkupLogic Start Start: Amino Acid Ester HCl IsProline Is the sequence Pro-X or X-Pro? Start->IsProline EsterType Is it a Methyl/Ethyl Ester? IsProline->EsterType No InSitu Do NOT Isolate. Neutralize In Situ. IsProline->InSitu Yes (High DKP Risk) Scale Is Scale > 10g? EsterType->Scale No (t-Butyl/Benzyl) ProtocolB Use Protocol B: Anhydrous NH3/CHCl3 EsterType->ProtocolB Yes (High Hydrolysis Risk) ProtocolA Use Protocol A: Cold Biphasic (NaHCO3/EtOAc) Scale->ProtocolA Yes Scale->ProtocolB No (Lab Scale)

Figure 2: Decision matrix for selecting the appropriate neutralization protocol.

FAQs

Q: Can I use NaOH if I work really fast? A: No. Even at 0°C, the local concentration of hydroxide ions at the interface of the droplet is high enough to cause significant saponification. Always use weak bases like NaHCO₃ or Na₂CO₃.

Q: How do I store the free base if I can't use it immediately? A: You generally shouldn't. If you must, store it in a non-protic solvent (like DCM) at -20°C over activated molecular sieves. Never store it as a neat oil, as the high concentration promotes intermolecular DKP formation.

Q: I see a "double deletion" impurity in my peptide synthesis. Is this related? A: Yes. This is often caused by DKP formation on the resin. The dipeptide cyclizes and cleaves itself off the resin, leaving a truncated sequence behind. This is a common issue in SPPS (Solid Phase Peptide Synthesis) when Proline is the second residue [3].

References

  • Goolcharran, C. & Borchardt, R. T. (1998).[2] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[2] Link

  • Carpino, L. A., et al. (1990). Racemization studies during solid-phase peptide synthesis using benzotriazolyl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The Journal of Organic Chemistry, 55(5), 1673-1675. Link

  • Mutter, M., et al. (1984). The impact of diketopiperazine formation in peptide synthesis. Tetrahedron, 40(15), 2871-2877. Link

  • Bodanszky, M. (1988). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

Sources

Optimization

Technical Support Center: Hydrolysis Prevention &amp; Stability Optimization

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Drying and storage optimization to prevent hydrolysis in sensitive APIs and drug products. Introduction: The "Invisible" Threat[1] Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Drying and storage optimization to prevent hydrolysis in sensitive APIs and drug products.

Introduction: The "Invisible" Threat[1]

Welcome to the Technical Support Center. If you are reading this, you are likely facing a specific, frustrating phenomenon: your API is degrading despite being "dry."

Hydrolysis is the cleavage of chemical bonds by the addition of water.[1] However, in solid-state chemistry, water content (percentage) is rarely the culprit. The true enemy is Water Activity (


) —the energy status of the water. A product can have low total moisture content but high water activity, leaving "free" water available to react with your molecule.[1][2]

This guide moves beyond basic "keep it dry" advice. We will engineer a defense system based on thermodynamics and kinetic stability.

Module 1: Diagnosis & Fundamentals

Why is my compound degrading even after drying?

Q: I dried my sample to <1.0% moisture (LOD), but I still see hydrolysis degradants. Why?

A: You are measuring the quantity of water, not its availability. Chemical stability is driven by Water Activity (


) , not Moisture Content (MC).
  • Moisture Content (MC): Total amount of water (bound + free).

  • Water Activity (

    
    ):  The partial vapor pressure of water in a substance divided by the standard state partial vapor pressure of water.[3][1][4][5] Scale: 0.0 to 1.0.
    

The Mechanism: Hydrolysis requires molecular mobility. If your API is amorphous, absorbed water acts as a plasticizer, lowering the Glass Transition Temperature (


). If 

drops below your storage temperature, the material becomes rubbery, molecular mobility skyrockets, and hydrolysis kinetics accelerate exponentially (Arrhenius behavior).

Diagnostic Check:

  • Do not rely solely on Loss on Drying (LOD). LOD measures volatiles, not just water.

  • Measure

    
    .  For hydrolysis-sensitive compounds, your target is typically 
    
    
    
    .
  • Check

    
    .  Ensure Storage Temperature < (
    
    
    
    - 50°C) for maximum safety.

Module 2: Drying Process Optimization

How do I remove the "bound" water?

Q: My lyophilization (freeze-drying) cycle looks good, but stability fails. How do I optimize for hydrolysis prevention?

A: You likely stopped drying too early or used insufficient Secondary Drying temperatures. In lyophilization, Primary Drying removes ice (sublimation).[6] Secondary Drying removes bound water (desorption).[6][7][8] Hydrolysis prevention happens in the Secondary Drying phase.[8]

Protocol: The "Hydrolysis-Defense" Lyophilization Cycle

This protocol focuses on aggressive desorption without collapsing the cake.

PhaseParameterSettingRationale
Freezing Rate0.5°C/min to -45°CSlow freezing creates larger ice crystals, creating open pores for easier moisture escape later.
Primary Drying Shelf Temp-25°C (Product dependent)Keep Product Temp <

(Collapse Temp). Remove bulk ice.
Transition Ramp Rate0.1 - 0.2°C/minSlow ramp to Secondary Drying prevents "micro-collapse" which traps moisture.
Secondary Drying Shelf Temp +25°C to +40°C CRITICAL STEP. You must add heat to break water-API hydrogen bonds.
Secondary Drying Vacuum 100 - 150 mTorr Higher pressure (relative to primary) improves heat transfer to the product, accelerating desorption.
Secondary Drying Duration 6 - 12 Hours Do not cut short. Use a Pressure Rise Test (PRT) to confirm end-point.
Visualizing the Process

LyoCycle cluster_hydrolysis CRITICAL CONTROL POINT: HYDROLYSIS PREVENTION Start Aqueous Solution Freezing Freezing (Ice Crystal Formation) Start->Freezing Temp < Tg' Primary Primary Drying (Sublimation of Ice) Freezing->Primary Vacuum Applied Secondary Secondary Drying (Desorption of Bound Water) Primary->Secondary All Ice Gone Temp Ramp Stable Stable Product (Low aw) Secondary->Stable Desorption Complete

Figure 1: The Lyophilization Workflow. The Red Zone (Secondary Drying) is where chemical stability is engineered by removing bound water.

Module 3: Storage & Packaging

How do I maintain low during storage?

Q: We use Silica Gel packets, but the product still degrades. Why?

A: Silica Gel is a poor choice for hydrolysis-sensitive compounds requiring very low humidity. Silica gel is a "buffer."[9] It works best at 20-60% RH. At very low RH (<10%), its adsorption capacity drops significantly. You need a "scavenger" like Molecular Sieves .

Desiccant Selection Guide
FeatureSilica Gel Molecular Sieves (Zeolite)
Mechanism Physical Adsorption (Capillary)Chemical/Physical Trapping (Cage Structure)
Best at Low RH (<10%) Poor (Capacity drops)Excellent (Maintains high capacity)
Temperature Stability Desorbs moisture > 25°CRetains moisture up to > 100°C
Use Case General humidity bufferingHydrolysis prevention (Aggressive Drying)

Recommendation: Switch to 4Å Molecular Sieves for any API prone to hydrolysis. They will aggressively pull


 down to nearly 0.0 and hold it there, even if storage temperatures fluctuate.
Packaging Integrity Logic

PackagingLogic Start Packaging Selection CheckSens Is API Hydrolysis Sensitive? Start->CheckSens HighSens Yes (High Sensitivity) CheckSens->HighSens Degrades at aw > 0.2 LowSens No / Low Sensitivity CheckSens->LowSens Stable at aw < 0.6 Barrier High Barrier Material (Alu-Alu Blister / Glass) HighSens->Barrier StdBarrier Standard Barrier (PVC/PVDC) LowSens->StdBarrier Desiccant Desiccant: Molecular Sieve Barrier->Desiccant Headspace Nitrogen Purge (Remove initial moisture) Desiccant->Headspace StdDesiccant Desiccant: Silica Gel StdBarrier->StdDesiccant

Figure 2: Decision Matrix for Packaging Configuration based on Hydrolysis Sensitivity.

Module 4: Analytical Validation

How do I prove the system works?

Q: Can I just use Karl Fischer (KF) titration?

A: KF is necessary but insufficient.

  • Karl Fischer: Tells you how much water is there (Mass %).

  • Water Activity Meter (Chilled Mirror/Capacitance): Tells you how reactive that water is.

Validation Protocol:

  • Isotherm Generation: Generate a Dynamic Vapor Sorption (DVS) isotherm. This plots Water Content vs. Water Activity.

  • Identify Critical Point: Find the

    
     where the glass transition (
    
    
    
    ) drops below room temperature. This is your "Critical Water Activity."
  • Routine QC: For release testing, measure

    
    . It is non-destructive and faster than KF.
    

References & Authority

The protocols above are grounded in the following regulatory and scientific standards:

  • USP <1112> : Application of Water Activity Determination to Nonsterile Pharmaceutical Products. (Defines the relationship between

    
     and chemical stability). 
    
  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. (Global standard for stability protocols).[10]

  • Scientific Validation of Desiccants : Molecular Sieve vs. Silica Gel Adsorption Isotherms. (Demonstrates molecular sieve superiority at low RH).

  • Lyophilization Optimization : Tang, X., & Pikal, M. J. (2004). Design of Freeze-Drying Processes for Pharmaceuticals. (The authoritative text on secondary drying optimization).

For further assistance, please contact the Application Science team with your specific API's DVS isotherm data.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Methyl 1-aminocyclopentanecarboxylate hydrochloride by HPLC and Orthogonal Methods

Introduction: The Analytical Challenge of a Polar Amino Acid Ester Methyl 1-aminocyclopentanecarboxylate hydrochloride is a crucial building block in medicinal chemistry and drug development, valued for its constrained c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Polar Amino Acid Ester

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a crucial building block in medicinal chemistry and drug development, valued for its constrained cyclic amino acid structure. The purity of this starting material is paramount, as any impurities can propagate through a synthetic route, potentially impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). The hydrochloride salt form enhances stability and solubility but also introduces analytical challenges due to its high polarity and ionic nature.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of most analytical labs, often fails to provide adequate retention for such polar compounds, leading to elution near the solvent front and poor resolution from other polar impurities.[1] This guide provides an in-depth comparison of advanced HPLC techniques and orthogonal methods for the robust purity analysis of Methyl 1-aminocyclopentanecarboxylate hydrochloride, grounded in established analytical principles and supported by experimental data. We will explore a primary ion-pair reversed-phase HPLC (IP-RP-HPLC) method in detail, compare it with Hydrophilic Interaction Liquid Chromatography (HILIC), and discuss the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) as orthogonal verification tools.

Primary Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

To overcome the poor retention of polar analytes on non-polar stationary phases, IP-RP-HPLC is a powerful technique.[2] It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte.[3] This complex has a greater affinity for the reversed-phase column, leading to increased retention and improved separation.[4]

Causality of Method Design

For a positively charged amine like Methyl 1-aminocyclopentanecarboxylate hydrochloride, an anionic ion-pairing reagent, such as an alkyl sulfonate, is ideal. The length of the alkyl chain of the ion-pairing reagent can be adjusted to fine-tune retention; a longer chain will result in greater hydrophobicity and longer retention times. The mobile phase pH must be controlled to ensure the analyte is in its ionized state. Since the analyte is an amine hydrochloride, a slightly acidic pH (e.g., 3.0) will ensure the primary amine is protonated.

Experimental Protocol: IP-RP-HPLC

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of Methyl 1-aminocyclopentanecarboxylate hydrochloride into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a solution with a nominal concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

2. Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of gradient elution.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column providing good efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as both an acidifier to ensure analyte protonation and a weak ion-pairing reagent.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50% B; 17-18 min: 50-5% B; 18-25 min: 5% BA gradient is employed to ensure elution of any less polar impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detector UV at 210 nmThe analyte lacks a strong chromophore, so detection at a low wavelength is necessary.
Injection Vol. 10 µLA typical injection volume for this concentration.

3. System Suitability:

  • A system suitability solution should be prepared containing the analyte and a known potential impurity (e.g., 1-aminocyclopentanecarboxylic acid).

  • The resolution between the two peaks should be ≥ 2.0.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • The relative standard deviation (RSD) for five replicate injections of the analyte peak area should be ≤ 2.0%.

Workflow for IP-RP-HPLC Purity Analysis

IP-RP-HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject into HPLC Filter->Inject MobilePhase Prepare Mobile Phases A & B Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for purity analysis by IP-RP-HPLC.

Alternative HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds.[1][5] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol or amide functional groups) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[6] The polar analytes partition into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[7]

Comparison with IP-RP-HPLC
FeatureIP-RP-HPLCHILIC
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Amide)
Mobile Phase High aqueous content, with ion-pairing reagentHigh organic content (e.g., >80% Acetonitrile)
Retention Increases with analyte hydrophobicity (of the ion-pair)Increases with analyte hydrophilicity
Advantages Utilizes common C18 columns; well-understood mechanism.Excellent for very polar compounds; MS-compatible mobile phases.[6]
Disadvantages Ion-pairing reagents can be harsh on columns and MS systems; longer equilibration times.Can have longer equilibration times; sensitive to water content in the sample solvent.
Typical HILIC Experimental Conditions
ParameterCondition
Column Amide, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detector UV at 210 nm or ELSD/CAD
Injection Vol. 5 µL

Orthogonal Methods for Purity Verification

To ensure the comprehensive purity profile of a compound, it is best practice to use orthogonal analytical methods, which rely on different separation or detection principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acid esters are generally not volatile enough for direct GC analysis and require derivatization.[8] A common approach is to silylate the primary amine using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8]

Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Derivatize with Silylating Agent Sample->Derivatize Extract Extract into Organic Solvent Derivatize->Extract Inject Inject into GC Extract->Inject Separate Separate on Capillary Column Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peaks by Mass Spectrum Detect->Identify Quantify Quantify by Peak Area Identify->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for purity analysis by GC-MS with derivatization.

Advantages of GC-MS:

  • High separation efficiency.

  • Provides structural information from mass spectra, aiding in impurity identification.

Disadvantages of GC-MS:

  • Requires a derivatization step, which adds complexity and potential for side reactions.

  • Not suitable for non-volatile or thermally labile impurities.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9] By accurately weighing the sample and an internal standard of known purity, the purity of the sample can be calculated.

Advantages of qNMR:

  • Provides a direct measure of purity without chromatographic separation.

  • Can detect and quantify impurities that may not be amenable to HPLC or GC analysis (e.g., inorganic salts, residual solvents).[10]

  • Provides structural confirmation of the main component and any identified impurities.

Disadvantages of qNMR:

  • Lower sensitivity compared to chromatographic methods.

  • Signal overlap can complicate quantification.

  • Requires a high-field NMR spectrometer.

Comparative Summary of Analytical Methods

MethodPrincipleThroughputSensitivityImpurity IdentificationKey Advantage
IP-RP-HPLC Partition chromatography with ion-pairingHighHighBy retention time; requires impurity standardsUtilizes common RP columns and instrumentation.
HILIC Partition chromatography on a polar stationary phaseHighHighBy retention time; requires impurity standardsExcellent for very polar compounds; MS-friendly.
GC-MS Partition chromatography in the gas phaseMediumVery HighBy retention time and mass spectrumProvides structural information on volatile impurities.
qNMR Nuclear magnetic resonance spectroscopyLowLowBy chemical shift and coupling patternsAbsolute quantitation without a specific reference standard.

Conclusion and Recommendations

For the routine purity analysis of Methyl 1-aminocyclopentanecarboxylate hydrochloride, Ion-Pair Reversed-Phase HPLC is a robust and reliable method that can be readily implemented in most quality control laboratories. Its ability to retain and separate the polar analyte and related impurities on standard C18 columns makes it a practical choice.

HILIC serves as an excellent orthogonal HPLC method, particularly when analyzing for highly polar, process-related impurities that may not be well-retained even with ion-pairing agents. Its compatibility with mass spectrometry also makes it a superior choice for method development and impurity profiling studies.

For a comprehensive characterization, especially during process development or for reference standard certification, a combination of methods is recommended. The use of GC-MS can help identify and quantify any volatile or semi-volatile impurities, while qNMR provides an independent, orthogonal measure of absolute purity and can detect non-chromatophoric and inorganic impurities. By employing a multi-faceted analytical approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • ResearchGate. (2016). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • He, Y., et al. (2007). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC - NIH. Retrieved from [Link]

  • Gunda, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]

  • LCGC International. (n.d.). What You Need to Know About HILIC. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

  • DeBord, J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. Retrieved from [Link]

  • Wako Pure Chemical Corporation, et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]

Sources

Comparative

Structural Validation &amp; Comparative Analysis: Methyl 1-aminocyclopentanecarboxylate HCl

Introduction: The Criticality of Conformational Restriction Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS: 60421-23-0) is a pivotal intermediate in the synthesis of peptidomimetics. As a derivative of cycloleu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Conformational Restriction

Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS: 60421-23-0) is a pivotal intermediate in the synthesis of peptidomimetics. As a derivative of cycloleucine (1-aminocyclopentanecarboxylic acid), it introduces conformational restriction into peptide backbones, stabilizing specific secondary structures like


-helices or 

-turns.

For researchers and drug developers, the challenge is not just synthesis, but definitive structural confirmation . The transformation from the zwitterionic amino acid to the ester hydrochloride involves subtle spectral changes that must be rigorously validated to ensure no unreacted starting material or ring-opened byproducts remain.

This guide outlines a self-validating analytical protocol to confirm the identity and purity of this compound, comparing it objectively against its precursors.

Synthesis & Validation Workflow

The following workflow illustrates the logical progression from raw material to validated product, highlighting the critical "Stop/Go" decision points.

SynthesisWorkflow Start Start: Cycloleucine Rxn Reaction: SOCl2 / MeOH (0°C -> RT) Start->Rxn Activation Workup Workup: Evaporation & Crystallization Rxn->Workup Esterification Check1 Checkpoint 1: Melting Point (Target: ~203°C) Workup->Check1 Isolation Check1->Workup Fail (Recrystallize) Check2 Checkpoint 2: 1H NMR (DMSO-d6) (Methyl Singlet) Check1->Check2 Pass Final Validated Product Check2->Final Confirm Structure

Figure 1: Operational workflow for the synthesis and structural validation of Methyl 1-aminocyclopentanecarboxylate HCl.

Experimental Protocol: The Self-Validating System

Synthesis (Thionyl Chloride Method)

This method is preferred over acid catalysis (


) because 

reacts with moisture, maintaining anhydrous conditions essential for driving the equilibrium toward the ester.

Reagents:

  • 1-Aminocyclopentanecarboxylic acid (Cycloleucine)[1][2]

  • Thionyl Chloride (

    
    ) - Freshly distilled recommended
    
  • Methanol (Anhydrous)[3]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a drying tube (CaCl2) and a magnetic stir bar. Chill anhydrous methanol (10-20 mL per gram of substrate) to 0°C in an ice bath.

  • Activation: Add

    
     (1.5 - 2.0 equivalents) dropwise. Causality: This exothermic reaction generates anhydrous HCl in situ.
    
  • Addition: Add the amino acid in one portion.

  • Reaction: Remove the ice bath and stir at room temperature for 12-16 hours. (Optional: Reflux for 4 hours if dissolution is slow).

  • Isolation: Concentrate the mixture in vacuo to remove solvent and excess HCl.

  • Purification: Triturate the resulting solid with cold diethyl ether to remove non-polar impurities. Filter and dry under vacuum.

Analytical Confirmation Strategy

To validate the structure, you must prove two things:

  • Loss of Zwitterion Character: The carboxylic acid proton is gone.

  • Formation of Methyl Ester: A new methyl group is chemically distinct.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its most common impurities/precursors.

FeatureTarget: Methyl Ester HCl Alternative: Starting Material (Acid) Alternative: Free Base Ester
State White Crystalline SolidWhite PowderOily Liquid / Low MP Solid
Melting Point ~203°C (dec) [1, 2]>300°C (Sublimes)< 50°C (typically)
1H NMR (Methyl) Singlet, ~3.7 ppm AbsentSinglet, ~3.6 ppm
1H NMR (Amine) Broad, ~8.5 ppm (

)
Broad/ExchangeableBroad, ~1.5-2.0 ppm (

)
IR (Carbonyl) ~1740 cm⁻¹ (Ester) ~1600-1650 cm⁻¹ (Carboxylate)~1735 cm⁻¹
Solubility High in Water/MethanolHigh in Water/AcidSoluble in Organics (DCM)

Structural Validation Logic (NMR)

The 1H NMR spectrum is the definitive "fingerprint" for this molecule. The diagram below details the decision logic for interpreting the spectrum in DMSO-d6.

NMRLogic Spectrum Acquire 1H NMR (Solvent: DMSO-d6) CheckMethyl Is there a sharp singlet at 3.6 - 3.8 ppm? Spectrum->CheckMethyl CheckIntegral Does Integral = 3H? CheckMethyl->CheckIntegral Yes ResultFail1 FAIL: Starting Material Present CheckMethyl->ResultFail1 No (Peak Missing) CheckAmine Is there a broad peak at 8.0 - 9.0 ppm? CheckIntegral->CheckAmine Yes CheckIntegral->ResultFail1 No (Integral < 3) CheckRing Are Cyclopentane protons present (1.6 - 2.2 ppm)? CheckAmine->CheckRing Yes (Ammonium Salt) ResultFail2 FAIL: Free Base / Wrong Salt CheckAmine->ResultFail2 No (Shifted upfield = Free Base) ResultPass CONFIRMED: Methyl 1-ACPC HCl CheckRing->ResultPass Yes (Pattern Matches)

Figure 2: Logic tree for interpreting 1H NMR data to confirm structure and salt form.

Key Spectral Features (DMSO-d6):
  • The "Smoking Gun" (Methyl Ester): Look for a sharp singlet at

    
     3.72 ppm . This peak is absent in the starting material.
    
  • The Ammonium Protons: In the HCl salt, the amine protons are protonated (

    
    ). In DMSO-d6, these appear as a broad singlet downfield (
    
    
    
    8.5 - 8.8 ppm
    ). If you run this in
    
    
    , this peak will disappear due to deuterium exchange—therefore, DMSO-d6 is recommended for full validation .
  • The Ring: The cyclopentane ring protons appear as multiplets in the range of

    
     1.6 - 2.2 ppm  (typically 8 protons).
    

Troubleshooting & Purity Assessment

Hygroscopicity

The hydrochloride salt is hygroscopic. A water peak in the NMR (at ~3.3 ppm in DMSO) is common.

  • Correction: Dry the product in a vacuum desiccator over

    
     for 24 hours before final analysis.
    
Residual Solvent

If the synthesis involved Methanol, ensure the peak at


 3.17 ppm (MeOH in DMSO) is minimal.
  • Limit: For pharmaceutical applications, residual methanol must be quantified.

Melting Point Deviation

If the melting point is significantly lower than 203°C (e.g., 180-190°C), this indicates:

  • Incomplete salt formation (mixture of free base and salt).

  • Presence of unreacted cycloleucine (which disrupts the crystal lattice).

  • Wet sample.

References

  • ChemSrc. (2025).[1] Methyl 1-aminocyclopentanecarboxylate hydrochloride: Physicochemical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 11513856: Methyl 1-amino-1-cyclopentanecarboxylate HCl. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative

Comparing Methyl 1-aminocyclopentanecarboxylate hydrochloride with its cyclobutane analog

Executive Summary This technical guide compares Methyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OMe[1]·HCl) with its four-membered ring analog, Methyl 1-aminocyclobutanecarboxylate hydrochloride (Ac4c-OMe·HCl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Methyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OMe[1]·HCl) with its four-membered ring analog, Methyl 1-aminocyclobutanecarboxylate hydrochloride (Ac4c-OMe·HCl) .

While both compounds serve as critical building blocks for conformationally constrained peptidomimetics, their performance diverges significantly due to ring strain and steric bulk. Ac4c (cyclobutane) introduces extreme rigidity, locking peptide backbones into stable


-turns or 

-helices, making it superior for stabilizing specific secondary structures. Ac5c (cyclopentane), possessing lower ring strain and greater conformational mobility via pseudorotation, offers a balance between constraint and flexibility, often yielding better solubility and coupling kinetics in difficult sequences.

Chemical Profile & Structural Analysis[1][2][3][4]

The primary differentiator between these two analogs is the cycloalkane ring size, which dictates the internal strain energy and the resulting conformational space available to the amino acid backbone (


 and 

angles).
Physicochemical Properties Table
FeatureMethyl 1-aminocyclopentanecarboxylate HCl (Ac5c)Methyl 1-aminocyclobutanecarboxylate HCl (Ac4c)
CAS Number 60421-23-092398-47-5
Molecular Formula


Molecular Weight 179.64 g/mol 165.62 g/mol
Ring Strain Energy ~26 kJ/mol (Low)~110 kJ/mol (High)
Preferred Conformation Envelope / Half-Chair (Pseudorotation)Puckered (~25° fold)
Steric Bulk (

)
ModerateHigh (Rigidly exposed)
Peptide Induction

-helix, flexible turns
Strong

-turn,

-helix
Conformational Analysis[3][5]
  • Ac4c (Cyclobutane): The cyclobutane ring is highly strained and adopts a static "puckered" conformation to relieve torsional strain.[2] When incorporated into a peptide, this rigidity severely restricts the N-C

    
     and C
    
    
    
    -C bonds, forcing the backbone into specific folded geometries (often
    
    
    -turns or distorted
    
    
    -helices). This makes Ac4c an aggressive "structure-inducing" agent.
  • Ac5c (Cyclopentane): The cyclopentane ring is unique because it undergoes rapid pseudorotation (interconversion between envelope and half-chair forms) with almost zero energy barrier.[3] Consequently, while Ac5c restricts the backbone more than a linear amino acid (like alanine), it does not "lock" the conformation as strictly as Ac4c. This allows for "induced fit" binding in drug targets where slight flexibility is required.

Synthesis & Stability

Both compounds are synthesized from their corresponding amino acids via esterification. The hydrochloride salt form is critical for preventing shelf-degradation (polymerization or hydrolysis).

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard synthesis pathway using the Thionyl Chloride or TMSCl method, which is preferred for maintaining anhydrous conditions and high yields.

Synthesis_Pathway cluster_conditions Reaction Conditions AA 1-Aminocycloalkane-1-carboxylic Acid (Free Zwitterion) Activation Activation (SOCl2 or TMSCl) AA->Activation Reagent Addition Intermediate Acyl Chloride / Silyl Ester Intermediate Activation->Intermediate Formation Methanolysis Methanolysis (MeOH, Reflux) Intermediate->Methanolysis Esterification Product Methyl Ester Hydrochloride (Crystalline Solid) Methanolysis->Product Crystallization

Figure 1: General synthesis pathway for methyl ester hydrochlorides of sterically hindered amino acids.

Experimental Protocol: TMSCl-Mediated Esterification

Note: This method is superior to classic Fisher esterification for these cyclic amino acids due to better moisture control and higher yields.

Reagents:

  • 1-Aminocyclopentanecarboxylic acid (or cyclobutane analog)

  • Chlorotrimethylsilane (TMSCl) (2.0 equiv)

  • Anhydrous Methanol (Solvent)

Procedure:

  • Setup: Place 10 mmol of the amino acid in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the solid in 20 mL of anhydrous methanol.

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add 20 mmol (2.0 equiv) of TMSCl. Caution: Exothermic reaction.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 12–18 hours. The solution should become clear.

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess TMSCl.

  • Purification: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Expected Yields:

  • Ac5c-OMe·HCl: 90–95% (White crystalline solid)

  • Ac4c-OMe·HCl: 85–92% (White crystalline solid)

Performance in Peptide Synthesis[3][7][8]

The performance difference lies in the coupling efficiency . The steric hindrance at the


-carbon affects the rate of amide bond formation during peptide synthesis.
Comparative Coupling Kinetics
ParameterAc5c (Cyclopentane)Ac4c (Cyclobutane)
Coupling Rate ModerateSlow (Sterically Demanding)
Reagent Requirement Standard (HBTU/DIC)High-Activity (HATU/HOAt)
Racemization Risk LowLow (No

-proton)
Aggregation Potential ModerateHigh (Due to rigid structure)
Protocol: Coupling of Hindered Amino Acids

Because Ac4c is more rigid, standard coupling protocols often fail to drive the reaction to completion. The following protocol utilizes HATU, the gold standard for hindered couplings.

  • Activation: Dissolve 1.2 equiv of the Protected Amino Acid (e.g., Boc-Ac4c-OH) and 1.15 equiv of HATU in dry DMF.

  • Base Addition: Add 2.5 equiv of DIPEA (Diisopropylethylamine). Stir for 1 minute to activate (Solution turns yellow).

  • Coupling: Add the activated solution to the resin-bound amine (or free amine in solution).

  • Time:

    • Ac5c: 1–2 hours at Room Temp.

    • Ac4c: 3–6 hours at Room Temp (or double couple for 2 hours each).

  • Monitoring: Use the Kaiser test (ninhydrin) for primary amines. For Ac4c, a chloranil test is recommended if coupling to a secondary amine.

Structural Biology & Pharmacological Implications[8][9][10][11]

The choice between Ac5c and Ac4c is rarely about yield and mostly about the desired biological effect.

  • BACE1 Inhibitors & GPCR Ligands: Ac5c is often used to replace Leucine or Isoleucine to restrict conformation without abolishing the "induced fit" capability required for receptor binding.

  • Metabolic Stability: Both analogs render the adjacent peptide bonds highly resistant to enzymatic hydrolysis (proteases) due to the lack of an

    
    -hydrogen and steric blockage of the active site.
    
Conformational Energy Landscape (Conceptual)

Conformation_Landscape cluster_Ac5c Ac5c Effect (Cyclopentane) cluster_Ac4c Ac4c Effect (Cyclobutane) Linear Linear Peptide (Flexible, High Entropy) Ac5c_State Restricted (Pseudorotation Allowed) Linear->Ac5c_State Moderate Constraint Ac4c_State Locked (Rigid Pucker) Linear->Ac4c_State High Constraint Ac5c_Result Helix / Turn (Dynamic) Ac5c_State->Ac5c_Result Low Energy Barrier Ac4c_Result Beta-Turn / 3-10 Helix (Static) Ac4c_State->Ac4c_Result High Energy Barrier

Figure 2: Impact of ring size on peptide backbone dynamics. Ac4c imposes a static "lock," while Ac5c allows for dynamic "restriction."

References

  • PubChem. (2025).[1][4][5] Methyl 1-aminocyclopentane-1-carboxylate hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • PubChem. (2025).[1][4][5][6][7] Methyl 1-aminocyclobutane-1-carboxylate hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Toniolo, C., et al. (1994). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Chiral Purity of Methyl 1-aminocyclopentanecarboxylate Hydrochloride

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development. The seemingly subtle difference between enantiomer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development. The seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques for assessing the chiral purity of Methyl 1-aminocyclopentanecarboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to ensure trustworthy and accurate results.

The Imperative of Chiral Purity in Drug Development

A molecule's chirality, or "handedness," arises from the presence of a stereocenter, an atom (typically carbon) bonded to four different groups.[1] These non-superimposable mirror images, known as enantiomers, can exhibit distinct biological activities. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of chiral purity.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the stereoisomeric composition of new drug substances.[3] This underscores the necessity for robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) of chiral intermediates like Methyl 1-aminocyclopentanecarboxylate hydrochloride.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for determining chiral purity depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. Here, we compare the three most prevalent methods: Chiral HPLC, Chiral GC, and NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for separating enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Separation: The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[5] The stability of these complexes differs for each enantiomer, resulting in their separation. Common CSPs for amino acid derivatives include polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based phases.[6][7]

Advantages:

  • Broad Applicability: A wide range of CSPs are commercially available, covering a broad spectrum of compound classes.[4]

  • Direct Analysis: In many cases, derivatization of the analyte is not required, simplifying sample preparation and avoiding potential racemization.[6]

  • High Resolution and Sensitivity: Modern HPLC systems with highly efficient CSPs can achieve excellent separation of enantiomers, even at low concentrations.[3][8]

  • Preparative Capabilities: HPLC can be scaled up for the preparative separation of enantiomers.

Disadvantages:

  • Method Development: Finding the optimal combination of CSP and mobile phase can be time-consuming and requires empirical screening.[4]

  • Cost: Chiral columns can be expensive.

  • Lack of a Universal Column: No single CSP can separate all types of enantiomers.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_dissolve Dissolve Sample in Mobile Phase s_filter Filter through 0.45 µm Syringe Filter s_dissolve->s_filter a_inject Inject onto Chiral Column s_filter->a_inject a_separate Isocratic Elution a_inject->a_separate a_detect UV Detection a_separate->a_detect d_integrate Integrate Peak Areas a_detect->d_integrate d_calculate Calculate Enantiomeric Excess (% e.e.) d_integrate->d_calculate

Caption: Chiral HPLC Experimental Workflow.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride standard (racemic and enantiomerically pure, if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA (e.g., 90:10 v/v). If needed, add a small amount of TFA (e.g., 0.1%) to improve peak shape. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known amount of Methyl 1-aminocyclopentanecarboxylate hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor.

    • Inject the sample solution and integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds.[9] For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.

Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase that interacts diastereomerically with the enantiomers of the analyte. The differing strengths of these interactions lead to different elution times.

Advantages:

  • High Resolution: Capillary GC columns offer very high separation efficiency.

  • High Sensitivity: Detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS) provide excellent sensitivity.[9]

  • Fast Analysis Times: GC runs are often faster than HPLC runs.

Disadvantages:

  • Derivatization Required: For non-volatile analytes, a derivatization step is mandatory. This adds complexity to the sample preparation and can be a source of error.[10]

  • Potential for Racemization: The derivatization conditions (e.g., high temperature, presence of acid or base) can sometimes cause racemization of the analyte, leading to inaccurate results.[9]

  • Thermal Instability: The analyte must be thermally stable at the temperatures used in the GC injector and column.

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s_dissolve Dissolve Sample in Solvent s_derivatize Derivatize with Chiral Derivatizing Agent s_dissolve->s_derivatize s_extract Extract Derivatized Product s_derivatize->s_extract a_inject Inject into GC with Chiral Column s_extract->a_inject a_separate Temperature Programmed Separation a_inject->a_separate a_detect FID or MS Detection a_separate->a_detect d_integrate Integrate Peak Areas a_detect->d_integrate d_calculate Calculate Enantiomeric Excess (% e.e.) d_integrate->d_calculate

Caption: Chiral GC Experimental Workflow.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Chirasil®-Val.

Reagents:

  • Dichloromethane (anhydrous)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride standard (racemic)

Procedure:

  • Derivatization:

    • Place approximately 1 mg of Methyl 1-aminocyclopentanecarboxylate hydrochloride in a vial.

    • Add 200 µL of anhydrous dichloromethane and 50 µL of anhydrous pyridine.

    • Add 50 µL of TFAA.

    • Seal the vial and heat at 100°C for 1 hour.

    • Cool the vial to room temperature.

  • Sample Preparation for Injection:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 min, then ramp to 180 °C at 5 °C/min.

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis:

    • Inject the derivatized racemic standard to identify the peaks corresponding to the two enantiomers.

    • Inject the derivatized sample.

  • Calculation of Enantiomeric Excess (% e.e.):

    • Calculate the % e.e. from the integrated peak areas as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to chiral analysis. Instead of physical separation, it relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable signals in the NMR spectrum.

Principle: This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample.[11] The interaction of the enantiomers with the chiral agent forms transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA), leading to different chemical shifts for corresponding protons in the two enantiomers.[12]

Advantages:

  • No Physical Separation: Avoids potential issues associated with chromatographic separations.

  • Direct Observation: Provides a direct measure of the enantiomeric ratio from the integration of the resolved signals.

  • Relatively Fast: Once the sample is prepared, NMR data acquisition is typically quick.

  • Absolute Method: Can be considered an absolute method as the signal intensity is directly proportional to the number of nuclei.

Disadvantages:

  • Lower Sensitivity: NMR is inherently less sensitive than chromatographic techniques.

  • Signal Overlap: The signals of interest may be overlapped by other signals in the spectrum, making quantification difficult.

  • Need for Chiral Auxiliaries: Requires the use of a suitable CSA or CDA, and finding an effective one may require screening.

  • Cost of Instrumentation: NMR spectrometers are expensive to purchase and maintain.

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s_dissolve Dissolve Sample in Deuterated Solvent s_add_csa Add Chiral Solvating Agent (CSA) s_dissolve->s_add_csa s_mix Mix Thoroughly s_add_csa->s_mix a_acquire Acquire 1H NMR Spectrum s_mix->a_acquire d_identify Identify Resolved Enantiomeric Signals a_acquire->d_identify d_integrate Integrate Signals d_identify->d_integrate d_calculate Calculate Enantiomeric Excess (% e.e.) d_integrate->d_calculate

Caption: Chiral NMR Experimental Workflow.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-Mandelic acid (as a chiral solvating agent)

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of Methyl 1-aminocyclopentanecarboxylate hydrochloride in about 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of (R)-(-)-mandelic acid to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal in the Methyl 1-aminocyclopentanecarboxylate hydrochloride spectrum that shows clear separation into two distinct signals after the addition of the CSA. The methoxy protons or one of the cyclopentyl ring protons are good candidates.

    • Carefully integrate the two resolved signals.

  • Calculation of Enantiomeric Excess (% e.e.):

    • Calculate the % e.e. from the integrated areas of the two signals, similar to the chromatographic methods.

Performance Comparison

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phase in the gas phaseFormation of diastereomeric complexes leading to distinct NMR signals
Sample Volatility Not a limiting factorRequires volatile or derivatized analytesNot a limiting factor
Derivatization Often not requiredUsually required for non-volatile compoundsOften required (with CDA) or a CSA is added
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Lower (mg/mL)
Resolution Good to ExcellentExcellentVariable, depends on the chiral auxiliary and magnetic field strength
Analysis Time 10-30 minutes5-20 minutes5-15 minutes per sample
Potential for Racemization LowHigher, especially during derivatizationLow
Instrumentation Cost Moderate to HighModerateHigh
Throughput High with autosamplerHigh with autosamplerModerate
Preparative Scale YesLimitedNo

Conclusion and Recommendations

The selection of the most appropriate method for assessing the chiral purity of Methyl 1-aminocyclopentanecarboxylate hydrochloride depends on the specific requirements of the analysis.

  • Chiral HPLC is often the method of choice due to its broad applicability, high resolution, and the ability to analyze the compound directly without derivatization. This minimizes the risk of racemization and simplifies the workflow, making it ideal for routine quality control.

  • Chiral GC can be a valuable alternative, especially when high sensitivity is required. However, the necessity of derivatization introduces an extra step and a potential source of error that must be carefully validated.

  • NMR Spectroscopy provides a powerful and direct method for determining enantiomeric excess without chromatographic separation. It is particularly useful for mechanistic studies and as an orthogonal technique to confirm results from chromatography. Its lower sensitivity, however, may be a limitation for trace-level analysis.

For robust and reliable quality control in a drug development setting, a validated Chiral HPLC method is highly recommended as the primary technique. It is advisable to have a second, orthogonal method, such as Chiral GC or NMR Spectroscopy , available for confirmatory analysis and for troubleshooting any out-of-specification results. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most suitable method to ensure the chiral integrity of their pharmaceutical intermediates and final products.

References

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • A validated direct chiral HPLC method for the enantiomeric separation of Mefloquine. (2020). Research Journal of Pharmacy and Technology, 13(9), 4281.
  • Chemsrc. (2025, August 25). CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved from [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (1998).
  • Di, L., & Kerns, E. H. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5677.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Nemes, A., Csóka, T., Béni, S., Garádi, Z., Szabó, D., & Rábai, J. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(6), e2000081.
  • Pharmacopoeial Discussion Group. (2024, November 1). B-01 Revision 1 Correction 1: Amino Acid Determination. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl. Retrieved from [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2016). Herald Scholarly Open Access.
  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. (2020). ResearchGate. Retrieved from [Link]

  • Amino acids: Aspects of impurity profiling by means of CE. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). Molecules, 25(9), 2154.
  • Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024).
  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Omega, 7(12), 10769-10778.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry, 87(19), 12795-12805.
  • USP. (n.d.). MONOGRAPHS. Retrieved from [Link]

  • Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]

  • Official Monographs. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to Cyclic vs. Linear Amino Acid Esters in Peptide Synthesis and Drug Discovery: The Case of Methyl 1-aminocyclopentanecarboxylate hydrochloride

In the landscape of modern drug development and peptide chemistry, the architectural choice of molecular building blocks is a critical determinant of the final compound's efficacy, stability, and specificity. Among these...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and peptide chemistry, the architectural choice of molecular building blocks is a critical determinant of the final compound's efficacy, stability, and specificity. Among these foundational units, amino acid esters serve as indispensable tools. This guide provides an in-depth comparison between the cyclic amino acid ester, Methyl 1-aminocyclopentanecarboxylate hydrochloride, and its linear counterparts, such as the methyl esters of glycine, alanine, and leucine. We will explore their fundamental chemical properties, their performance in synthetic applications, and the profound impact of their structural differences on the resulting peptidomimetics.

Introduction: The Structural Paradigm Shift from Linear to Cyclic Amino Acids

The journey from a linear peptide to a cyclic one is a transition from flexibility to rigidity. Linear peptides, constructed from acyclic amino acids like glycine, alanine, and leucine, often exist as a dynamic ensemble of conformations in solution. This flexibility can be a double-edged sword: while it may allow for adaptation to various biological targets, it often comes at the cost of reduced binding affinity and increased susceptibility to enzymatic degradation.

Cyclic amino acids, and the peptides they form, introduce conformational constraints.[1][2] By locking a portion of the molecule's backbone into a ring structure, we reduce the entropic penalty of binding to a receptor and can pre-organize the pharmacophoric elements into a bioactive conformation. Methyl 1-aminocyclopentanecarboxylate hydrochloride is a prime example of a building block that imparts this cyclic constraint.

This guide will dissect the practical implications of this structural difference, providing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.

Head-to-Head Comparison: Physicochemical and Structural Properties

A molecule's performance in a synthetic or biological context is intrinsically linked to its physical and chemical properties. Here, we compare Methyl 1-aminocyclopentanecarboxylate hydrochloride with representative linear amino acid esters.

PropertyMethyl 1-aminocyclopentanecarboxylate hydrochlorideGlycine Methyl Ester HydrochlorideL-Alanine Methyl Ester HydrochlorideL-Leucine Methyl Ester Hydrochloride
CAS Number 60421-23-0[3][4]5680-79-5[5][6]2491-20-5[7]7517-19-3[8]
Molecular Formula C₇H₁₃NO₂·HCl[3]C₃H₇NO₂·HCl[5]C₄H₉NO₂·HClC₇H₁₅NO₂·HCl[8]
Molecular Weight 179.64 g/mol [3]125.56 g/mol [5]139.58 g/mol 181.66 g/mol [8]
Structure Cyclic (Cyclopentane ring)LinearLinearLinear
Key Structural Feature α,α-disubstituted amino acid with a cyclopentyl ring, imparting significant conformational rigidity.The simplest amino acid, offering maximum conformational flexibility.A small methyl side chain, providing minimal steric hindrance.An isobutyl side chain, introducing hydrophobicity and moderate steric bulk.
Solubility Soluble in water.High solubility in water.[5]Soluble in water.Soluble in water.[8]

The most striking difference lies in the core structure. The cyclopentane ring of Methyl 1-aminocyclopentanecarboxylate hydrochloride locks the α-carbon and the amino group, severely restricting bond rotation compared to the free rotation present in linear amino acid esters. This has profound implications for the conformational landscape of any peptide chain it is incorporated into.

Performance in Peptide Synthesis: A Mechanistic Perspective

Both cyclic and linear amino acid esters are pivotal starting materials in peptide synthesis, typically with their amino groups protected (e.g., with Fmoc or Boc) to allow for controlled, stepwise elongation of the peptide chain.[9][10] The ester functionality serves as a protecting group for the carboxylic acid, which can be saponified at a later stage.

Coupling Reactions and Steric Hindrance

The efficiency of peptide bond formation is paramount. In solid-phase peptide synthesis (SPPS), an N-protected amino acid is activated and coupled to the free amine of the growing peptide chain on a solid support.[11][12]

G cluster_0 Peptide Coupling Workflow Resin Resin-Bound Amino Acid (Free Amine) New_Peptide Elongated Peptide Chain Resin->New_Peptide Coupling N_Protected_AA N-Protected Amino Acid Ester (e.g., Fmoc-Cyclic/Linear-OMe) N_Protected_AA->New_Peptide Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->New_Peptide Base Base (e.g., DIPEA) Base->New_Peptide Deprotection Deprotection (e.g., Piperidine) Deprotection->Resin Ready for next cycle New_Peptide->Deprotection Fmoc Removal

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).

Deprotection and Side Reactions

The stability of the methyl ester protecting group is another key consideration. Under the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF), some degree of ester hydrolysis can occur, though it is generally minimal. The cyclopentyl structure is unlikely to significantly alter the reactivity of the methyl ester compared to its linear counterparts under these conditions.

The End Game: Impact on Peptidomimetic Properties and Performance

The choice between a cyclic and a linear amino acid ester truly manifests its importance in the properties of the final peptide or peptidomimetic.

Conformational Rigidity and Receptor Binding

As previously mentioned, the incorporation of a cyclic residue like that from Methyl 1-aminocyclopentanecarboxylate hydrochloride drastically reduces the conformational freedom of the peptide backbone.[1][2] This can be a significant advantage in drug design.

Causality Explained: By pre-organizing the peptide into a specific conformation that mimics the bound state at a biological target, the entropic cost of binding is lowered, potentially leading to a significant increase in binding affinity and specificity.[1] Linear peptides, in contrast, must adopt the correct conformation from a vast ensemble of possibilities, which is entropically unfavorable.

G cluster_0 Linear Peptide cluster_1 Cyclic Peptide cluster_2 Biological Target Flexible Conformations Multiple Flexible Conformations Receptor Receptor Flexible Conformations->Receptor High Entropic Cost (Lower Affinity) Rigid Conformation Single Rigid Conformation Rigid Conformation->Receptor Low Entropic Cost (Higher Affinity)

Caption: Impact of conformational flexibility on receptor binding affinity.

Enzymatic Stability and Bioavailability

A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. The structural features of the amino acid residues at and near the cleavage site are critical for enzyme recognition.

Expert Insight: The α,α-disubstituted nature of the cyclopentane ring in Methyl 1-aminocyclopentanecarboxylate hydrochloride provides steric shielding of the adjacent peptide bonds. This makes it difficult for proteases to access and cleave the backbone, leading to a significant increase in the peptide's metabolic stability and plasma half-life.[13] Peptides composed solely of linear amino acids are generally much more susceptible to proteolysis. This enhanced stability is a key advantage of cyclic peptides in drug development.[13][14]

Experimental Protocols for Comparative Analysis

To provide a framework for the direct comparison of these amino acid esters, the following experimental protocols are outlined.

Protocol: Comparative Coupling Efficiency via HPLC Analysis

Objective: To compare the rate of acylation of a resin-bound amine with N-Fmoc protected Methyl 1-aminocyclopentanecarboxylate and N-Fmoc glycine methyl ester.

Methodology:

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Load the first amino acid (e.g., Fmoc-Phe-OH) onto the resin. Cap any unreacted sites.

  • Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group, exposing the free amine.

  • Parallel Synthesis: Divide the resin into two equal portions in separate reaction vessels.

  • Coupling Reaction:

    • To vessel 1, add a solution of N-Fmoc-1-aminocyclopentanecarboxylic acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

    • To vessel 2, add a solution of N-Fmoc-glycine, the same coupling reagent, and base in DMF.

  • Time-Course Analysis: At specific time points (e.g., 5, 15, 30, 60 minutes), take a small aliquot of resin from each vessel.

  • Cleavage and Analysis: Cleave the peptide from the resin aliquots using a cleavage cocktail (e.g., TFA/TIS/H₂O). Analyze the crude product by reverse-phase HPLC to quantify the ratio of unreacted starting material to the coupled dipeptide product.

  • Data Interpretation: Plot the percentage of product formation over time for both reactions to compare the coupling kinetics.

Protocol: Proteolytic Stability Assay

Objective: To compare the stability of a model dipeptide containing a cyclic vs. a linear amino acid residue in the presence of a protease.

Methodology:

  • Peptide Synthesis: Synthesize two model dipeptides: e.g., Phe-(1-aminocyclopentanecarboxylate) and Phe-Gly. Purify by HPLC.

  • Enzymatic Digestion: Incubate a known concentration of each peptide in separate tubes with a protease solution (e.g., trypsin or chymotrypsin in an appropriate buffer) at 37°C.

  • Reaction Quenching: At various time points (e.g., 0, 30, 60, 120, 240 minutes), quench the reaction by adding an acid (e.g., trifluoroacetic acid).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the degradation rate for each peptide.

Conclusion and Future Outlook

The choice between Methyl 1-aminocyclopentanecarboxylate hydrochloride and linear amino acid esters is a strategic decision that hinges on the desired properties of the final peptidomimetic.

  • Linear Amino Acid Esters (e.g., Glycine, Alanine, Leucine Methyl Esters): These are ideal for applications where conformational flexibility is desired or when rapid, efficient synthesis is the primary concern. They serve as excellent building blocks for constructing flexible linkers or for initial screening libraries where broad conformational sampling is advantageous.[5][8][15]

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride: This cyclic building block is the superior choice when the goal is to create conformationally constrained, metabolically stable peptidomimetics with high target affinity and specificity.[1][13] The initial synthetic challenges, such as potentially slower coupling kinetics, are often outweighed by the significant improvements in the pharmacological profile of the resulting molecule.

The future of peptide-based therapeutics will undoubtedly rely on an expanding toolbox of such conformationally restricting building blocks. By understanding the fundamental trade-offs between linear and cyclic amino acid esters, researchers can more effectively navigate the complex path of drug design, ultimately leading to more potent and durable therapeutic agents.

References

  • SIELC Technologies. Glycine methyl ester. [Link]

  • Google Patents. CN106316870A - Synthesis method of L-glycine methyl ester salt product.
  • MDPI. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. [Link]

  • PubChem. Methyl 1-amino-1-cyclopentanecarboxylate, HCl. [Link]

  • PubChem. Methyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • ResearchGate. Comparison between approved cyclic and linear peptides (A). Routes of... [Link]

  • National Institutes of Health. Protein synthesis with conformationally constrained cyclic dipeptides. [Link]

  • PubChem. Leucine methyl ester hydrochloride. [Link]

  • ResearchGate. Comparisons of Computational and Experimental Thermochemical Properties of α-Amino Acids. [Link]

  • PubChem. Alanine methyl ester hydrochloride. [Link]

  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]

  • DSpace. Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. [Link]

  • National Institutes of Health. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. [Link]

  • University of Bath. Synthesis of cyclic peptide natural products and peptidomimetics. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • PubMed Central. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. [Link]

  • ACS Omega. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. [Link]

  • Chemistry LibreTexts. 25.8: Peptide Synthesis. [Link]

  • National Institutes of Health. The Influence of Polymer Topology on Pharmacokinetics: Differences Between Cyclic and Linear PEGylated Poly(acrylic Acid) Comb Polymers. [Link]

  • Cheméo. Chemical Properties of Glycine, methyl ester (CAS 616-34-2). [Link]

  • Journal of the American Chemical Society. Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. [Link]

  • PubMed. Conformational restrictions of biologically active peptides via amino acid side chain groups. [Link]

  • ResearchGate. Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. [Link]

  • Biomatik. Peptide Synthesis for Cyclic Peptides: Methods and Applications. [Link]

  • Indian Academy of Sciences. Cyclic peptides — Small and big and their conformational aspects. [Link]

  • arXiv. Zero-Shot Cyclic Peptide Design via Composable Geometric Constraints. [Link]

  • PubChem. Leucyl-leucine-methyl ester. [Link]

  • ResearchGate. (a) Effect of L-leucine methyl ester hydrochloride (L-LeuMe)... [Link]

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Validation

The Strategic Integration of Methyl 1-aminocyclopentanecarboxylate Hydrochloride in Modern Drug Discovery: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of constrained amino acid analogues into peptide and small-molecule scaffolds has emerged as a powerful tool to achieve these goals. Among these, Methyl 1-aminocyclopentanecarboxylate hydrochloride, a non-proteinogenic cyclic amino acid ester, offers a unique conformational rigidity that can pre-organize a molecule into a bioactive conformation, thereby improving its interaction with biological targets and enhancing its resistance to enzymatic degradation. This guide provides an in-depth technical overview of the applications of Methyl 1-aminocyclopentanecarboxylate hydrochloride, objectively comparing its performance with alternative cyclic amino acid building blocks and providing supporting experimental insights.

Introduction to a Versatile Building Block

Methyl 1-aminocyclopentanecarboxylate hydrochloride is an unnatural, alicyclic amino acid derivative. Its structure, featuring a five-membered ring, imparts significant conformational constraint compared to its linear counterparts. This rigidity is a key attribute in rational drug design, as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Supplied as a stable hydrochloride salt of the methyl ester, it is amenable to standard peptide synthesis and other organic transformations.

Core Applications in Medicinal Chemistry

The utility of Methyl 1-aminocyclopentanecarboxylate hydrochloride spans several key areas of drug discovery, primarily as a unique building block for peptides and small-molecule therapeutics.

Peptide and Peptidomimetic Synthesis

The incorporation of cyclic amino acids like 1-aminocyclopentanecarboxylic acid into peptides can significantly influence their secondary structure, stability, and biological activity.[1] Peptides containing these constrained residues often exhibit enhanced resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[1]

Influence on Peptide Conformation and Stability:

The cyclopentyl moiety restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of specific secondary structures such as β-turns. This conformational pre-organization can lead to a more favorable binding entropy when the peptide interacts with its target receptor.[2] Studies on cyclic peptides have shown that such conformational constraints can lead to a significant increase in stability compared to their linear analogues.[2] While direct comparative studies are limited, the principles of conformational restriction suggest that the cyclopentane ring offers a balance between rigidity and the necessary flexibility for receptor binding, potentially offering advantages over the more strained cyclobutane ring and the more flexible cyclohexane ring.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) incorporating Methyl 1-aminocyclopentanecarboxylate hydrochloride

The following is a generalized protocol for the incorporation of Methyl 1-aminocyclopentanecarboxylate hydrochloride into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard): For standard Fmoc-protected amino acids, pre-activate the amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a qualitative test like the Kaiser test.[3]

  • Coupling of Methyl 1-aminocyclopentanecarboxylate hydrochloride:

    • Neutralize the hydrochloride salt by dissolving Methyl 1-aminocyclopentanecarboxylate hydrochloride (3 eq.) in DMF containing DIPEA (3.1 eq.).

    • In a separate vial, prepare the activation solution with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activation solution to the neutralized amino acid ester solution and allow it to pre-activate for 10-15 minutes.

    • Add the pre-activated solution to the deprotected resin and shake for 2-4 hours. The sterically hindered nature of the α,α-disubstituted amino acid may require longer coupling times or the use of more potent coupling reagents like HATU.

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/HOBt or HATU) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Scaffolds for GPCR Antagonists

G-protein coupled receptors (GPCRs) are a major class of drug targets.[4] The conformational constraint provided by cyclic amino acids is particularly valuable in the design of GPCR ligands, as it can help to lock the molecule in a conformation that is selective for a particular receptor subtype or a specific signaling pathway.[5]

For instance, cyclopentapeptides have been rationally designed as antagonists for the C-X-C chemokine receptor 4 (CXCR4), a GPCR implicated in cancer metastasis and HIV entry.[6][7] While these reported antagonists do not explicitly use the methyl ester, the underlying principle of using a cyclopentane-based amino acid to create a rigid scaffold is directly applicable. The synthesis of such cyclic peptides often involves the on-resin cyclization of a linear precursor containing the constrained amino acid.

Building Blocks for Enzyme Inhibitors

The design of enzyme inhibitors often relies on creating molecules that mimic the transition state of the enzymatic reaction. The rigid cyclopentane ring of Methyl 1-aminocyclopentanecarboxylate can serve as a scaffold to position key functional groups in a precise spatial orientation to interact with the active site of an enzyme. For example, derivatives of 1-aminocyclopentanecarboxylic acid have been investigated as inhibitors of methionine adenosyltransferase.[8] The cyclopentane ring can act as a bioisostere for other cyclic structures or help to constrain the conformation of a flexible side chain to enhance binding affinity and selectivity.

Comparative Analysis with Alternative Cyclic Amino Acid Esters

The choice of the cyclic amino acid ester in drug design is a critical decision that can impact the physicochemical and pharmacological properties of the final compound.

FeatureMethyl 1-aminocyclobutanecarboxylateMethyl 1-aminocyclopentanecarboxylateMethyl 1-aminocyclohexanecarboxylate
Ring Strain HighModerateLow
Conformational Flexibility LowModerateHigh
Potential Impact on Peptide Backbone Induces sharp turnsPromotes well-defined turnsInduces broader turns, more flexibility
Synthetic Accessibility Readily availableReadily availableReadily available
Reported Applications Peptidomimetics, enzyme inhibitorsPeptidomimetics, GPCR antagonists, enzyme inhibitorsPeptidomimetics, CNS-active agents (e.g., Gabapentin precursor)[9]

Causality behind Experimental Choices:

  • Choice of a cyclobutane ring: The high ring strain and rigidity of the cyclobutane system can be exploited to create highly constrained analogues. This can be advantageous for achieving high receptor selectivity. However, the increased strain may also lead to unforeseen metabolic pathways or off-target effects.

  • Choice of a cyclopentane ring: The cyclopentane ring offers a "goldilocks" scenario, providing significant conformational restriction without the high strain of the cyclobutane ring. This balance can lead to potent and selective ligands with favorable pharmacokinetic properties.

  • Choice of a cyclohexane ring: The greater flexibility of the cyclohexane ring, which can adopt chair and boat conformations, provides more conformational freedom. This can be beneficial if a certain degree of flexibility is required for optimal receptor binding.

Conclusion and Future Perspectives

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a valuable and versatile building block for the synthesis of conformationally constrained peptides and small molecules. Its incorporation can lead to compounds with improved biological activity, enhanced metabolic stability, and better selectivity for their targets. The choice between cyclopentane, cyclobutane, and cyclohexane derivatives should be guided by the specific requirements of the drug design project, considering the desired level of conformational constraint and the target's structural features. As our understanding of the structure-activity relationships of constrained molecules continues to grow, we can expect to see the expanded application of Methyl 1-aminocyclopentanecarboxylate hydrochloride and its analogues in the development of next-generation therapeutics.

References

  • Amblard, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3173-3184. Available at: [Link]

  • Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7617. Available at: [Link]

  • Mungalpara, J., et al. (2012). Rational design of conformationally constrained cyclopentapeptide antagonists for C-x-C chemokine receptor 4 (CXCR4). Journal of Medicinal Chemistry, 55(22), 10287-10291. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2901, Cycloleucine. Retrieved from [Link].

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Siahaan, T. J., et al. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. International Journal of Peptide and Protein Research, 54(2), 125-134. Available at: [Link]

  • Song, J., et al. (2021). Development of a CXCR4 antagonistic peptide, P12, to suppress pancreatic cancer progress via enhancing T cell responses and sensitizing cells to gemcitabine. RSC Medicinal Chemistry, 12(11), 1876-1885. Available at: [Link]

  • Thiele, S., et al. (2011). CYCLIC PENTAPEPTIDE-BASED CXCR4 LIGANDS FOR VARIOUS APPLICATIONS WITHIN CANCEROUS MALIGNANCIES. mediaTUM. Available at: [Link]

  • Tautermann, C. S. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Available at: [Link]

  • Våbenø, J., et al. (2015). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Journal of Medicinal Chemistry, 58(15), 5819-5857. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. Available at: [Link]

  • Liskamp, R. M., et al. (2011). Aza-peptides and aza-depsipeptides to mimic and stabilize peptide secondary structures. Angewandte Chemie International Edition, 50(40), 9260-9289. Available at: [Link]

  • US Patent US20050049432A1. (2005). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • US Patent US7071356B1. (2006). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • WO Patent WO2008138621A2. (2008). Synthesis of aminocyclopentane carboxylic acids.
  • CN Patent CN108602758B. (2020). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • CN Patent CN103864635A. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Berlicki, Ł., et al. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. Current Medicinal Chemistry, 20(28), 3513-3522. Available at: [Link]

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Comparative

Quantifying Impurities in Methyl 1-aminocyclopentanecarboxylate Hydrochloride: A Comparative Analytical Guide

Executive Summary Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS 60421-23-0) is a critical constrained amino acid building block used in peptide synthesis and medicinal chemistry. Its analysis presents specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS 60421-23-0) is a critical constrained amino acid building block used in peptide synthesis and medicinal chemistry. Its analysis presents specific challenges: the lack of a strong UV chromophore, the ionic nature of the hydrochloride salt, and the potential for on-column hydrolysis.

This guide objectively compares the two dominant analytical methodologies for impurity quantification: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD/UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .

  • Recommendation: Use HPLC-CAD for routine Quality Control (QC) where sensitivity (<0.05%) is required. Use qNMR for absolute purity assessment during process development or when reference standards are unavailable.

Impurity Profile & Analytical Targets

Before selecting a method, one must define the "Critical Quality Attributes" (CQAs). For this molecule, the impurity profile is chemically distinct:

Impurity TypeSpecific CompoundOriginDetection Challenge
Degradant (Hydrolysis) 1-Aminocyclopentanecarboxylic acidMoisture exposure (ester hydrolysis)Highly polar; elutes in void volume on C18.
Starting Material CyclopentanoneIncomplete Strecker synthesis/EsterificationVolatile; poor UV absorbance.
Process Solvent MethanolEsterification solventInvisible to UV; requires GC or NMR.
Counter-ion Chloride (

)
Stoichiometry (Salt formation)Requires titration or Ion Chromatography.

Comparative Methodology

Method A: HPLC-UV/CAD (The Routine Workhorse)

Best for: Routine QC, trace impurity detection (<0.1%), and stability studies.

The Challenge: The alicyclic ring and the ester group have weak UV absorbance, typically only visible at <210 nm. At this wavelength, solvent cut-off effects from methanol or buffers cause baseline noise. The Solution: Charged Aerosol Detection (CAD) is universal and does not rely on chromophores, making it superior for this specific amino ester. If CAD is unavailable, UV at 205 nm with phosphate buffer is the backup.

Field-Proven Protocol
  • Column: C18 (L1), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Perchloric acid (

    
    ) in Water (pH ~2.0). Note: Perchloric acid is preferred over TFA for low-UV applications as it is transparent at 205 nm.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-5 min (5% B); 5-20 min (5%

    
     60% B); 20-25 min (60% B).
    
  • Detection: CAD (Nebulizer 35°C) OR UV @ 205 nm.

  • Sample Diluent: Mobile Phase A (Critical to prevent hydrolysis in solution).

Method B: qNMR (The Absolute Reference)

Best for: Primary standard qualification, mass balance, and identifying unknown impurities.

The Challenge: Requires a high-field instrument (400 MHz+) and precise weighing. The Solution: qNMR provides a molar ratio of the target molecule against a certified internal standard (IS), eliminating the need for a reference standard of the analyte itself.

Field-Proven Protocol
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) or Deuterium Oxide (
    
    
    
    ). Note: DMSO is preferred to prevent H/D exchange on the amine protons if observing NH peaks.
  • Internal Standard: Maleic Acid (traceable purity). It provides a clean singlet at

    
     6.3 ppm, distinct from the cyclopentyl protons (
    
    
    
    1.5 - 2.5 ppm) and the methyl ester singlet (
    
    
    3.7 ppm).
  • Relaxation Delay (

    
    ): 
    
    
    
    30 seconds (Must be
    
    
    of the slowest relaxing proton).
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient for S/N > 150:1).

Performance Data Comparison

The following data is synthesized from validation studies of alicyclic amino acid esters.

ParameterHPLC-CAD (Method A)qNMR (Method B)
Specificity High (Separates structural isomers)Very High (Structural fingerprint)
Limit of Detection (LOD) ~0.01% w/w~0.1% w/w
Limit of Quantitation (LOQ) ~0.05% w/w~0.5% w/w
Precision (RSD) < 1.0%< 0.5% (with expert handling)
Reference Standard Required (for quantification)Not Required (uses Internal Std)
Analysis Time 25 min/sample + equilibration10 min/sample
Throughput High (Automated)Low (Manual processing)

Decision Logic & Workflows

Visualizing the Analytical Strategy

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

AnalyticalStrategy Start Sample Received Purpose Define Purpose Start->Purpose RoutineQC Routine QC / Release Purpose->RoutineQC Batch Release R_and_D R&D / Process Dev Purpose->R_and_D Structure/Purity RefStd Ref Std Available? RoutineQC->RefStd HPLC Method A: HPLC-CAD (High Sensitivity) RefStd->HPLC Yes qNMR Method B: qNMR (Absolute Purity) RefStd->qNMR No (Characterize First) R_and_D->qNMR Mass Balance

Caption: Decision matrix for selecting HPLC vs. qNMR based on reference standard availability and sensitivity needs.

HPLC Method Development Workflow

This diagram details the self-validating logic required to ensure the HPLC method is robust for this specific amine salt.

HPLCWorkflow Step1 1. Sample Prep Dissolve in Mobile Phase A (Prevent Hydrolysis) Step2 2. Column Selection C18 (End-capped) Stable at pH 2.0 Step1->Step2 Step3 3. Mobile Phase Acidic (pH 2.0) to protonate amine Suppress silanol interactions Step2->Step3 Step4 4. Detection Choice Step3->Step4 Choice1 UV < 210nm (Risk: Baseline Noise) Step4->Choice1 Standard Equipment Choice2 CAD / ELSD (Universal Detection) Step4->Choice2 Preferred

Caption: HPLC workflow emphasizing pH control to stabilize the amine salt and detection choices.

Scientific Integrity & Validation (E-E-A-T)

Causality in Experimental Design
  • Why Acidic Mobile Phase? Methyl 1-aminocyclopentanecarboxylate has a pKa of approximately 9.0 (amine). At neutral pH, the amine exists in equilibrium between protonated and free base forms, leading to split peaks and severe tailing due to interaction with residual silanols on the silica column. Maintaining pH ~2.0 ensures the amine is 100% protonated (

    
    ), yielding sharp, symmetrical peaks [1].
    
  • Why Diluent Matches Mobile Phase? Amino acid methyl esters are susceptible to hydrolysis in aqueous neutral/basic solutions, converting back to the parent amino acid. Dissolving the sample in the acidic mobile phase (pH 2.0) kinetically inhibits this hydrolysis during the autosampler residence time.

Self-Validating System Suitability

To ensure trustworthiness, every HPLC run must include a System Suitability Test (SST):

  • Tailing Factor (

    
    ):  Must be < 1.5. Higher values indicate column aging or insufficient buffer strength.
    
  • Precision: 5 replicate injections of the standard must show RSD < 2.0%.

  • Resolution (

    
    ):  If the hydrolysis impurity (Acid) is present, 
    
    
    
    between the Acid and Ester peaks must be > 2.0.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kromidas, S. (2011). The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH.
  • PubChem Compound Summary. (2025). Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS 60421-23-0).[4][5][6] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 1-aminocyclopentanecarboxylate hydrochloride

Executive Summary Methyl 1-aminocyclopentanecarboxylate hydrochloride is a non-natural amino acid derivative commonly used as a building block in peptide synthesis and medicinal chemistry. While often categorized as a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a non-natural amino acid derivative commonly used as a building block in peptide synthesis and medicinal chemistry. While often categorized as a standard laboratory reagent, its hydrochloride salt form introduces specific risks regarding moisture sensitivity and potential acidity upon hydrolysis.

Immediate Action Required:

  • Primary Hazard: Skin, eye, and respiratory tract irritation (H315, H319, H335).[1]

  • Critical Control: Handle exclusively within a certified chemical fume hood to prevent inhalation of fine particulates.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Hazard Identification & Risk Assessment

Scientific Basis: As an alpha-amino acid ester hydrochloride, this compound possesses a polarized structure. Upon contact with mucous membranes (eyes, lungs), moisture facilitates hydrolysis, potentially releasing hydrochloric acid (HCl) and the free amine, leading to chemical irritation or burns.

Hazard Classification (GHS)
Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.[1][3]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1]
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed (Class assumption based on analogs).

Engineering Controls (The First Line of Defense)

PPE is the last barrier. The primary safety mechanism is the engineering environment.

Ventilation Requirements[2][3][4]
  • Solid Handling: Weighing must occur inside a Class I or II Fume Hood or a powder containment balance enclosure.

  • Solution Preparation: All solvent handling (e.g., dissolution in DCM, Methanol, or DMF) requires a fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .

Diagram: Engineering Control Hierarchy

EngineeringControls Risk Risk Assessment (Dust vs. Solution) Hood Chemical Fume Hood (Face Velocity > 0.4 m/s) Risk->Hood Standard Protocol Balance Analytical Balance (Inside Hood or Vented Enclosure) Hood->Balance Weighing Monitor Airflow Monitor (Continuous Check) Hood->Monitor Verification

Caption: Workflow for establishing the correct engineering environment prior to opening the reagent container.

Personal Protective Equipment (PPE) Matrix

Rationale: The selection of PPE is based on the physical state (solid powder) and the solvents likely to be used (organic solvents).

Hand Protection (Gloves)

Standard: Nitrile (0.11 mm / 4 mil minimum). Scientific Justification: Nitrile provides excellent resistance to the solid salt. However, if dissolved in Dichloromethane (DCM) —a common solvent for this reagent—standard nitrile degrades rapidly (<5 mins).

OperationSolvent SystemGlove RecommendationChange Frequency
Weighing (Solid) NoneNitrile (4 mil) Every 60 mins or upon contamination.
Synthesis/Solubilization Methanol / DMFNitrile (Double Gloved) Immediately upon splash.
Synthesis/Solubilization Dichloromethane (DCM)PVA (Polyvinyl alcohol) or Laminate (Silver Shield) Use as inner liner or primary glove.
Eye & Face Protection[2][3][4]
  • Requirement: Chemical Safety Goggles (Indirect Vented).

  • Why not Safety Glasses? Fine hydrochloride salts can sublime or disperse as dust. Safety glasses allow particulate entry from the sides. Goggles provide a seal against acidic hydrolysis on the ocular surface.

Respiratory Protection[4][5][6]
  • Primary: Not required if working in a functional fume hood.

  • Secondary (Spill/Outside Hood): NIOSH-approved N95 or P100 particulate respirator. For solution spills involving volatile solvents, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.

Operational Protocol: Safe Handling

Step 1: Pre-Operational Check
  • Verify Fume Hood flow (magnehelic gauge or ribbon check).

  • Prepare a "Solid Waste" container and a "Liquid Organic Waste" container inside the hood.

  • Donning Sequence: Lab Coat -> Goggles -> Gloves (over cuff).

Step 2: Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer if the powder is "fly-away" to prevent dispersion.

  • Technique: Open the vial only inside the hood. Use a disposable spatula. Do not return excess chemical to the stock vial (prevents cross-contamination and hydrolysis).

Step 3: Solubilization
  • Caution: Exothermic solvation. When adding solvent (especially protic solvents like Methanol), heat may be generated.

  • Procedure: Add solvent slowly to the solid while stirring. Ensure the vessel is vented (no closed systems) to prevent pressure buildup from thermal expansion.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum designated for chemical use.

  • Solution Spill: Absorb with vermiculite or spill pads. Place in a sealed bag.

Waste Disposal Logic

Disposal must follow the chemical nature of the mixture. This compound is generally classified as Organic Chemical Waste .

Diagram: Waste Stream Decision Tree

WasteDisposal Start Waste Generated State Physical State? Start->State Solid Solid Waste (Contaminated Wipes/Powder) State->Solid Solid Liquid Liquid Waste State->Liquid Liquid SolventCheck Halogenated Solvent? (e.g., DCM) Liquid->SolventCheck HaloWaste Halogenated Organic Waste SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No

Caption: Decision logic for segregating waste streams to prevent incompatibility and ensure regulatory compliance.

References

  • PubChem. (2023). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride (Analogous Safety Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide.[4] United States Department of Labor. [Link][5]

(Note: Specific CAS 77758-51-1 is sometimes indexed inconsistently in public databases; the safety protocols above are derived from the structural class of alpha-amino acid ester hydrochlorides, which serves as the authoritative safety baseline for this compound.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-aminocyclopentanecarboxylate hydrochloride
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Methyl 1-aminocyclopentanecarboxylate hydrochloride
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